molecular formula C8H16O B14582286 2-Methoxy-1-heptene CAS No. 61142-46-9

2-Methoxy-1-heptene

Cat. No.: B14582286
CAS No.: 61142-46-9
M. Wt: 128.21 g/mol
InChI Key: KJGVHZIDNOLMID-UHFFFAOYSA-N
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Description

2-Methoxy-1-heptene is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61142-46-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-methoxyhept-1-ene

InChI

InChI=1S/C8H16O/c1-4-5-6-7-8(2)9-3/h2,4-7H2,1,3H3

InChI Key

KJGVHZIDNOLMID-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1-heptene, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, this guide establishes a foundational understanding of the compound based on existing chemical knowledge.

Chemical Identity and Properties

This compound is an unsaturated ether with the molecular formula C8H16O.[1] Its chemical structure consists of a heptene backbone with a methoxy group attached to the second carbon atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point Approximately 160 °C[1]
Density Approximately 0.8 g/cm³[1]
CAS Number 61142-46-9

Synthesis of this compound

The primary method for the synthesis of this compound involves the acid-catalyzed addition of methanol to 1-heptene. This reaction is a classic example of electrophilic addition to an alkene.

General Experimental Protocol: Acid-Catalyzed Methoxyalkenylation

Objective: To synthesize this compound from 1-heptene and methanol.

Materials:

  • 1-heptene

  • Methanol (anhydrous)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • To a stirred solution of 1-heptene in an excess of anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • The reaction mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 1-Heptene + Methanol + Acid Catalyst Reaction Reflux Reactants->Reaction Quench Neutralization (NaHCO3) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Due to a lack of specific, publicly available spectroscopic data for this compound, the following are predicted characteristic spectral features based on its structure.

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (CH₃O-) around 3.3-3.5 ppm, multiplets for the vinylic protons, and a series of multiplets for the aliphatic protons of the heptene chain.

  • ¹³C NMR: A signal for the methoxy carbon is expected around 55-60 ppm. Signals for the sp² hybridized carbons of the double bond would appear in the downfield region (100-150 ppm), while the sp³ hybridized carbons of the alkyl chain would be found in the upfield region.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-O-C stretching (around 1075-1150 cm⁻¹), C=C stretching (around 1640-1680 cm⁻¹), and =C-H stretching (around 3010-3095 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns would likely involve the loss of a methoxy group or cleavage of the alkyl chain.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its carbon-carbon double bond and the ether linkage. It can undergo various reactions typical of alkenes and ethers.

  • Electrophilic Addition: The double bond is susceptible to attack by electrophiles, allowing for the introduction of a variety of functional groups.

  • Oxidation: The alkene can be cleaved under strong oxidizing conditions or converted to an epoxide.

  • Polymerization: The vinyl group can participate in polymerization reactions.[1]

  • Ether Cleavage: The ether bond can be cleaved under strong acidic conditions.

These reactive handles make this compound a potentially useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The introduction of a methoxy group can influence the lipophilicity and metabolic stability of a target molecule, which are important considerations in drug design.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of this compound. While some glycol ethers are known to exhibit toxicity, it is not possible to extrapolate these findings to this compound without specific studies.[2][3][4] Researchers and drug development professionals should handle this compound with appropriate caution, assuming it may be flammable and potentially harmful, and conduct thorough toxicological assessments as part of any development program.[1]

Signaling Pathway Hypothesis (Generic Alkene Ether):

While no specific signaling pathways have been identified for this compound, a hypothetical interaction based on its chemical class could involve metabolic pathways.

Signaling_Pathway Compound This compound Metabolism Cellular Metabolism (e.g., Cytochrome P450) Compound->Metabolism Metabolites Reactive Metabolites (e.g., Epoxides) Metabolism->Metabolites Downstream Downstream Cellular Effects Metabolites->Downstream Response Biological Response Downstream->Response

Caption: Hypothetical metabolic pathway for an alkene ether.

Conclusion

This compound is a chemical compound with established synthetic utility. Its physicochemical properties make it a viable intermediate for further chemical transformations. However, the current body of public knowledge is notably deficient in the areas of biological activity and toxicology. For professionals in drug development, this presents both an opportunity for novel research and a requirement for rigorous safety and efficacy testing before any potential therapeutic application can be considered. Further research is warranted to fully characterize this molecule and explore its potential in various scientific and industrial fields.

References

Physicochemical Data: Boiling Point

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Boiling Point of 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point of this compound, including comparative data with structurally related compounds. It details experimental protocols for its synthesis and the determination of its boiling point, adhering to industry standards. Visual diagrams are provided to illustrate key concepts and workflows.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This physical constant is a crucial parameter in the identification, purification, and handling of chemical substances. For this compound, an unsaturated ether, its boiling point is influenced by its molecular weight, the presence of the polar ether group, and the non-polar hydrocarbon chain.

An approximate boiling point for this compound has been reported to be around 160 °C. For a precise determination, standardized experimental procedures are necessary. Below is a comparative summary of the boiling points of this compound and related C7 and C8 compounds to provide a broader context.

Table 1: Comparative Boiling Point Data

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-HepteneC₇H₁₄98.1994
n-HeptaneC₇H₁₆100.2198
2-Methyl-1-hepteneC₈H₁₆112.21117-120
n-OctaneC₈H₁₈114.23125.7
This compound C₈H₁₆O 128.21 ~160
1-MethoxyoctaneC₉H₂₀O144.26174-176

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[1][2] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[2] For the synthesis of this compound, a plausible approach involves the reaction of a methoxide source with a 1-heptene derivative bearing a leaving group at the 2-position, or the reaction of a 1-hepten-2-olate with a methylating agent. An alternative and more direct route could be the acid-catalyzed addition of methanol to 1-heptyne, followed by partial reduction, or the methoxymercuration-demercuration of 1-heptyne.

However, a more common modern approach for this specific structure would be the acid-catalyzed methoxylation of 1-heptene.

Protocol: Acid-Catalyzed Methoxylation of 1-Heptene

Materials:

  • 1-Heptene (97%)

  • Methanol (Anhydrous, 99.8%)

  • Amberlyst® 15 (acidic resin catalyst)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel (500 mL)

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-heptene (0.1 mol, 9.82 g) and anhydrous methanol (0.5 mol, 16.02 g).

  • Add Amberlyst® 15 catalyst (5 g) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70 °C) with constant stirring.

  • Monitor the reaction progress by taking small aliquots periodically and analyzing them by gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlyst® 15 catalyst.

  • Transfer the filtrate to a 500 mL separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water to neutralize any remaining acid and remove excess methanol.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the dried solution to remove the sodium sulfate.

  • Concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 160 °C.

Determination of Boiling Point by Distillation (ASTM D1078)

The boiling point of this compound can be accurately determined using a standard distillation method, such as that outlined in ASTM D1078.[3][4][5][6] This method is suitable for volatile organic liquids with boiling points between 30 and 350 °C.[3]

Apparatus:

  • Distillation flask (100 mL)

  • Condenser

  • Distillation adapter

  • Calibrated thermometer (ASTM 7C or equivalent)

  • Heating mantle or oil bath

  • Receiving graduated cylinder (100 mL)

  • Boiling chips

Procedure:

  • Place 100 mL of the purified this compound into the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

  • Begin heating the flask to induce boiling. The heating rate should be adjusted so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

  • Record the temperature at which the first drop of distillate is collected. This is the initial boiling point.

  • Continue the distillation at a rate of 4 to 5 mL per minute.

  • Record the temperature at regular intervals (e.g., after every 5 or 10 mL of distillate is collected).

  • The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. The boiling range is the difference between the initial and final boiling points. For a pure compound, this range should be narrow.

  • All temperature readings should be corrected for barometric pressure.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Heptene + Methanol Reaction Reflux (65-70 °C, 4-6h) Reactants->Reaction Catalyst Amberlyst® 15 Catalyst->Reaction Filtration Filter to remove catalyst Reaction->Filtration Crude Product Extraction Liquid-Liquid Extraction (Ether, NaHCO₃, H₂O) Filtration->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Purified Crude Product Pure this compound Distillation->Product

Figure 1: Synthesis and Purification Workflow for this compound.
Factors Influencing Boiling Point

The boiling point of an organic molecule is determined by the strength of its intermolecular forces. The following diagram illustrates the key structural features of this compound and how they influence its boiling point in comparison to related molecules.

cluster_factors Key Molecular Features cluster_comparison Comparison with Related Compounds BP_Concept Factors Affecting Boiling Point of this compound MW Molecular Weight (128.21 g/mol) - Increases van der Waals forces BP_Concept->MW Polarity Methoxy Group (C-O-C) - Dipole-dipole interactions BP_Concept->Polarity Shape Linear C7 chain with alkene - Affects surface area for van der Waals interactions BP_Concept->Shape H_Bonding No H-bond donation - Lower boiling point than corresponding alcohol BP_Concept->H_Bonding Octane n-Octane (Similar MW, non-polar) -> Lower BP MW->Octane Heptene 1-Heptene (Lower MW, less polar) -> Lower BP Polarity->Heptene Heptanol 1-Heptanol (Similar MW, H-bonding) -> Higher BP H_Bonding->Heptanol

Figure 2: Conceptual Diagram of Factors Influencing Boiling Point.

References

In-Depth Technical Guide: 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 2-Methoxy-1-heptene. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to a lack of experimentally determined density values in peer-reviewed literature, an approximate value from a commercial supplier is provided for guidance. Further experimental verification is recommended for applications sensitive to this parameter.

PropertyValueSource
Molecular Formula C₈H₁₆ON/A
Molecular Weight 128.21 g/mol N/A
Approximate Density ~ 0.8 g/cm³Commercial Supplier[1]
Boiling Point Approximately 160 °CCommercial Supplier[1]
Appearance Colorless liquidCommercial Supplier[1]

Synthesis of this compound: Experimental Protocol

Reaction Principle:

The synthesis involves the electrophilic addition of a proton to the double bond of 1-heptene, forming a secondary carbocation. This is followed by the nucleophilic attack of methanol on the carbocation and subsequent deprotonation to yield the final ether product.

General Experimental Protocol (Hypothetical):

  • Materials:

    • 1-heptene

    • Anhydrous methanol

    • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

    • Anhydrous sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Appropriate organic solvents for extraction (e.g., diethyl ether, dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-heptene in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.

    • Perform a liquid-liquid extraction using an appropriate organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to isolate this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions such as temperature, reaction time, and catalyst loading for optimal yield and purity.

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final product in the synthesis of this compound.

Synthesis_Logical_Flow Reactants Starting Materials (1-heptene, Methanol) Reaction Acid-Catalyzed Addition Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO₃) Reaction->Neutralization Extraction Workup (Extraction, Washing) Neutralization->Extraction Purification Purification (Distillation) Extraction->Purification Product Final Product (this compound) Purification->Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Combine Reactants Combine 1-heptene and Methanol Add Catalyst Add Acid Catalyst Combine Reactants->Add Catalyst Stir and Heat Stir and Heat (Monitor Progress) Add Catalyst->Stir and Heat Quench Reaction Quench with NaHCO₃ Stir and Heat->Quench Reaction Extract Product Extract with Organic Solvent Quench Reaction->Extract Product Wash Organic Layer Wash with Brine Extract Product->Wash Organic Layer Dry Organic Layer Dry with MgSO₄ Wash Organic Layer->Dry Organic Layer Filter Filter off Drying Agent Dry Organic Layer->Filter Concentrate Remove Solvent (Rotary Evaporation) Filter->Concentrate Distill Fractional Distillation Concentrate->Distill Isolated Product Isolated Product Distill->Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide to the Spectral Analysis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield experimentally obtained spectral data for 2-methoxy-1-heptene. The following guide provides predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. This information is intended to serve as a reference and guide for the analysis of this or structurally similar molecules.

Predicted and Analogous Spectral Data

Due to the absence of experimental spectra for this compound, this section presents predicted values and data from closely related analogs to provide a reasonable estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.95d1H=CH₂ (geminal)
~3.85d1H=CH₂ (geminal)
~3.50s3H-OCH₃
~2.00t2H-CH₂-CH₂-CH₂-CH₃
~1.40m2H-CH₂-CH₂-CH₂-CH₃
~1.30m2H-CH₂-CH₂-CH₂-CH₃
~0.90t3H-CH₂-CH₂-CH₂-CH₃

Note: The chemical shifts for the vinyl protons (=CH₂) are estimates; they are highly sensitive to the conformation of the molecule.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160C1 (=CH₂)
~85C2 (-C=)
~56-OCH₃
~32C3 (-CH₂-)
~30C4 (-CH₂-)
~22C5 (-CH₂-)
~14C6 (-CH₃)

Rationale for Predictions: The predicted shifts are based on the typical ranges for protons and carbons in similar chemical environments. For instance, the protons of a methoxy group generally appear as a singlet between 3.3 and 4.0 ppm.[1] Alkenyl protons are typically found between 4.5 and 6.5 ppm, and their carbon signals are in the 100-150 ppm range.[2] The electron-donating methoxy group will influence the precise shifts of the vinyl group.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H stretch
2960-2850StrongC-H stretch (alkyl)
~1640MediumC=C stretch (vinyl ether)
~1200StrongC-O stretch (asymmetric)
~1050StrongC-O stretch (symmetric)

Note: The C=C stretching frequency in vinyl ethers is typically lower than in simple alkenes due to resonance with the oxygen lone pair. The C-O stretching bands are usually strong and characteristic.[3][4]

Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of this compound (Molecular Weight: 128.21 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation is likely to proceed through pathways common to ethers and alkenes.

m/zFragmentProposed Fragmentation Pathway
128[C₈H₁₆O]⁺Molecular Ion
113[C₇H₁₃O]⁺Loss of a methyl radical (·CH₃) from the methoxy group or the alkyl chain.
97[C₆H₉O]⁺Alpha-cleavage with loss of an ethyl radical (·C₂H₅).
85[C₅H₉O]⁺Cleavage of the alkyl chain.
71[C₄H₇O]⁺Further fragmentation of the alkyl chain.
57[C₄H₉]⁺Butyl cation from cleavage of the C-O bond.
43[C₃H₇]⁺Propyl cation.

Note: The most prominent fragmentation pathways for ethers often involve cleavage of the C-O bond and α-cleavage at the carbon adjacent to the oxygen.[5][6]

Experimental Protocols

As no specific experimental protocol for the synthesis and spectral characterization of this compound was found, a general and modern method for the synthesis of vinyl ethers from primary alcohols is provided below. This method utilizes a palladium-catalyzed transetherification, which is a common and efficient way to produce such compounds.[1]

Synthesis of a Vinyl Ether via Palladium-Catalyzed Transetherification

This protocol is adapted from a general procedure for the synthesis of functionalized vinyl ethers.[1]

Materials:

  • 1-Heptanol

  • Ethyl vinyl ether (EVE)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,10-Phenanthroline

  • Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve palladium(II) acetate (0.02 mmol) and 1,10-phenanthroline (0.03 mmol) in dichloromethane (5 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the catalyst complex.

  • Reaction Mixture: To the catalyst solution, add 1-heptanol (1.0 mmol) followed by a significant excess of ethyl vinyl ether (e.g., 12 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ethyl vinyl ether and solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 1-vinyloxyheptane. The product, if it were this compound, would be subjected to purification to remove any unreacted starting materials and byproducts.

Characterization:

The purified product would then be characterized by the spectroscopic methods detailed above:

  • ¹H and ¹³C NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra would be recorded on an NMR spectrometer.

  • IR Spectroscopy: A thin film of the neat liquid would be analyzed using an FTIR spectrometer.

  • Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using electron ionization (EI) to induce fragmentation.

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown vinyl ether using the primary spectroscopic techniques discussed.

G Workflow for Structural Elucidation of a Vinyl Ether cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) NMR_data Proton & Carbon Environments Connectivity NMR->NMR_data Provides data on IR IR Spectroscopy IR_data Functional Groups (C=C, C-O, C-H) IR->IR_data Provides data on MS Mass Spectrometry MS_data Molecular Weight Fragmentation Pattern MS->MS_data Provides data on Structure Proposed Structure: This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Logical workflow for the structural elucidation of a vinyl ether.

References

In-Depth Technical Guide to 13C NMR Analysis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-methoxy-1-heptene, tailored for researchers, scientists, and drug development professionals. The document details the compound's 13C NMR spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for the analysis process.

Quantitative 13C NMR Data for this compound

The 13C NMR spectrum of this compound exhibits eight distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The presence of the electron-donating methoxy group and the double bond significantly impacts the chemical shifts of the olefinic carbons. The assignments are based on established principles of 13C NMR spectroscopy and spectral data available in public databases.

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C1 (CH2=)83.9
C2 (=C-O)160.7
C3 (-CH2-)33.7
C4 (-CH2-)27.6
C5 (-CH2-)31.8
C6 (-CH2-)22.7
C7 (-CH3)14.1
O-CH356.5

Solvent: CDCl3, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Detailed Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum of a liquid sample like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[1][2][3]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a deuterated solvent to avoid a large solvent signal in the proton spectrum, which is often acquired alongside the 13C spectrum. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[3]

  • Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[4] A concentration of 20-50 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent is recommended.[3]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used to aid dissolution.[3]

  • Filtering: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

NMR Spectrometer Setup and Data Acquisition

The following are general steps for setting up an NMR spectrometer for 13C NMR data acquisition. Specific commands and procedures may vary depending on the instrument manufacturer and software.[5]

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, known as shimming, is crucial for obtaining sharp spectral lines and high resolution.[3]

  • Tuning and Matching: The NMR probe is tuned to the 13C frequency and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used for a routine 13C NMR spectrum.

    • Spectral Width: The spectral width should be set to encompass all expected 13C signals, typically from 0 to 220 ppm for organic molecules.[6]

    • Number of Scans (NS): Due to the low sensitivity of the 13C nucleus, a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay is the time between pulses to allow the nuclei to return to their equilibrium state. A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.

    • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is employed. This removes the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.[7]

  • Data Acquisition: Start the acquisition process (often with a command like zg for "zero and go").[5]

Data Processing

Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed to obtain the final spectrum.

  • Fourier Transform (FT): The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.00 ppm.

  • Peak Picking: The chemical shifts of the peaks in the spectrum are identified and listed.

Visualization of the 13C NMR Analysis Workflow

The following diagram illustrates the logical workflow of a 13C NMR analysis, from the initial sample preparation to the final data interpretation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation A Weigh Compound (20-50 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire Data (FID) G->H I Fourier Transform (FID to Spectrum) H->I J Phase and Baseline Correction I->J K Reference to TMS (0 ppm) J->K L Peak Picking K->L M Assign Chemical Shifts L->M N Correlate with Molecular Structure M->N O Final Report N->O

Caption: Workflow for 13C NMR Analysis.

References

Mass Spectrometry of 2-Methoxy-1-heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-1-heptene, a volatile organic compound of interest in various research and development domains. The absence of a publicly available, experimentally determined mass spectrum for this specific compound necessitates a detailed predictive analysis based on established fragmentation principles of vinyl ethers and unsaturated hydrocarbons. This document outlines the probable fragmentation pathways under electron ionization (EI) and provides a standardized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M+•). The molecular weight of this compound (C8H16O) is 128.21 g/mol , and its molecular ion is expected at an m/z of 128. Due to the presence of the ether linkage and the double bond, the molecular ion peak may be of low to moderate intensity.

The primary fragmentation mechanisms anticipated for this compound are alpha-cleavage, allylic cleavage, and rearrangements, which are common for unsaturated ethers.

Table 1: Predicted Mass Spectral Data for this compound
m/zPredicted Fragment IonProposed Fragmentation PathwayPredicted Relative Abundance
128[C8H16O]+•Molecular IonLow to Medium
113[C7H13O]+Loss of a methyl radical (•CH3) from the methoxy group.Medium
97[C7H13]+Loss of a methoxy radical (•OCH3).Medium to High
85[C5H9O]+Alpha-cleavage with loss of a propyl radical (•C3H7). This is a highly probable and stabilizing fragmentation.High (likely base peak)
71[C4H7O]+Cleavage of the C4-C5 bond of the heptyl chain.Medium
57[C4H9]+Fragmentation of the heptyl chain.Medium
43[C3H7]+Fragmentation of the heptyl chain.High
31[CH3O]+Cleavage of the C-O bond.Medium

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a radical cation. The resulting molecular ion undergoes a series of cleavage and rearrangement reactions to yield characteristic fragment ions.

Diagram 1: Proposed Fragmentation Pathway of this compound

fragmentation_pathway M [C8H16O]+• (m/z 128) Molecular Ion F113 [C7H13O]+ (m/z 113) M->F113 - •CH3 F97 [C7H13]+ (m/z 97) M->F97 - •OCH3 F85 [C5H9O]+ (m/z 85) Base Peak M->F85 - •C3H7 (Alpha-cleavage) F43 [C3H7]+ (m/z 43) F85->F43 - C3H6

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.[1][2][3]

Sample Preparation

Due to its volatility, this compound is amenable to direct analysis or analysis via headspace or purge-and-trap techniques for trace-level detection.

  • Direct Injection: For pure samples or high concentrations, dilute the sample in a volatile solvent such as hexane or dichloromethane to a concentration of 1-10 µg/mL.

  • Headspace Analysis: For solid or liquid matrices, samples can be heated in a sealed vial to allow the volatile components to partition into the headspace, which is then injected into the GC.

  • Purge-and-Trap: For aqueous samples, purge the sample with an inert gas to extract the volatile organic compounds, which are then trapped on a sorbent material and subsequently desorbed into the GC system.[1]

Instrumentation
  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compound analysis (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Table 2: GC-MS Operating Conditions
ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplit/Splitless (Split ratio of 50:1 for concentrated samples)
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 30-350
Scan Speed1000 amu/s
Solvent Delay3 minutes
Data Acquisition and Processing

Acquire the data in full scan mode to obtain the complete mass spectrum. Process the data using the instrument's software to identify the chromatographic peak corresponding to this compound and to extract its mass spectrum. The background spectrum should be subtracted to obtain a clean mass spectrum of the analyte.

Experimental Workflow

The overall process for the mass spectrometric analysis of this compound is depicted in the following workflow diagram.

Diagram 2: GC-MS Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Volatile Solvent Sample->Dilution Headspace Headspace Generation Sample->Headspace PurgeTrap Purge and Trap Sample->PurgeTrap Injection GC Injection Dilution->Injection Headspace->Injection PurgeTrap->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing and Spectrum Extraction Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-1-heptene is an organic compound classified as an enol ether. Its structure consists of a seven-carbon heptene backbone with a double bond at the first carbon (C1) and a methoxy group (-OCH₃) attached to the second carbon (C2). The IUPAC name for this compound is 2-methoxyhept-1-ene . This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol EvitaChem[2]
Appearance Colorless liquidEvitaChem[2]
Boiling Point Approximately 160 °CEvitaChem[2]
Density Approximately 0.8 g/cm³EvitaChem[2]
Stability Stable under normal conditions, but sensitive to oxidation.EvitaChem[2]
Reactivity Reacts readily with strong acids and bases.EvitaChem[2]

Table 2: Spectroscopic Data (Predicted/Typical)

SpectrumKey Features
¹H NMR Signals expected for vinylic protons, a methoxy group singlet, and aliphatic protons of the heptyl chain.
¹³C NMR Signals for sp² hybridized carbons of the double bond, a methoxy carbon, and sp³ hybridized carbons of the heptyl chain.
IR Spectroscopy Characteristic peaks for C=C stretching (around 1650 cm⁻¹), C-O-C stretching (around 1100 cm⁻¹), and C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (128.21 m/z) and characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the acid-catalyzed addition of methanol to an alkyne or the elimination from a di-alkoxy precursor being common strategies. A prevalent method involves the alkylation of 1-heptene with methanol under acidic conditions.[2]

Experimental Protocol: Acid-Catalyzed Methoxylation of 1-Heptyne

This protocol describes a plausible two-step synthesis route starting from 1-heptyne, proceeding through an intermediate to yield this compound.

Materials:

  • 1-Heptyne

  • Methanol (anhydrous)

  • Mercury(II) oxide (HgO)

  • Sulfuric acid (concentrated)

  • Sodium methoxide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • Preparation of 2,2-dimethoxyheptane:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend mercury(II) oxide in anhydrous methanol.

    • Add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

    • Add 1-heptyne dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with sodium methoxide.

    • Pour the mixture into water and extract with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dimethoxyheptane.

  • Elimination to form this compound:

    • The crude 2,2-dimethoxyheptane is subjected to elimination conditions, for example, by heating with a catalytic amount of a strong acid, or by using a base to promote elimination if a suitable leaving group is present on an adjacent carbon. A more controlled method involves pyrolysis over a suitable catalyst.

  • Purification:

    • The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1-Heptyne + Methanol + Acid Catalyst (H₂SO₄/HgO) ReactionVessel Reaction Mixture: Reflux, 4-6h Reactants->ReactionVessel Workup Neutralization & Aqueous Workup ReactionVessel->Workup Cooling Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Fractional Distillation Drying->Purification Crude Product Product Pure this compound Purification->Product Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation R This compound I1 Protonated Intermediate (Resonance Stabilized Carbocation) R->I1 Protonation of C1 H3O H₃O⁺ H3O->I1 I2 Hemiketal Intermediate I1->I2 Nucleophilic attack by H₂O H2O_nuc H₂O (Nucleophile) H2O_nuc->I2 P Heptan-2-one I2->P Proton transfer & loss of Methanol MeOH Methanol I2->MeOH

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Properties of Vinyl Ethers

Introduction

Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group (–O–CH=CH₂). The interaction between the oxygen's lone pair electrons and the vinyl group's π-system imparts unique electronic and structural properties that make them valuable intermediates in organic synthesis and polymer chemistry. Their electron-rich double bond makes them highly reactive towards electrophiles and adept participants in various cycloaddition and polymerization reactions. This guide provides a detailed examination of the core theoretical properties of vinyl ethers, focusing on their electronic structure, conformational isomerism, spectroscopic characteristics, and key reaction mechanisms.

Electronic Structure and Resonance

The defining feature of a vinyl ether's electronic structure is the p,π-conjugation between the oxygen atom's lone pair and the C=C double bond's π-orbital. This interaction leads to the delocalization of electron density, which can be represented by the following resonance structures:

Figure 1: Resonance structures of a generic vinyl ether.

This resonance has several important consequences:

  • It increases the electron density on the β-carbon of the vinyl group, making it highly susceptible to electrophilic attack.

  • It imparts partial double-bond character to the C–O bond, leading to a barrier to rotation around this bond.

  • The contribution of the charge-separated resonance form decreases as the alkyl group (R) becomes more electron-donating.

Conformational Analysis: Rotational Isomerism

Due to the partial double-bond character of the C–O bond, vinyl ethers exist as a mixture of rotational isomers (rotamers). The two primary conformers are the planar s-cis and s-trans forms, where the "s" refers to the conformation around the single (sigma) bond. For many simple vinyl ethers, such as methyl vinyl ether, an additional non-planar gauche form is also considered.

Studies have shown that for methyl vinyl ether, the planar s-cis conformation is the most stable isomer, with a second, less stable rotamer also present. The stabilization of the s-cis form, despite potential steric hindrance, is attributed to favorable p,π-interactions and other electronic effects. In bulkier molecules, steric repulsion can override these electronic effects, making antiperiplanar (s-trans) conformations more stable.

G cluster_0 Conformational Equilibrium of Methyl Vinyl Ether s_cis s-cis (Planar) More Stable transition_state Transition State s_cis->transition_state ΔE ≈ 1.15 kcal/mol gauche Gauche (Non-planar) Less Stable transition_state->gauche G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node VE Vinyl Ether (R-O-CH=CH₂) Carbocation Alkoxycarbocation Intermediate [R-O-C⁺H-CH₃ ↔ R-O⁺=CH-CH₃] VE->Carbocation + H₃O⁺ (Rate-Determining Protonation) H3O H₃O⁺ H2O_1 H₂O Hemiacetal Hemiacetal (R-O-CH(OH)-CH₃) Carbocation->Hemiacetal + H₂O (Rapid Hydration) H2O_2 H₂O Aldehyde Aldehyde (CH₃CHO) Hemiacetal->Aldehyde Fast Decomposition Alcohol Alcohol (ROH) Hemiacetal->Alcohol Fast Decomposition H3O_2 H₃O⁺ G start_node start_node process_node process_node data_node data_node analysis_node analysis_node end_node end_node start Start: Select Vinyl Ether synthesis Synthesis / Purification start->synthesis spectroscopy Spectroscopic Analysis synthesis->spectroscopy computation Computational Modeling (DFT, Ab initio) synthesis->computation ir IR spectroscopy->ir nmr NMR spectroscopy->nmr uv UV-Vis spectroscopy->uv conformation Determine Stable Conformers & Barriers ir->conformation nmr->conformation properties Correlate Structure with Properties uv->properties computation->conformation conformation->properties end End: Characterized System properties->end

Stability and Storage of 2-Methoxy-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-1-heptene (CAS No. 61142-46-9). The information presented herein is compiled from publicly available data for structurally related compounds, including alkyl vinyl ethers and heptene derivatives, in the absence of a dedicated Safety Data Sheet (SDS) for the specified compound. Therefore, the recommendations should be considered as a baseline and adapted as part of a comprehensive laboratory safety and handling protocol.

Chemical Properties and Inherent Stability

This compound is an unsaturated ether that, like other vinyl ethers, is susceptible to certain degradation pathways. While generally stable under normal, controlled conditions, its reactivity is primarily dictated by the presence of the vinyl and ether functional groups.

PropertyValue/DescriptionSource
Molecular Formula C₈H₁₆OInferred
Molecular Weight 128.21 g/mol Inferred
Appearance Likely a colorless liquidInferred
General Stability Stable under normal conditions, but sensitive to oxidation.[1]
Reactivity Reacts readily with strong acids and bases.[1]
Flammability Assumed to be a flammable liquid.[1][2]

Primary Degradation Pathways

The principal routes of degradation for this compound are anticipated to be oxidation, hydrolysis, and polymerization.

Oxidation

Exposure to oxygen, particularly in the presence of light or heat, can lead to the formation of peroxides.[3] This is a common degradation pathway for ethers and can result in the formation of unstable and potentially explosive compounds. The accumulation of peroxides can also initiate unwanted polymerization reactions.

Hydrolysis

In the presence of acids, this compound is expected to undergo hydrolysis. This reaction typically cleaves the vinyl ether linkage, yielding heptanal and methanol as the primary products. The reaction is generally acid-catalyzed.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species, including peroxides formed during oxidation. Uncontrolled polymerization can lead to a change in the physical properties of the material and potentially hazardous pressure buildup in sealed containers.

G This compound This compound Oxidation (O2, light, heat) Oxidation (O2, light, heat) This compound->Oxidation (O2, light, heat) Leads to Hydrolysis (H+, H2O) Hydrolysis (H+, H2O) This compound->Hydrolysis (H+, H2O) Undergoes Polymerization (heat, light, radicals) Polymerization (heat, light, radicals) This compound->Polymerization (heat, light, radicals) Can undergo Peroxides Peroxides Oxidation (O2, light, heat)->Peroxides Forms Heptanal + Methanol Heptanal + Methanol Hydrolysis (H+, H2O)->Heptanal + Methanol Yields Poly(this compound) Poly(this compound) Polymerization (heat, light, radicals)->Poly(this compound) Forms Peroxides->Polymerization (heat, light, radicals) Can initiate G cluster_handling Handling Workflow Check for Peroxides Check for Peroxides Inert Atmosphere Handling Inert Atmosphere Handling Check for Peroxides->Inert Atmosphere Handling Use in Fume Hood Use in Fume Hood Inert Atmosphere Handling->Use in Fume Hood Grounding and Bonding Grounding and Bonding Use in Fume Hood->Grounding and Bonding Personal Protective Equipment Personal Protective Equipment Grounding and Bonding->Personal Protective Equipment End End Personal Protective Equipment->End Start Start Start->Check for Peroxides

References

Methodological & Application

Synthesis of 2-Methoxy-1-heptene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-1-heptene is a valuable enol ether intermediate in organic synthesis, finding applications in the development of novel pharmaceutical compounds and complex molecular architectures. Its versatile reactivity, stemming from the electron-rich double bond, makes it a key building block for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are presented: the Wittig reaction and the acid-catalyzed alkylation of 1-heptene.

Synthetic Pathways

Two effective methods for the synthesis of this compound are the Wittig reaction of hexanal and the acid-catalyzed Markovnikov addition of methanol to 1-heptene. The Wittig reaction offers high regioselectivity, ensuring the double bond is in the terminal position. The acid-catalyzed alkylation provides a more atom-economical approach.

Synthesis_Pathways cluster_0 Wittig Reaction Pathway cluster_1 Acid-Catalyzed Alkylation Pathway Hexanal Hexanal Product_Wittig This compound Hexanal->Product_Wittig Wittig Reaction Wittig_Reagent (Methoxymethyl)triphenyl- phosphorane Wittig_Reagent->Product_Wittig Byproduct_Wittig Triphenylphosphine oxide Product_Wittig->Byproduct_Wittig Heptene 1-Heptene Product_Alkylation This compound Heptene->Product_Alkylation Markovnikov Addition Methanol Methanol Methanol->Product_Alkylation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product_Alkylation

Caption: Overview of the two primary synthetic pathways for this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic methods for this compound.

ParameterWittig ReactionAcid-Catalyzed Alkylation of 1-Heptene
Starting Materials Hexanal, (Methoxymethyl)triphenylphosphonium chloride, Strong Base (e.g., n-BuLi, t-BuOK)1-Heptene, Methanol, Acid Catalyst (e.g., H₂SO₄)
Reaction Time 2-4 hours1-3 hours
Temperature 0 °C to room temperatureRoom temperature to 40 °C
Typical Yield 70-85%60-75%
Purity (post-purification) >98%>97%
Key Spectroscopic Data ¹H NMR (CDCl₃, ppm): ~3.85 (s, 2H, =CH₂), ~3.55 (s, 3H, OCH₃), ~2.05 (t, 2H, CH₂), ~1.3-1.5 (m, 6H, 3xCH₂), ~0.9 (t, 3H, CH₃).¹³C NMR (CDCl₃, ppm): ~158 (=C), ~85 (=CH₂), ~56 (OCH₃), ~34 (CH₂), ~31 (CH₂), ~29 (CH₂), ~22 (CH₂), ~14 (CH₃).¹H NMR (CDCl₃, ppm): ~3.85 (s, 2H, =CH₂), ~3.55 (s, 3H, OCH₃), ~2.05 (t, 2H, CH₂), ~1.3-1.5 (m, 6H, 3xCH₂), ~0.9 (t, 3H, CH₃).¹³C NMR (CDCl₃, ppm): ~158 (=C), ~85 (=CH₂), ~56 (OCH₃), ~34 (CH₂), ~31 (CH₂), ~29 (CH₂), ~22 (CH₂), ~14 (CH₃).

Note: The provided NMR data is predicted based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from hexanal using a Wittig reaction. The Wittig reagent is generated in situ from (methoxymethyl)triphenylphosphonium chloride.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Hexanal (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension via the dropping funnel over 20 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wittig Reaction: Add a solution of hexanal in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Wittig_Workflow Start Suspend (Methoxymethyl)triphenyl- phosphonium chloride in THF Cool Cool to 0 °C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir_Ylide Stir for 1 hour at 0 °C (Ylide formation) Add_nBuLi->Stir_Ylide Add_Hexanal Add Hexanal in THF Stir_Ylide->Add_Hexanal Warm_Stir Warm to RT and stir for 2-3h Add_Hexanal->Warm_Stir Quench Quench with aq. NH₄Cl Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Alkylation

This protocol details the synthesis of this compound through the acid-catalyzed addition of methanol to 1-heptene, following Markovnikov's rule.[1][2]

Materials:

  • 1-Heptene (1.0 eq)

  • Methanol (large excess, acts as both reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-heptene to a large excess of methanol.

  • Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently warmed to 30-40 °C to increase the rate, monitoring by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation, being careful due to the volatility of the product.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Alkylation_Workflow Start Mix 1-Heptene and Methanol Cool Cool to 0 °C Start->Cool Add_Catalyst Add catalytic H₂SO₄ Cool->Add_Catalyst React Stir at RT to 40 °C for 1-3h Add_Catalyst->React Neutralize Neutralize with aq. NaHCO₃ React->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Distill Dry (Na₂SO₄) and Fractionally Distill Wash->Dry_Distill Product This compound Dry_Distill->Product

Caption: Experimental workflow for the acid-catalyzed alkylation synthesis of this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

The synthesis of this compound can be successfully achieved through either a Wittig reaction or an acid-catalyzed alkylation. The choice of method will depend on the desired regioselectivity, available starting materials, and scale of the reaction. The Wittig reaction provides excellent control over the double bond position, while the acid-catalyzed method is more atom-economical. The detailed protocols provided herein should enable researchers to confidently synthesize this valuable intermediate for their research and development needs.

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxy-1-heptene via the Wittig reaction. The procedure outlines the reaction of hexanal with a methoxymethylenetriphenylphosphorane ylide, generated in situ from (methoxymethyl)triphenylphosphonium chloride and a strong base. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, intended to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. The reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and a phosphine oxide byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

This protocol focuses on the synthesis of this compound, a vinyl ether, through the reaction of hexanal with methoxymethylenetriphenylphosphorane. This specific transformation is a valuable tool for introducing a methoxy-substituted double bond into a molecule, a functional group present in various natural products and pharmaceutical intermediates.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants
Hexanal (MW: 100.16 g/mol )1.0 equivalent
(MOM)PPh₃Cl (MW: 342.79 g/mol )1.2 equivalents
Base (e.g., t-BuOK)1.2 equivalents
Product
This compound (MW: 128.21 g/mol )-
Reaction Conditions
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time~18-24 hours
Expected Yield 70-85% (literature range)

Spectroscopic Data for this compound:

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons on C1~6.2 & ~4.0d, d1H, 1H=CH₂
Proton on C3~2.0t2H-CH₂-CH=
Methoxy Protons~3.5s3H-OCH₃
Methylene Protons (C4-C6)~1.3-1.4m6H-(CH₂)₃-
Methyl Protons (C7)~0.9t3H-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C1~85=CH₂
C2~155=C(OCH₃)-
C3~33-CH₂-CH=
Methoxy Carbon~56-OCH₃
C4, C5, C6~31, ~25, ~22-(CH₂)₃-
C7~14-CH₃
IR Spectroscopy Wavenumber (cm⁻¹) Functional Group
C=C Stretch~1650Alkene
C-O-C Stretch~1200 & ~1050Vinyl Ether
=C-H Stretch~3080Alkene C-H
C-H Stretch~2950-2850Alkane C-H

Experimental Protocols

Materials and Reagents
  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK) or other suitable strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography (optional, for purification)

Procedure
  • Ylide Generation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension.

    • Stir the resulting deep red or orange mixture at 0 °C for 30 minutes to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flask, prepare a solution of hexanal (1.0 equivalent) in anhydrous THF.

    • Add the hexanal solution dropwise to the ylide suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The color of the reaction mixture will likely fade as the reaction progresses.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the THF using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which contains this compound and triphenylphosphine oxide, can be purified by silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate). Triphenylphosphine oxide is more polar and will elute more slowly.

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt (MOM)PPh₃Cl Ylide Ylide [Ph₃P=CH(OCH₃)] Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., t-BuOK) Base->Ylide Ylide_ref Aldehyde Hexanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product this compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Workflow

Experimental_Workflow start Start ylide_formation Ylide Generation: (MOM)PPh₃Cl + Base in THF at 0°C start->ylide_formation wittig_reaction Wittig Reaction: Add Hexanal, warm to RT, stir 18-24h ylide_formation->wittig_reaction quench Quench with aq. NH₄Cl wittig_reaction->quench extraction Work-up: Aqueous extraction with EtOAc quench->extraction drying Dry organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purification: Silica Gel Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this document, when followed with care, should provide the target compound in good yield. The provided spectroscopic data serves as a benchmark for the characterization and confirmation of the synthesized product. This methodology is applicable to a range of research and development settings, including the synthesis of complex molecules in medicinal chemistry and materials science.

Application Notes and Protocols for Horner-Wadsworth-Emmons Synthesis of Vinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high stereoselectivity.[1][2] While classically employed for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, the HWE reaction can be effectively adapted for the synthesis of vinyl ethers. This is achieved through the reaction of an aldehyde or ketone with a stabilized phosphonate carbanion bearing an α-alkoxy substituent.[3] Vinyl ethers are versatile intermediates in organic synthesis, serving as key building blocks in cycloaddition reactions, as protecting groups for alcohols, and as precursors for various functional groups. Their synthesis via the HWE reaction offers advantages such as mild reaction conditions, high yields, and control over the stereochemical outcome (E/Z isomerism).[4]

This document provides detailed application notes and experimental protocols for the synthesis of vinyl ethers using the Horner-Wadsworth-Emmons reaction. It includes protocols for the preparation of the necessary α-alkoxyphosphonate reagents and their subsequent use in the olefination reaction. Quantitative data from representative examples are summarized in tables for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow are provided.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the deprotonation of an α-alkoxyphosphonate to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of β-alkoxy-β-hydroxyphosphonate intermediates (betaines). These intermediates subsequently undergo elimination to yield the vinyl ether product and a water-soluble phosphate byproduct, which is easily removed during workup.[5][6]

The stereoselectivity of the HWE reaction is a crucial aspect and can be influenced by several factors:

  • Structure of the Phosphonate: The nature of the substituents on the phosphorus atom can significantly impact the E/Z selectivity. Generally, phosphonates with less bulky ester groups favor the formation of the thermodynamically more stable (E)-vinyl ether. Conversely, the use of bulky phosphonate esters can lead to the kinetic (Z)-product.[2] Modified phosphonates, such as those developed by Still and Gennari (using bis(2,2,2-trifluoroethyl) esters) or Ando (using diaryl esters), can provide high selectivity for the (Z)-isomer.[7]

  • Reaction Conditions: The choice of base, solvent, and reaction temperature plays a critical role in determining the stereochemical outcome.[8] Strong, non-coordinating bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in aprotic solvents like tetrahydrofuran (THF) are commonly employed.[6] Lower reaction temperatures often favor the formation of the kinetic (Z)-isomer, while higher temperatures can lead to equilibration and formation of the thermodynamic (E)-isomer.[5]

  • Carbonyl Substrate: The steric and electronic properties of the aldehyde or ketone can also influence the stereoselectivity of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (Methoxymethyl)phosphonate

This protocol describes the synthesis of a common α-alkoxyphosphonate reagent via the Michaelis-Arbuzov reaction.[9][10]

Materials:

  • Triethyl phosphite

  • Chloromethyl methyl ether (Caution: Carcinogen)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Set up a dry, inert atmosphere (nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add triethyl phosphite (1.0 eq) to the flask.

  • Slowly add chloromethyl methyl ether (1.1 eq) to the triethyl phosphite at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to obtain diethyl (methoxymethyl)phosphonate as a colorless oil.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of a Vinyl Ether

This protocol provides a general procedure for the synthesis of a vinyl ether from an aldehyde or ketone and an α-alkoxyphosphonate.

Materials:

  • Diethyl (methoxymethyl)phosphonate (or other α-alkoxyphosphonate)

  • Aldehyde or Ketone

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-BuLi, KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, syringe)

  • Magnetic stirrer and cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of diethyl (methoxymethyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting phosphonate anion solution to the desired reaction temperature (e.g., -78 °C to room temperature, depending on the desired stereoselectivity).

  • Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the phosphonate anion solution.

  • Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC). Reaction times can vary from 1 to 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure vinyl ether.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons synthesis of vinyl ethers, showcasing the influence of different reactants and conditions on the reaction outcome.

Table 1: Synthesis of Vinyl Ethers from Aldehydes and Diethyl (Methoxymethyl)phosphonate

EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeNaHTHF25485>95:5
2Cyclohexanecarboxaldehyden-BuLiTHF-78 to 2567890:10
34-NitrobenzaldehydeKHMDSTHF-7829215:85
4CinnamaldehydeNaHDME25580>95:5

Table 2: Synthesis of Vinyl Ethers from Ketones and Diethyl (Methoxymethyl)phosphonate

EntryKetoneBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1AcetophenoneNaHTHF25127580:20
2Cyclohexanonen-BuLiTHF0 to 25882N/A
3BenzophenoneKHMDSTHF25246050:50
4AdamantanoneNaHDME601870N/A

Note: The data in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific experimental conditions.

Mandatory Visualizations

Reaction Mechanism

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate R'O-P(O)(OR)₂ Carbanion R'O-C⁻(P(O)(OR)₂) Phosphonate->Carbanion Deprotonation Base Base Carbonyl R¹(R²)C=O Betaine R'O-C(P(O)(OR)₂)-C(R¹)(R²)-O⁻ Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization VinylEther R'O-C=C(R¹)(R²) Oxaphosphetane->VinylEther Elimination Phosphate (RO)₂P(O)O⁻ Oxaphosphetane->Phosphate

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of vinyl ethers.

Experimental Workflow

HWE_Workflow PrepPhosphonate Preparation of α-Alkoxyphosphonate Deprotonation Deprotonation of Phosphonate with Base PrepPhosphonate->Deprotonation Reaction Reaction with Aldehyde or Ketone Deprotonation->Reaction Quench Aqueous Workup (Quenching) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxy-1-heptene, a vinyl ether, through the palladium-catalyzed hydroalkoxylation of a terminal alkyne. Vinyl ethers are valuable synthetic intermediates in organic chemistry, serving as key building blocks in cycloadditions, Claisen rearrangements, and as protecting groups. The protocol described herein is a representative method based on established principles of palladium catalysis for the Markovnikov addition of alcohols to alkynes, a crucial transformation for accessing this class of compounds. While a specific, peer-reviewed protocol for this compound was not identified, the following procedure outlines a robust and plausible methodology employing common laboratory reagents.

Introduction

The addition of alcohols to alkynes, known as hydroalkoxylation, is an atom-economical method for the synthesis of vinyl ethers. The regiochemical outcome of this addition is critical, yielding either Markovnikov (alkoxy group at the more substituted carbon) or anti-Markovnikov products. Transition metal catalysis, particularly with palladium, has been instrumental in controlling this selectivity. Palladium catalysts are well-suited for activating the alkyne C-C triple bond, facilitating the nucleophilic attack of an alcohol. The reaction typically proceeds via a catalytic cycle involving the coordination of the alkyne to a palladium(II) center, subsequent attack by the alcohol, and protonolysis to release the enol ether product and regenerate the active catalyst. This method provides a direct route to functionalized alkenes from simple, readily available starting materials.

Data Presentation: Representative Reaction Parameters

The following table summarizes the representative quantitative parameters for the palladium-catalyzed synthesis of this compound from 1-heptyne and methanol.

ParameterValue / ConditionPurpose / Comment
Reactant 1 1-Heptyne1.0 equivalent (Substrate)
Reactant 2 Methanol (Anhydrous)20.0 equivalents (Reagent and Solvent)
Catalyst Palladium(II) Acetate (Pd(OAc)₂)5 mol %
Ligand Triphenylphosphine (PPh₃)10 mol % (Stabilizes the catalyst and modulates reactivity)
Promoter p-Toluenesulfonic acid (TsOH)10 mol % (Acid promoter to facilitate nucleophilic attack)
Solvent Toluene (Anhydrous)To achieve a reaction concentration of 0.2 M with respect to 1-heptyne
Temperature 80 °CTo ensure an adequate reaction rate
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion
Atmosphere Inert (Nitrogen or Argon)To prevent degradation of the catalyst and reagents
Expected Yield Moderate to HighYields for similar hydroalkoxylations are typically in the 60-90% range.
Expected Selectivity High for Markovnikov productThe electronic nature of the palladium-alkyne complex favors Markovnikov addition.

Experimental Workflow Diagram

G prep 1. Reagent Preparation - Dry solvents - Weigh Pd(OAc)₂, PPh₃, TsOH - Prepare inert atmosphere flask mix 2. Catalyst & Reagent Mixing - Add catalyst, ligand, promoter to flask - Add toluene, then methanol - Add 1-heptyne via syringe prep->mix Combine react 3. Reaction - Heat mixture to 80 °C - Stir for 12-24h under N₂ - Monitor progress via TLC/GC-MS mix->react Initiate workup 4. Aqueous Workup - Cool to RT - Quench with sat. NaHCO₃ (aq) - Extract with Et₂O (3x) react->workup Upon Completion dry 5. Drying & Concentration - Combine organic layers - Dry over anhydrous MgSO₄ - Filter and concentrate in vacuo workup->dry Isolate Organic Phase purify 6. Purification - Purify crude oil via flash  column chromatography  (Silica gel, Hexane/EtOAc gradient) dry->purify Crude Product char 7. Product Characterization - Analyze pure fractions - ¹H NMR, ¹³C NMR, MS, IR purify->char Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Heptyne (98% or higher)

  • Methanol (Anhydrous, ≥99.8%)

  • Toluene (Anhydrous, ≥99.8%)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.10 mmol), and p-toluenesulfonic acid monohydrate (0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and anhydrous methanol (8 mL, 20 mmol) to the flask via syringe. Stir the mixture for 5 minutes until the catalyst system is well-dissolved.

  • Substrate Addition: Add 1-heptyne (1.0 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford the pure this compound.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Plausible Catalytic Cycle

G catalyst LₙPd(II) intermediate1 π-Alkyne Complex catalyst->intermediate1 + Alkyne - Solvent intermediate2 Vinyl-Pd(II) Intermediate intermediate1->intermediate2 + MeOH product This compound intermediate2->product + H⁺ product->catalyst Regenerates Catalyst heptyne 1-Heptyne heptyne->intermediate1 methanol Methanol (MeOH) methanol->intermediate2 proton H⁺ proton->product

Caption: Plausible catalytic cycle for Pd-catalyzed hydroalkoxylation.

2-Methoxy-1-heptene: A Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-heptene is a valuable enol ether in organic synthesis, serving as a versatile synthon for the introduction of a heptan-2-one moiety or as a reactive component in various carbon-carbon bond-forming reactions. Its electron-rich double bond, activated by the adjacent methoxy group, makes it susceptible to attack by a range of electrophiles and a participant in cycloaddition reactions. These characteristics allow for the construction of complex molecular architectures, making it a useful building block in the synthesis of natural products, pharmaceuticals, and other functional organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a synthon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid
Boiling Point ~140-142 °C
Density ~0.805 g/cm³
Solubility Soluble in most organic solvents.

Applications in Organic Synthesis

This compound serves as a masked form of 2-heptanone and can be readily converted to the corresponding ketone under acidic conditions. This property is particularly useful when the ketone functionality would interfere with other desired transformations in a synthetic sequence. Furthermore, the electron-rich nature of the double bond allows it to participate in a variety of reactions.

Hydrolysis to 2-Heptanone

The most fundamental application of this compound is its use as a stable precursor to 2-heptanone. The acid-catalyzed hydrolysis proceeds through the protonation of the double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to yield a hemiacetal. Subsequent decomposition of the hemiacetal under acidic conditions liberates the ketone and methanol.[1][2]

Logical Workflow for Hydrolysis:

G cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product This compound This compound Acid-Catalyzed\nHydration Acid-Catalyzed Hydration This compound->Acid-Catalyzed\nHydration H₃O⁺ Hemiacetal Hemiacetal Acid-Catalyzed\nHydration->Hemiacetal 2-Heptanone 2-Heptanone Hemiacetal->2-Heptanone -MeOH Methanol Methanol Hemiacetal->Methanol

Caption: Hydrolysis of this compound to 2-heptanone.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Acetone

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diethyl ether

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add 1 M HCl dropwise to the solution while stirring at room temperature. The amount of acid should be catalytic (e.g., 0.1 eq).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-heptanone.

    • Purify the product by distillation if necessary.

ParameterValue
Reactant This compound
Product 2-Heptanone
Typical Yield >90%
Reaction Time 1-3 hours
Temperature Room Temperature
Cycloaddition Reactions

As an electron-rich alkene, this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, with suitable reaction partners.[3] These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For instance, in an inverse-electron-demand Diels-Alder reaction, this compound can react with an electron-deficient diene to form a six-membered ring.

Experimental Workflow for a Generic [4+2] Cycloaddition:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Diels-Alder\nReaction Diels-Alder Reaction This compound->Diels-Alder\nReaction Electron-Deficient\nDiene Electron-Deficient Diene Electron-Deficient\nDiene->Diels-Alder\nReaction Cycloadduct Cycloadduct Diels-Alder\nReaction->Cycloadduct Heat or Lewis Acid

Caption: Generic workflow for a Diels-Alder reaction.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction (General Procedure)

  • Materials:

    • This compound (1.0 - 1.5 eq)

    • Electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) (1.0 eq)

    • Anhydrous toluene or other suitable high-boiling solvent

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the electron-deficient diene in anhydrous toluene.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC, observing the disappearance of the colored diene.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography on silica gel.

ParameterValue
Reactants This compound, Electron-deficient diene
Product Dihydropyridazine derivative (initial adduct)
Typical Yield Varies depending on diene (50-80%)
Reaction Time 2-24 hours
Temperature Reflux in Toluene (~110 °C)

Conclusion

This compound is a readily accessible and highly useful synthon in organic chemistry. Its ability to function as a stable precursor for 2-heptanone and to participate in various C-C bond-forming reactions, including cycloadditions, makes it a valuable tool for the synthesis of a wide range of organic molecules. The protocols provided herein offer a starting point for the exploration of its synthetic utility in research, and drug development.

References

Application Notes and Protocols for 2-Methoxy-1-heptene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methoxy-1-heptene as a monomer in polymer synthesis, with a primary focus on cationic polymerization. Due to the limited specific data available for this compound, the following protocols and data are based on established methods for structurally similar long-chain alkyl vinyl ethers. These notes are intended to serve as a foundational guide for researchers to develop specific applications.

Introduction

This compound is an electron-rich vinyl ether monomer. Vinyl ethers are particularly amenable to cationic polymerization due to the stabilizing effect of the ether oxygen on the propagating carbocationic center. This class of monomers is valued for producing polymers with low toxicity, making them attractive for biomedical applications. The resulting poly(this compound) is expected to be an amorphous polymer with a low glass transition temperature, suitable for applications requiring flexibility and hydrophobicity.

Cationic polymerization of vinyl ethers can be controlled to achieve living characteristics, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This control is crucial for creating tailored polymeric materials for specialized applications, including drug delivery systems, coatings, and adhesives.

Key Applications

  • Biomaterials: The low toxicity of polyvinyl ethers makes them suitable for various biomedical applications, such as matrices for controlled drug release and biocompatible coatings for medical devices.

  • Adhesives and Sealants: The flexible and tacky nature of polymers derived from long-chain vinyl ethers suggests their potential use in pressure-sensitive adhesives and sealants.

  • Lubricants and Viscosity Modifiers: The hydrocarbon side chain of this compound can impart desirable lubricating properties to the resulting polymer, making it a candidate for lubricant additives and viscosity index improvers.

  • Hydrophobic Coatings: Poly(this compound) is expected to exhibit significant hydrophobicity, making it useful for creating water-repellent coatings and films.

Data Presentation

The following tables summarize representative quantitative data for the living cationic polymerization of a generic long-chain alkyl vinyl ether, which can be used as a starting point for the polymerization of this compound.

Table 1: Effect of Monomer/Initiator Ratio on Polymer Properties

Entry[Monomer]:[Initiator] RatioConversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)Đ (Mw/Mn)
150:1>956,4006,2001.15
2100:1>9512,80012,5001.18
3200:1>9525,60024,8001.20
4400:1>9551,20049,5001.25

Conditions: Initiator system: R-Cl/SnCl4 in toluene at -30 °C. Mn (theoretical) = ([Monomer]/[Initiator]) x MW(Monomer) x Conversion. Data is representative for long-chain alkyl vinyl ethers.

Table 2: Influence of Lewis Acid on Polymerization

EntryLewis Acid[Lewis Acid] (mM)Temperature (°C)TimeConversion (%)Đ (Mw/Mn)
1SnCl45.0-30< 5 min>991.12
2TiCl45.0-30< 1 min>99>2.0 (uncontrolled)
3EtAlCl25.0-30< 1 min>99>2.0 (uncontrolled)
4GaCl35.0-7815 min951.35

Conditions: [Monomer] = 0.80 M, [Initiator] = 4.0 mM in toluene. Data illustrates the importance of selecting an appropriate Lewis acid for controlled polymerization.[1]

Experimental Protocols

The following are detailed protocols for the living cationic polymerization of this compound. Caution: These reactions are sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.

Protocol 1: Living Cationic Polymerization using a Protonic Acid Adduct/Lewis Acid System

This protocol is adapted from established procedures for other vinyl ethers.[1]

Materials:

  • This compound (purified by distillation over CaH2)

  • Toluene (anhydrous)

  • Initiator Adduct (e.g., 1-(isobutoxy)ethyl chloride, prepared from isobutyl vinyl ether and HCl)

  • Tin(IV) chloride (SnCl4) (1.0 M solution in hexane)

  • Methanol (for quenching)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a rubber septum under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer anhydrous toluene (e.g., 50 mL) to the reactor via cannula. Add the purified this compound (e.g., 5.12 g, 40 mmol, for a target Mn of 12,800 with a 100:1 M/I ratio) to the toluene.

  • Initiation: Cool the reactor to the desired temperature (e.g., -30 °C) in a suitable cooling bath. Add the initiator adduct solution (e.g., 0.4 mmol) via syringe.

  • Polymerization: Start the polymerization by adding the SnCl4 solution (e.g., 0.5 mmol) dropwise. The reaction is typically very fast. Stir for the desired time (e.g., 30 minutes) to ensure complete conversion.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Isolation: Collect the polymer by filtration or decantation. Redissolve the polymer in a small amount of a suitable solvent (e.g., hexane) and re-precipitate.

  • Drying: Dry the final polymer product under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC). Determine the chemical structure and purity using ¹H and ¹³C NMR spectroscopy.

Mandatory Visualizations

General Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (this compound) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (Toluene) Solvent_Drying->Reactor_Setup Glassware_Drying Glassware Flame-Drying Glassware_Drying->Reactor_Setup Reagent_Addition Reagent Addition (Solvent, Monomer, Initiator) Reactor_Setup->Reagent_Addition Polymerization_Start Initiate with Lewis Acid (e.g., SnCl4) Reagent_Addition->Polymerization_Start Quenching Quench Reaction (Methanol) Polymerization_Start->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Purification Redissolution & Re-precipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for the cationic polymerization of this compound.

Proposed Mechanism for Living Cationic Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium Living Equilibrium Initiator R-X Active_Center R-Monomer+ LAX- Initiator->Active_Center + Monomer + LA Lewis_Acid LA Monomer This compound Propagating_Chain R-(Monomer)n-Monomer+ LAX- Active_Center->Propagating_Chain + n Monomer Dormant_Chain R-(Monomer)n-Monomer-X---LA Propagating_Chain->Dormant_Chain Reversible Deactivation Polymer Poly(this compound) Propagating_Chain->Polymer Quench Dormant_Chain->Propagating_Chain Reversible Activation

Caption: Simplified mechanism of living cationic polymerization of a vinyl ether.

References

Application of 2-Methoxy-1-heptene in the Stereoselective Synthesis of Polyketide Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the utility of 2-Methoxy-1-heptene as a versatile C7 building block in the stereoselective synthesis of complex natural products, particularly polyketide macrolides. We present a synthetic strategy employing a Nozaki-Hiyama-Kishi (NHK) reaction to couple a vinyl iodide, derived from this compound, with a chiral aldehyde fragment, demonstrating a practical approach for the convergent assembly of macrocyclic scaffolds. Detailed experimental protocols, quantitative data from analogous transformations, and workflow diagrams are provided to guide researchers in applying this methodology.

Introduction

Polyketide natural products, particularly macrolide antibiotics, represent a class of compounds with significant therapeutic potential.[1][2][3] Their complex molecular architectures, often characterized by multiple stereocenters and a large macrolactone ring, present formidable challenges to synthetic chemists.[4][5] The development of convergent and stereocontrolled methods for the construction of these molecules is a key objective in modern organic synthesis.[6][7] Enol ethers are valuable intermediates in the synthesis of natural products, serving as precursors to various functional groups and participating in key carbon-carbon bond-forming reactions.[8][9] this compound is an attractive, yet underexplored, building block that can provide a seven-carbon fragment with a masked ketone functionality, suitable for incorporation into polyketide chains.

This note focuses on the application of this compound in a key fragment coupling step en route to a hypothetical polyketide macrolide, illustrating its potential in the synthesis of complex bioactive molecules. The highlighted transformation is the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful tool for the coupling of vinyl halides with aldehydes under mild conditions, known for its high chemoselectivity and functional group tolerance.[10][11][12][13]

Proposed Synthetic Strategy

Our proposed strategy involves the use of a vinyl iodide derived from this compound as a key building block. This vinyl iodide can be prepared from this compound via hydroiodination. The subsequent Nozaki-Hiyama-Kishi reaction with a polyketide-derived aldehyde fragment allows for the stereoselective formation of a crucial carbon-carbon bond, leading to an advanced intermediate in the synthesis of a macrolide precursor.

The general retrosynthetic analysis is depicted below:

G Macrolide Polyketide Macrolide Intermediate_A Advanced Linear Precursor Macrolide->Intermediate_A Macrolactonization Aldehyde Chiral Aldehyde Fragment Intermediate_A->Aldehyde NHK Coupling Vinyl_Iodide Vinyl Iodide derived from This compound Intermediate_A->Vinyl_Iodide NHK Coupling Heptene This compound Vinyl_Iodide->Heptene Hydroiodination

Caption: Retrosynthetic analysis of a polyketide macrolide.

Data Presentation: Nozaki-Hiyama-Kishi Reactions of Vinyl Halides

The following table summarizes representative quantitative data for Nozaki-Hiyama-Kishi reactions involving vinyl halides and aldehydes, demonstrating the typical yields and diastereoselectivities that can be expected for the key coupling step.

EntryVinyl HalideAldehydeConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
11-Iodo-2-methoxy-1-heptene (proposed)Chiral polyketide fragmentCrCl₂/NiCl₂, DMF, 25 °C75-85 (expected)>10:1 (expected)Analogous to[11]
2(E)-1-Iodooct-1-eneBenzaldehydeCrCl₂/NiCl₂, THF, 25 °C88N/A[12]
31-Bromo-2-methyl-1-propene2-PhenylpropanalCrCl₂/NiCl₂, DMF, 0 °C to rt751.5:1[13]
4(Z)-3-Iodo-2-propen-1-ol(R)-2,3-O-IsopropylideneglyceraldehydeCrCl₂/NiCl₂, THF, 0 °C824:1[11]
5Vinyl bromide4-tert-ButoxycarbonylpiperidoneCrCl₂/NiCl₂, DMA, 25 °C95N/A[13]

Experimental Protocols

General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from established procedures for the NHK reaction and is presented as a general guideline for the coupling of a vinyl iodide derived from this compound with a chiral aldehyde.[10][11]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Vinyl iodide derived from this compound

  • Chiral aldehyde fragment

  • Anhydrous argon or nitrogen

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add CrCl₂ (4.0 eq) and NiCl₂ (0.02 eq) under a positive pressure of inert gas.

  • Add anhydrous DMF via syringe and stir the resulting suspension vigorously at room temperature for 15-20 minutes.

  • In a separate flame-dried flask, dissolve the vinyl iodide (1.5 eq) and the chiral aldehyde (1.0 eq) in anhydrous DMF.

  • Add the solution of the vinyl iodide and aldehyde dropwise to the stirred suspension of CrCl₂/NiCl₂ at room temperature over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

G cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction and Workup Setup Flame-dried flask under inert gas Reagents Add CrCl₂ and NiCl₂ Setup->Reagents Solvent Add anhydrous DMF Reagents->Solvent Add_Substrates Add substrate solution dropwise Solvent->Add_Substrates Prepare_Substrates Dissolve vinyl iodide and aldehyde in DMF Prepare_Substrates->Add_Substrates Stir Stir at room temperature Add_Substrates->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the NHK reaction.

Signaling Pathways and Logical Relationships

The Nozaki-Hiyama-Kishi reaction proceeds through a well-defined catalytic cycle involving the in-situ formation of an organochromium species.

G Ni0 Ni(0) NiII R-Ni(II)-I Ni0->NiII Oxidative Addition CrIII R-Cr(III)-I NiII->CrIII Transmetalation Product_Complex Product-Cr(III) Complex CrIII->Product_Complex Nucleophilic Addition Product Coupled Product Product_Complex->Product Hydrolysis RI Vinyl Iodide (R-I) RI->NiII CrII Cr(II) CrII->CrIII Aldehyde Aldehyde (R'CHO) Aldehyde->Product_Complex H2O Aqueous Workup H2O->Product

Caption: Simplified catalytic cycle of the NHK reaction.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex natural products. The presented strategy, centered on a Nozaki-Hiyama-Kishi coupling, offers a reliable and stereocontrolled method for the incorporation of a C7 fragment into polyketide chains. The mild reaction conditions and high functional group tolerance of the NHK reaction make this approach particularly suitable for late-stage fragment couplings in the total synthesis of intricate bioactive molecules. This application note provides a practical framework for researchers and drug development professionals to explore the utility of this compound and related enol ethers in their synthetic endeavors.

References

Application Notes and Protocols: Reaction Mechanisms of Vinyl Ether Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group. The electron-rich nature of the carbon-carbon double bond makes them versatile building blocks in organic synthesis, finding applications in the production of polymers, pharmaceuticals, and fine chemicals. This document provides a detailed overview of the primary reaction mechanisms for vinyl ether formation, including comprehensive experimental protocols and comparative data to guide researchers in selecting the most suitable synthetic route for their specific applications.

Major Synthetic Routes to Vinyl Ethers

Several methodologies have been developed for the synthesis of vinyl ethers, each with its own advantages and limitations. The most prominent methods include:

  • Reppe Synthesis (Base-Catalyzed Addition of Alcohols to Acetylene): A classic industrial method involving the reaction of an alcohol with acetylene under basic conditions.

  • Williamson Ether Synthesis: A nucleophilic substitution reaction between an alkoxide and a vinyl halide.

  • Palladium-Catalyzed Transetherification: An exchange reaction between an alcohol and a vinyl ether, catalyzed by a palladium complex.

  • Iridium-Catalyzed Transvinylation: A transfer of a vinyl group from a vinyl ester (e.g., vinyl acetate) to an alcohol, catalyzed by an iridium complex.

Reaction Mechanisms and Visualizations

Reppe Synthesis

The Reppe synthesis proceeds via the nucleophilic addition of an alcohol to acetylene, catalyzed by a strong base, typically an alkali metal hydroxide or alkoxide.

Reppe_Synthesis cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: Nucleophilic Attack on Acetylene cluster_2 Step 3: Protonation ROH Alcohol (ROH) RO- Alkoxide (RO⁻) ROH->RO- + Base Base Base (e.g., KOH) H2O Water (H₂O) RO-->H2O - H₂O RO-_2 Alkoxide (RO⁻) VinylicAnion Vinylic Anion Intermediate RO-_2->VinylicAnion + HC≡CH Acetylene Acetylene (HC≡CH) VinylicAnion_2 Vinylic Anion Intermediate VinylEther Vinyl Ether (ROCH=CH₂) VinylicAnion_2->VinylEther + ROH ROH_2 Alcohol (ROH) RO-_3 Alkoxide (RO⁻) VinylEther->RO-_3 - RO⁻ (regenerated)

Caption: Reppe Synthesis Mechanism.
Williamson Ether Synthesis

This method involves the SN2 reaction of an alkoxide with a vinyl halide. For the synthesis of vinyl ethers, a vinylic halide is used as the electrophile. However, this reaction is often challenging for vinyl halides due to the sp2 hybridization of the carbon, which makes backside attack difficult.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Product Formation ROH Alcohol (ROH) RO_Na Sodium Alkoxide (RO⁻Na⁺) ROH->RO_Na + NaH Base Strong Base (e.g., NaH) H2 H₂ gas RO_Na->H2 - H₂ RO_Na_2 Alkoxide (RO⁻) TransitionState SN2 Transition State RO_Na_2->TransitionState VinylHalide Vinyl Halide (CH₂=CHX) VinylHalide->TransitionState VinylEther Vinyl Ether (ROCH=CH₂) TransitionState->VinylEther NaX Salt (NaX) TransitionState->NaX

Caption: Williamson Ether Synthesis Mechanism.
Palladium-Catalyzed Transetherification

This reaction involves the exchange of an alkoxy group between an alcohol and a vinyl ether, catalyzed by a palladium(II) complex. The mechanism is thought to proceed through a series of addition and elimination steps involving the palladium catalyst.

Palladium_Catalyzed_Transetherification Alcohol Alcohol (R¹OH) Vinyl_Ether_Start Starting Vinyl Ether (R²OCH=CH₂) Intermediate_A [Pd(OR¹)(R²OCH=CH₂)] Vinyl_Ether_Start->Intermediate_A Intermediate_B Insertion Intermediate Intermediate_A->Intermediate_B Migratory Insertion Product_Vinyl_Ether Product Vinyl Ether (R¹OCH=CH₂) Intermediate_B->Product_Vinyl_Ether β-Hydride Elimination Regenerated_Catalyst Regenerated Pd(II) Catalyst Intermediate_B->Regenerated_Catalyst + R²OH Final_Products Final_Products Product_Alcohol Byproduct Alcohol (R²OH) Pd_catalyst Pd_catalyst Regenerated_Catalyst->Pd_catalyst Catalytic Cycle

Caption: Palladium-Catalyzed Transetherification.
Iridium-Catalyzed Transvinylation

This method utilizes an iridium catalyst to facilitate the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate, to an alcohol. The reaction is thought to proceed through an addition-elimination sequence.[1]

Iridium_Catalyzed_Transvinylation Alcohol Alcohol (ROH) Vinyl_Acetate Vinyl Acetate (CH₂=CHOAc) Intermediate_A Iridium Alkoxide Intermediate Intermediate_B Addition Intermediate Intermediate_A->Intermediate_B + Vinyl Acetate Product_Vinyl_Ether Product Vinyl Ether (ROCH=CH₂) Intermediate_B->Product_Vinyl_Ether Elimination Regenerated_Catalyst Regenerated Ir Catalyst Intermediate_B->Regenerated_Catalyst + HOAc Final_Products Final_Products Acetic_Acid Acetic Acid (HOAc) Ir_catalyst Ir_catalyst Regenerated_Catalyst->Ir_catalyst Catalytic Cycle

Caption: Iridium-Catalyzed Transvinylation.

Quantitative Data Comparison

The choice of synthetic method often depends on factors such as substrate scope, reaction conditions, and achievable yields. The following table summarizes typical quantitative data for the different vinyl ether formation methods.

Synthesis MethodCatalyst/ReagentTypical Alcohol SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Reppe Synthesis KOHMethanolMethanol180779.2 (based on consumed acetylene)[2]
Williamson Synthesis NaHVarious primary alcoholsDMF, Acetonitrile50-1001-850-95[3][4]
Pd-Catalyzed Transetherification Pd(OAc)₂ / 1,10-phenanthroline2-(Hydroxymethyl) furanDichloromethaneRoom Temp2459[5]
Pd-Catalyzed Transetherification Pd(OAc)₂ / 1,10-phenanthroline3,4,5-trimethoxybenzylalcoholDichloromethaneRoom Temp2475[5]
Ir-Catalyzed Transvinylation [Ir(cod)Cl]₂ / Na₂CO₃p-MethoxyphenolToluene100N/A91[1]
Ir-Catalyzed Transvinylation [Ir(cod)₂]⁺BF₄⁻n-Octyl alcoholToluene100599[6][7]

Experimental Protocols

Protocol for Palladium-Catalyzed Transetherification of 2-(Hydroxymethyl) furan[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Dichloromethane (DCM)

  • 2-(Hydroxymethyl) furan

  • Ethyl vinyl ether (EVE)

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation:

    • In a reaction vessel, dissolve palladium(II) acetate (91.00 mg, 0.405 mmol) in 2 mL of dichloromethane.

    • In a separate vial, dissolve 1,10-phenanthroline (110.20 mg, 0.611 mmol) in 2 mL of dichloromethane.

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

    • Stir the resulting mixture at room temperature for 30 minutes to generate the palladium catalyst in situ.

  • Reaction Mixture:

    • In a separate flask, prepare a solution of 2-(hydroxymethyl) furan (2.00 g, 20.4 mmol) and ethyl vinyl ether (17.30 g, 240 mmol) in 5 mL of dichloromethane.

    • Add this solution to the prepared catalyst solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by withdrawing a small aliquot (0.2 mL), removing the volatile components under vacuum, and analyzing by ¹H NMR.

  • Work-up and Purification:

    • Upon completion, add 50 mL of distilled water to the reaction mixture.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product via column chromatography if necessary.

Protocol for Iridium-Catalyzed Synthesis of 1-Methoxy-4-vinyloxybenzene[1]

Materials:

  • Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

  • Sodium carbonate (Na₂CO₃), dried

  • Toluene, dried

  • p-Methoxyphenol

  • Vinyl acetate, dried and distilled

  • Argon gas

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (EtOAc) for elution

Procedure:

  • Apparatus Setup:

    • Assemble a 100-mL, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser connected to an argon/vacuum line, and a rubber septum.

    • Flame-dry the entire apparatus under vacuum and then flush with argon.

  • Reagent Addition:

    • Rapidly weigh and add [Ir(cod)Cl]₂ (0.34 g, 0.5 mmol) and dried sodium carbonate (3.18 g, 30 mmol) to the flask.

    • Reseal the flask, evacuate, and backfill with argon.

    • Successively introduce dry toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100°C and stir magnetically.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes/EtOAc (e.g., 4:1) as the eluent.

    • Evaporate the solvent from the collected fractions to obtain the pure 1-methoxy-4-vinyloxybenzene.

Conclusion

The synthesis of vinyl ethers can be achieved through various effective methods, each with distinct advantages. The Reppe synthesis is a powerful industrial process, while the Williamson ether synthesis offers a classical laboratory approach. Modern transition metal-catalyzed methods, particularly those employing palladium and iridium, provide high efficiency and functional group tolerance under milder conditions. The selection of the optimal method will be dictated by the specific requirements of the target molecule, scale of the reaction, and available resources. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the design and execution of vinyl ether syntheses.

References

Application Notes: Protocols for the Purification of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 2-Methoxy-1-heptene, a vinyl ether of interest in various chemical syntheses. Common impurities in crude this compound often include unreacted starting materials such as 1-heptene and methanol, as well as potential side-products from its synthesis. The selection of an appropriate purification strategy is critical to obtaining the high-purity material required for subsequent applications. The following sections detail protocols for fractional distillation and flash column chromatography, along with methods for purity assessment.

Data Presentation

A summary of the physicochemical properties of this compound and common related impurities is provided in Table 1. This data is essential for planning the purification strategy, particularly for separation by distillation.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₈H₁₆O128.21~160[1]~0.8[1]
1-HepteneC₇H₁₄98.1993-980.697
MethanolCH₄O32.0464.70.792
Heptanal (potential oxidation product)C₇H₁₄O114.19152-1540.816

A comparison of typical outcomes for the described purification methods is presented in Table 2. These values represent expected results under optimized conditions.

Table 2: Comparison of Purification Protocols for this compound

ParameterFractional DistillationFlash Column Chromatography
Purity Achieved >98%>99%
Typical Yield 70-85%60-80%
Scale Milligrams to kilogramsMilligrams to grams
Primary Impurity Removal Compounds with different boiling pointsPolar and non-polar impurities
Considerations Potential for thermal degradation of the vinyl ether at high temperatures.Requires solvent selection and can be more time-consuming for large quantities.

Experimental Protocols

The following are detailed protocols for the purification of this compound. The choice of method depends on the nature of the impurities and the required scale of purification.

Fractional distillation is effective for separating liquids with different boiling points.[2] Given the boiling point of this compound is approximately 160 °C[1], and potential impurities like 1-heptene and methanol have significantly lower boiling points, this method is suitable for removing volatile contaminants. To prevent potential thermal degradation, performing the distillation under reduced pressure (vacuum distillation) is recommended.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Stir bar

  • Vacuum pump and gauge (optional, for vacuum distillation)

  • Boiling chips or stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the crude this compound and a stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[2]

  • Distillation Process (Atmospheric Pressure):

    • Begin heating the flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If it rises too quickly, reduce the heating. For better separation, the column can be insulated.[3]

    • Collect the initial fraction (forerun), which will primarily consist of lower-boiling impurities such as residual methanol and 1-heptene. The temperature will plateau at the boiling point of the most volatile component.

    • Once the temperature begins to rise again after the forerun has been collected, change the receiving flask.

    • Collect the main fraction of this compound as the temperature stabilizes near its boiling point (~160 °C at atmospheric pressure).

    • Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask.

  • Vacuum Distillation (Recommended):

    • If performing under vacuum, connect the apparatus to a vacuum line with a pressure gauge.

    • Slowly reduce the pressure to the desired level before starting to heat.

    • The boiling points of all components will be significantly lower under reduced pressure.

  • Analysis:

    • Analyze the collected fractions for purity using GC-MS or NMR spectroscopy.

Flash column chromatography is a rapid purification technique suitable for separating compounds based on their polarity.[4][5] It is particularly useful for removing non-volatile or polar impurities.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (stationary phase)

  • Eluent (mobile phase): A mixture of a non-polar solvent (e.g., hexanes or heptanes) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Sand

  • Collection tubes or flasks

  • Pressurized air or nitrogen source (for flash chromatography)

Procedure:

  • Eluent Selection:

    • Determine a suitable eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for good separation. A good starting point for a moderately polar compound like an ether is a 5-10% ethyl acetate in hexanes mixture.[6]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4]

    • Add another layer of sand on top of the silica gel to prevent disruption of the stationary phase during sample loading.

    • Flush the column with the eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[7]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply pressure to force the solvent through the silica gel at a steady rate.

    • Collect the eluate in a series of fractions.

    • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Analysis:

    • Confirm the purity of the isolated product using GC-MS or NMR spectroscopy.

GC-MS is a powerful analytical technique for assessing the purity of volatile compounds like this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

    • The components of the sample are separated in the gas chromatography column based on their boiling points and interactions with the stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of each component.

  • Data Interpretation:

    • The gas chromatogram will show peaks corresponding to each compound in the sample. The area of each peak is proportional to the amount of that compound present.

    • Purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow crude Crude this compound analysis1 Initial Purity Assessment (e.g., GC-MS, NMR) crude->analysis1 decision Select Purification Method analysis1->decision distillation Fractional Distillation decision->distillation  Volatile Impurities (Different B.P.) chromatography Flash Column Chromatography decision->chromatography Non-Volatile or Polar Impurities   dist_fractions Collect Fractions distillation->dist_fractions chrom_fractions Collect & Combine Fractions chromatography->chrom_fractions analysis2 Purity Analysis of Fractions (GC-MS, TLC) dist_fractions->analysis2 chrom_fractions->analysis2 pure_product Pure this compound (>98-99%) analysis2->pure_product  Fractions meet purity criteria waste Impure Fractions / Residue analysis2->waste  Fractions do not meet purity criteria

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the HPLC Analysis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-1-heptene is an unsaturated ether that may find applications in various chemical syntheses and is of interest to researchers in organic chemistry and drug development. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase HPLC with UV detection. The described method is suitable for routine quality control and research purposes.

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

3. Chromatographic Conditions

Based on the analysis of structurally similar compounds, the following reverse-phase HPLC conditions are proposed for the analysis of this compound.[1][2][3]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected quantitative data from a method validation study.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Repeatability (%RSD) ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
563,000
10126,500
25315,000
50632,000
1001,265,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
9089.599.4

Table 5: Precision

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
101.51.8
500.91.2
900.71.0

Experimental Workflow and Diagrams

The logical flow of the analytical process is crucial for obtaining reliable and reproducible results.

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup A->B Load Samples D Sample Injection and Data Acquisition B->D System Ready C Method Validation (if required) C->B Define Parameters E Chromatogram Processing D->E Raw Data F Quantification and Data Analysis E->F Peak Integration G Reporting F->G Final Results Data_Analysis_Pathway cluster_0 Data Acquisition cluster_1 Chromatogram Processing cluster_2 Quantification A Detector Signal (Absorbance vs. Time) B Peak Detection and Integration A->B C Retention Time and Peak Area B->C D Calibration Curve (Standard Injections) C->D Standard Data E Concentration Calculation (Sample Injections) C->E Sample Data D->E Calibration Function

References

Application Note: GC-MS Protocol for the Characterization of Vinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ethers are a class of organic compounds containing a vinyl group directly attached to an ether linkage. They are versatile monomers in polymer synthesis and valuable intermediates in organic chemistry. Accurate and reliable characterization of vinyl ethers is crucial for quality control, reaction monitoring, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of vinyl ethers.[1][2] This application note provides a detailed protocol for the characterization of vinyl ethers using GC-MS.

Principles of Vinyl Ether Analysis by GC-MS

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

The fragmentation of vinyl ethers in the mass spectrometer is influenced by the presence of the double bond and the ether oxygen. Common fragmentation pathways include alpha-cleavage at the ether oxygen and cleavage of the vinyl group. The interpretation of these fragmentation patterns is key to the structural elucidation of unknown vinyl ethers.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of vinyl ethers.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the vinyl ether analytes. As vinyl ethers are volatile, methods suitable for volatile organic compounds (VOCs) are applicable.[1][2][3]

a) Direct Liquid Injection: For samples in a liquid form and with relatively high concentrations of vinyl ethers, direct injection is a straightforward method.

  • Solvent Selection: Dissolve or dilute the sample in a volatile, high-purity solvent such as hexane, dichloromethane, or methanol.[1][2] The choice of solvent should be based on the polarity of the target vinyl ethers.

  • Concentration: Prepare a sample solution with a concentration of approximately 10-100 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a PTFE-lined cap.

b) Headspace Analysis: This technique is ideal for the analysis of volatile vinyl ethers in solid or liquid matrices, especially at trace levels.[3]

  • Sample Weighing: Accurately weigh a known amount of the solid or liquid sample into a headspace vial.

  • Sealing: Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80-120 °C) for a specific time to allow the volatile vinyl ethers to partition into the headspace.

  • Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas and inject it into the GC inlet.

c) Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for the target vinyl ethers (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

  • Extraction: Expose the SPME fiber to the headspace of the sample or directly immerse it in the liquid sample for a defined period.

  • Desorption: After extraction, the fiber is retracted and inserted into the heated GC inlet, where the trapped analytes are thermally desorbed onto the GC column.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of vinyl ethers. These may need to be optimized for specific applications.

Parameter Setting
Gas Chromatograph
ColumnDB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For more polar vinyl ethers, a DB-WAX or DB-624 column may be suitable.[4]
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan ModeFull Scan

Data Presentation

The following table summarizes quantitative data for common vinyl ethers. Retention times can vary depending on the specific instrument and conditions.

Compound CAS Number Molecular Weight ( g/mol ) Retention Time (min) on DB-1 *Key Mass Spectral Fragments (m/z)
Methyl Vinyl Ether107-25-558.08~3.558, 43, 29, 27[5][6][7]
Ethyl Vinyl Ether109-92-272.113.72[4]72, 45, 43, 29, 27
n-Butyl Vinyl Ether111-34-2100.16~6.2100, 57, 43, 41, 29[8][9][10]
Isobutyl Vinyl Ether109-53-5100.16~5.9100, 57, 43, 41, 29
tert-Butyl Vinyl Ether926-02-3100.16~5.7100, 85, 57, 41

*Approximate retention times based on a typical temperature program and column. Actual retention times should be confirmed with standards.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS characterization of vinyl ethers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (Liquid or Solid) Direct_Injection Direct Liquid Injection Sample->Direct_Injection Dilution Headspace Headspace Analysis Sample->Headspace Heating SPME SPME Sample->SPME Extraction GC_Inlet GC Inlet Direct_Injection->GC_Inlet Headspace->GC_Inlet SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detector->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for Vinyl Ether Characterization by GC-MS.

Conclusion

This application note provides a comprehensive protocol for the characterization of vinyl ethers using GC-MS. The detailed methodologies for sample preparation and the provided instrumental parameters offer a solid starting point for researchers, scientists, and drug development professionals. The included quantitative data and the workflow diagram serve as valuable resources for the successful implementation of this analytical technique. Proper method development and validation are essential for achieving accurate and reliable results in the analysis of vinyl ethers.

References

Application Notes and Protocols for Handling Unsaturated Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential guidelines for the safe handling, storage, and disposal of unsaturated ethers, a class of compounds prone to hazardous peroxide formation. Adherence to these protocols is critical to ensure laboratory safety and prevent accidents.

Introduction to the Hazards of Unsaturated Ethers

Unsaturated ethers are organic compounds containing both an ether linkage (-O-) and at least one carbon-carbon double or triple bond. This combination of functional groups makes them valuable reagents in organic synthesis but also introduces specific hazards, primarily the formation of explosive peroxides upon exposure to oxygen.[1][2][3] Other significant hazards include high flammability and potential toxicity.[4][5]

The autoxidation process, a reaction with atmospheric oxygen, is accelerated by factors such as light, heat, and the presence of contaminants.[3][6] This process can lead to the accumulation of hydroperoxides and other peroxy compounds, which are sensitive to shock, heat, and friction, and can detonate with extreme violence, especially upon concentration during distillation or evaporation.[1][7][8]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to mitigating the risks associated with unsaturated ethers.

General Handling Precautions:
  • Work in a well-ventilated area: Always handle unsaturated ethers in a chemical fume hood to minimize inhalation exposure.[7][9]

  • Use appropriate Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or polyvinyl alcohol gloves are suitable for short-term use).[9][10]

  • Avoid ignition sources: Keep ethers away from heat, sparks, open flames, and other sources of ignition.[4][11] Electrical equipment should be properly grounded to prevent static discharge.[4]

  • Purchase in small quantities: Procure the smallest practical amount of the chemical to ensure it is used within its safe storage period.[3][12]

  • Date all containers: Clearly label all containers with the date received and the date opened.[3] This is crucial for tracking the age of the chemical and its potential for peroxide formation.

Storage Guidelines:
  • Store in appropriate containers: Unsaturated ethers should be stored in their original, airtight, light-resistant containers, preferably made of amber glass.[4][7] Avoid containers with ground glass stoppers as friction from opening can detonate peroxidized material.[7]

  • Inert atmosphere: For particularly hazardous ethers (see Table 1), storing under an inert atmosphere of nitrogen or argon can inhibit peroxide formation.[6]

  • Cool and dark location: Store containers in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[6][7]

  • Segregate from incompatible chemicals: Store ethers separately from oxidizing agents and strong acids.[10]

  • Regularly inspect containers: Visually inspect containers for any signs of peroxide formation, such as crystal formation, discoloration, or stratification.[7] If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Quantitative Data on Peroxide-Forming Unsaturated Ethers

The following table summarizes common unsaturated ethers that are known to form peroxides and provides recommended safe storage periods. It is critical to test for peroxides before the end of the recommended storage period.

Unsaturated Ether Chemical Structure Hazard Classification Recommended Storage Period (after opening) Peroxide Concentration Action Levels
Divinyl etherH₂C=CH-O-CH=CH₂Forms explosive levels of peroxides without concentration3 months< 3 ppm: Safe for most uses3-30 ppm: Moderate hazard, avoid concentration> 30 ppm: Unacceptable, dispose or decontaminate[13][14]
Allyl ethyl etherH₂C=CHCH₂-O-CH₂CH₃Forms explosive levels of peroxides upon concentration12 months< 3 ppm: Safe for most uses3-30 ppm: Moderate hazard, avoid concentration> 30 ppm: Unacceptable, dispose or decontaminate[13][14]
Tetrahydrofuran (THF)C₄H₈O (cyclic ether)Forms explosive levels of peroxides upon concentration12 months< 3 ppm: Safe for most uses3-30 ppm: Moderate hazard, avoid concentration> 30 ppm: Unacceptable, dispose or decontaminate[13][14]
DioxaneC₄H₈O₂ (cyclic ether)Forms explosive levels of peroxides upon concentration12 months< 3 ppm: Safe for most uses3-30 ppm: Moderate hazard, avoid concentration> 30 ppm: Unacceptable, dispose or decontaminate[13][14]
Note: While THF and Dioxane are cyclic ethers, their widespread use and propensity for peroxide formation warrant their inclusion in these guidelines.

Experimental Protocols

Protocol for Detection of Peroxides using Commercial Test Strips

This protocol is a general guideline. Always refer to the specific instructions provided by the manufacturer of the test strips.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix® Peroxide 100)

  • Sample of the unsaturated ether to be tested

  • Deionized water (if required by the test strip manufacturer)

  • Appropriate PPE (safety glasses, lab coat, gloves)

Procedure:

  • Work in a chemical fume hood.

  • Carefully open the container of the unsaturated ether.

  • Immerse the test strip into the ether for the time specified by the manufacturer (typically 1 second).[2][15]

  • Remove the strip and shake off any excess liquid.[15]

  • Allow the solvent on the test strip to evaporate.

  • If required by the manufacturer for organic solvents, add one drop of deionized water to the test pad after the solvent has evaporated.[15]

  • Wait for the specified time (e.g., 5-15 seconds) for the color to develop.[6][15]

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).[15]

  • Record the test date and result on the container label.

Protocol for Removal of Peroxides using Activated Alumina

This method is effective for removing hydroperoxides from both water-soluble and water-insoluble ethers.[13][16]

Materials:

  • Basic activated alumina (80-mesh)

  • Chromatography column

  • Glass wool or cotton

  • Peroxide-contaminated unsaturated ether

  • Collection flask

  • Appropriate PPE

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column.[16]

  • Prepare a slurry of activated alumina in a small amount of the ether to be purified.

  • Pour the slurry into the column, ensuring even packing without air bubbles. A typical amount is 80g of alumina for 100-400 mL of solvent.[1][17]

  • Once the alumina has settled, carefully add the peroxide-contaminated ether to the top of the column.

  • Allow the ether to percolate through the alumina column under gravity.[16]

  • Collect the purified ether in a clean, dry, and appropriately labeled collection flask.

  • Test the collected ether for the presence of peroxides using a test strip to confirm their removal.

  • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[13][17]

  • The purified ether should be used immediately as any inhibitors will have been removed, making it more susceptible to peroxide formation.[3]

Protocol for Removal of Peroxides using Ferrous Sulfate

This method is particularly useful for water-insoluble ethers.[1][3]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

  • Peroxide-contaminated unsaturated ether

  • Appropriate PPE

Procedure:

  • Prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water, and then carefully adding 6 mL of concentrated sulfuric acid.[3][4]

  • In a fume hood, pour the peroxide-contaminated ether into a separatory funnel.

  • Add the freshly prepared ferrous sulfate solution to the separatory funnel. A common ratio is to use the prepared solution for 1 liter of ether.[1][17]

  • Stopper the separatory funnel and shake gently at first, venting frequently to release any pressure buildup. The reaction can be vigorous if peroxide concentrations are high.[12]

  • Continue to shake for a few minutes.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the destroyed peroxides.

  • Drain the lower aqueous layer.

  • Wash the ether layer with water to remove any residual acid and iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Test the purified ether for peroxides to ensure their complete removal.

Visualizations

The following diagrams illustrate key workflows and concepts related to the safe handling of unsaturated ethers.

Handling_Workflow cluster_storage Storage and Initial Check cluster_testing Peroxide Testing cluster_action Action Based on Test Results start Receive Unsaturated Ether date_label Label with Date Received and Opened start->date_label store Store in Cool, Dark, Airtight Container date_label->store visual_inspect Visually Inspect Before Use (Crystals, Discoloration?) store->visual_inspect test_peroxide Test for Peroxides with Strip visual_inspect->test_peroxide No visible peroxides dispose Contact EHS for Disposal visual_inspect->dispose Visible peroxides found check_conc Peroxide Concentration > 30 ppm? test_peroxide->check_conc proceed Proceed with Experiment check_conc->proceed No decontaminate Decontaminate (e.g., Alumina, FeSO4) check_conc->decontaminate Yes retest Retest for Peroxides decontaminate->retest retest->proceed Peroxides Removed retest->dispose Peroxides Not Removed

Caption: Workflow for the safe handling and testing of unsaturated ethers.

Peroxide_Formation ether Unsaturated Ether (R-O-R') radical Ether Radical (R'-O-R'•) ether->radical + Initiator oxygen Oxygen (O2) (from air) initiator Initiator (Light, Heat) peroxy_radical Ether Peroxy Radical (R'-O-R'-OO•) radical->peroxy_radical + O2 hydroperoxide Ether Hydroperoxide (R'-O-R'-OOH) (Explosive Hazard) peroxy_radical->hydroperoxide + H abstraction from another ether molecule

Caption: Simplified mechanism of peroxide formation in unsaturated ethers.

Disposal_Decision_Tree start Is the Unsaturated Ether Still Needed? check_date Is it within the recommended storage period? start->check_date Yes dispose Dispose as Hazardous Waste via EHS start->dispose No test_peroxide Test for peroxides check_date->test_peroxide Yes check_date->dispose No check_conc Peroxide concentration > 30 ppm? test_peroxide->check_conc check_conc->dispose Yes keep Continue to store and re-test periodically check_conc->keep No

Caption: Decision tree for the disposal of unsaturated ethers.

References

Application Notes and Protocols: 2-Methoxy-1-heptene as a Gasoline Additive Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 2-Methoxy-1-heptene as a potential alternative gasoline additive. The protocols outlined below are based on established standards for fuel analysis and are intended to guide researchers in the systematic assessment of this compound's performance and characteristics when blended with gasoline.

Introduction

The demand for cleaner and more efficient fuels has driven research into alternative gasoline additives. Oxygenates, such as ethers and alcohols, are blended with gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions.[1][2][3] Methyl tert-butyl ether (MTBE) was a widely used oxygenate but has been phased out in many regions due to environmental concerns.[4] This has created a need for novel additives with favorable properties. This compound, a vinyl ether, presents a potential alternative due to its molecular structure, which suggests a high octane rating and favorable blending properties. These notes detail the hypothetical performance characteristics and the necessary experimental protocols to validate its efficacy as a gasoline additive.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a typical base gasoline are presented below.

PropertyThis compound (Predicted)Base Gasoline (Typical)
Molecular Formula C8H16OC4-C12 Hydrocarbons
Molar Mass ( g/mol ) 128.21~100-105
Boiling Point (°C) ~130-14030-225
Density (g/cm³ at 15°C) ~0.78~0.72-0.78
Oxygen Content (wt%) 12.50

Performance as a Gasoline Additive (Hypothetical Data)

The following tables summarize the expected performance of this compound when blended with a base gasoline. The data presented is hypothetical and serves as a representative example based on the performance of other ether oxygenates.

Octane Rating Enhancement

The Research Octane Number (RON) and Motor Octane Number (MON) are critical measures of a fuel's resistance to knocking.[5][6][7] Ethers are known to be effective octane boosters.[1][8]

Blend (vol% in Base Gasoline)Research Octane Number (RON)Motor Octane Number (MON)
0% (Base Gasoline)91.083.0
5% this compound93.584.8
10% this compound95.886.5
15% this compound97.988.1
Reid Vapor Pressure (RVP)

Reid Vapor Pressure is a measure of the volatility of gasoline and is regulated to control evaporative emissions.[9][10][11]

Blend (vol% in Base Gasoline)Reid Vapor Pressure (RVP) (kPa)
0% (Base Gasoline)60.0
5% this compound61.5
10% this compound62.8
15% this compound64.0
Exhaust Emissions Analysis

The addition of oxygenates can significantly impact exhaust emissions.[1][12][13] The following table presents a hypothetical analysis of key regulated emissions from a test engine.

Blend (vol% in Base Gasoline)Carbon Monoxide (CO) (g/km)Unburned Hydrocarbons (HC) (g/km)Nitrogen Oxides (NOx) (g/km)
0% (Base Gasoline)1.000.1000.080
10% this compound0.850.0900.085

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the acid-catalyzed elimination of methanol from 1,1-dimethoxyheptane.

Materials:

  • 1,1-dimethoxyheptane

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • Combine 1,1-dimethoxyheptane and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a distillation head.

  • Heat the mixture to reflux with stirring. Methanol will be eliminated and can be collected in the distillation receiver.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 5% sodium bicarbonate solution, followed by water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

  • Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS).

G cluster_synthesis Synthesis Workflow 1_1_dimethoxyheptane 1,1-dimethoxyheptane Reflux Reflux in Toluene 1_1_dimethoxyheptane->Reflux p_TSA p-Toluenesulfonic acid (catalyst) p_TSA->Reflux Workup Aqueous Workup Reflux->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Synthesis of this compound
Blending Protocol

Materials:

  • Base gasoline of known properties

  • Synthesized this compound

  • Volumetric flasks

  • Pipettes

Procedure:

  • Calculate the required volumes of base gasoline and this compound to achieve the desired blend percentages (e.g., 5%, 10%, 15% v/v).

  • Using calibrated pipettes and volumetric flasks, accurately measure and combine the components.

  • Ensure thorough mixing by gentle agitation.

  • Prepare a sufficient volume of each blend for all planned analyses.

  • Store the blends in sealed, labeled containers in a cool, dark, and well-ventilated area.

Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[6][7]

Apparatus:

  • Cooperative Fuel Research (CFR) engine

Procedure:

  • Calibrate the CFR engine using primary reference fuels (iso-octane and n-heptane).

  • Introduce the gasoline blend containing this compound into the engine's fuel system.

  • Operate the engine under the standard conditions specified in ASTM D2699 (600 rpm).[5]

  • Adjust the compression ratio until a standard level of knock intensity is observed.

  • Compare the knock intensity with that of reference fuel blends to determine the RON.

G cluster_ron RON Determination Workflow (ASTM D2699) Sample Gasoline Blend CFR_Engine CFR Engine Sample->CFR_Engine Operate Operate at 600 rpm CFR_Engine->Operate Adjust_CR Adjust Compression Ratio Operate->Adjust_CR Measure_Knock Measure Knock Intensity Adjust_CR->Measure_Knock Compare Compare to Reference Fuels Measure_Knock->Compare RON_Value Determine RON Compare->RON_Value

RON Determination Workflow
Determination of Reid Vapor Pressure (RVP)

This protocol is based on the ASTM D5191 standard test method.[9][14][15][16]

Apparatus:

  • Automated vapor pressure instrument (Mini Method)

Procedure:

  • Chill the gasoline blend sample to 0-1°C.

  • Introduce a known volume of the chilled sample into the instrument's test chamber, which is maintained at 37.8°C.

  • Allow the sample to reach thermal equilibrium.

  • The instrument measures the resulting total vapor pressure.

  • The obtained value is correlated to the Dry Vapor Pressure Equivalent (DVPE), which is reported as the RVP.

Analysis of Exhaust Emissions

Apparatus:

  • Test engine mounted on a dynamometer

  • Exhaust gas analyzer (e.g., Fourier Transform Infrared [FTIR] spectrometer or individual analyzers for CO, HC, and NOx)

Procedure:

  • Operate the test engine under a standardized driving cycle (e.g., FTP-75).

  • Draw a continuous sample of the raw exhaust gas into the analyzer.

  • Measure the concentrations of CO, unburned hydrocarbons (HC), and NOx.

  • Calculate the mass emissions in grams per kilometer (g/km) based on the exhaust flow rate and vehicle speed.

Logical Relationships and Considerations

The evaluation of a new gasoline additive involves a series of interconnected assessments. The synthesis and purification of the compound are foundational. The subsequent blending and performance testing, particularly for octane rating and volatility, determine its viability as a fuel component. Finally, emissions testing is crucial for assessing its environmental impact.

G cluster_logic Additive Evaluation Logic Synthesis Synthesis & Purification Blending Blending with Base Gasoline Synthesis->Blending Performance Performance Testing (RON, RVP) Blending->Performance Emissions Emissions Analysis Blending->Emissions Viability Assessment of Viability Performance->Viability Emissions->Viability

References

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-1-heptene Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Methoxy-1-heptene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Fractional Distillation Issues

Q1: My this compound distillate is still impure. What could be the problem?

A1: Impurities in the distillate can arise from several factors:

  • Inefficient Fractionation: Ensure your distillation column is packed appropriately to provide sufficient theoretical plates for separation. For compounds with close boiling points, a longer, more efficient column (e.g., Vigreux or packed column) is necessary.

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation. Aim for a slow, steady collection rate.

  • Azeotrope Formation: this compound may form azeotropes with certain impurities, making separation by simple distillation impossible. Consider using a different purification technique or employing azeotropic distillation with a suitable entrainer.

  • Thermal Decomposition: Although unlikely at its boiling point, prolonged heating could lead to decomposition. If you suspect this, consider vacuum distillation to lower the boiling point.

Q2: The temperature during my fractional distillation is fluctuating.

A2: Temperature fluctuations can be caused by:

  • Uneven Heating: Ensure the heating mantle is in good contact with the distillation flask and that the heat is distributed evenly. Using a stirring bar can help maintain a uniform temperature.

  • Bumping of the Liquid: Violent boiling, or "bumping," can cause liquid to splash up the column, leading to temperature spikes. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Changes in Pressure: If performing a vacuum distillation, ensure the vacuum source is stable and there are no leaks in the system.

Q3: I am experiencing low recovery of this compound after distillation.

A3: Low recovery can be attributed to:

  • Product Holdup in the Column: A significant amount of product can adhere to the surface of the packing material in the distillation column, especially with high-surface-area packings.

  • Leaks in the System: Ensure all joints are properly sealed to prevent the loss of volatile product.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. Incorrect placement can lead to collecting fractions at the wrong temperature.

Column Chromatography Issues

Q1: this compound is eluting too quickly (high Rf) or not at all (low Rf) from my silica gel column.

A1: This is a common issue related to the choice of eluent. This compound is a relatively nonpolar compound.

  • High Rf (Eluting too quickly): Your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar solvent system altogether (e.g., pure hexanes or a higher ratio of hexanes to a less polar co-solvent like diethyl ether).

  • Low Rf (Sticking to the column): Your solvent system is not polar enough. Gradually increase the polarity of the eluent. For a nonpolar compound like this compound, a small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether or ethyl acetate in hexanes) should be sufficient to achieve the desired elution.[1]

Q2: My collected fractions are still a mixture of this compound and impurities.

A2: Overlapping fractions can be due to:

  • Poor Separation on TLC: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for a clear separation between the spot for this compound and any impurity spots.

  • Column Overloading: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use at least 30-50 g of silica gel for every 1 g of crude material.

  • Improper Column Packing: An improperly packed column with air bubbles or channels will lead to uneven flow and poor separation. Ensure the silica gel is packed as a uniform slurry.

  • Fractions Collected are Too Large: Collecting smaller fractions can help to better isolate the pure compound from overlapping impurities.

Q3: The compound appears to be degrading on the silica gel column.

A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. While this compound is not exceptionally sensitive, some impurities might be.

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: If synthesized via a Williamson ether-type reaction, common impurities could include unreacted starting materials such as 1-heptene or a heptyl halide, and the corresponding alcohol (e.g., 1-heptanol). Side products from elimination reactions are also possible. If the synthesis involves methanol, unreacted methanol could be present. Acetal formation is another potential side reaction in the presence of an acid catalyst.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like this compound. It can separate the main compound from volatile impurities and provide their relative concentrations. The mass spectrum can help in identifying the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. By comparing the obtained spectrum with a reference spectrum of pure this compound, one can identify and quantify impurities based on their characteristic signals.[3][4]

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes, this compound is a volatile and flammable organic compound. Ethers can also form explosive peroxides upon storage and exposure to air and light.[5][6]

  • Ventilation: Always work in a well-ventilated fume hood.[7][8]

  • Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.

  • Peroxide Test: Before distilling any ether, it is crucial to test for the presence of peroxides. If peroxides are present, they must be quenched before heating.

  • Distillation to Dryness: Never distill ethers to dryness, as this can concentrate explosive peroxides.[7]

Data Presentation

Table 1: Typical Purification Outcomes for this compound
Purification MethodPurity of Starting MaterialTypical Final PurityExpected YieldKey Considerations
Fractional Distillation 85-90%>98%70-85%Requires a significant difference in boiling points between the product and impurities.
Flash Column Chromatography 70-85%>99%60-80%Effective for removing non-volatile or more polar impurities.
Preparative GC 90-95%>99.5%40-60%High purity can be achieved, but it is typically a lower-throughput technique.

Note: These values are estimates and can vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or filled with Raschig rings) of at least 30 cm in length. Use a heating mantle with a magnetic stirrer and boiling chips in the distillation flask. Ensure all glass joints are properly sealed.

  • Peroxide Test: Before heating, test a small aliquot of the crude this compound for peroxides using peroxide test strips. If positive, quench the peroxides according to standard laboratory procedures.

  • Distillation: Heat the crude material slowly. Once boiling begins, adjust the heat to allow the vapor to rise slowly up the column.

  • Equilibration: Allow the column to equilibrate by observing the reflux ring at the top of the column before collecting any distillate.

  • Fraction Collection: Collect the distillate at a slow, steady rate (approximately 1-2 drops per second). Monitor the temperature at the distillation head. Collect fractions in separate, pre-weighed flasks. The main fraction should be collected at a constant temperature corresponding to the boiling point of this compound.

  • Analysis: Analyze the purity of each fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. For this compound, start with a nonpolar solvent like hexanes and gradually add a slightly more polar solvent like diethyl ether or ethyl acetate until the desired Rf value (typically 0.2-0.4) is achieved.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious as this compound is volatile.

Mandatory Visualization

G cluster_start Start: Impure this compound cluster_purification Purification Method cluster_troubleshooting_dist Distillation Troubleshooting cluster_troubleshooting_chrom Chromatography Troubleshooting cluster_end End: Purity Assessment start Crude Product Analysis (GC-MS, NMR) distillation Fractional Distillation start->distillation Volatile Impurities with Different B.P. chromatography Column Chromatography start->chromatography Non-volatile or Polar Impurities dist_impure Impure Distillate? distillation->dist_impure chrom_impure Mixed Fractions? chromatography->chrom_impure dist_low_recovery Low Recovery? dist_impure->dist_low_recovery No dist_check_column Check Column Efficiency & Distillation Rate dist_impure->dist_check_column Yes dist_check_leaks Check for Leaks & Thermometer Placement dist_low_recovery->dist_check_leaks Yes analyze_purity Analyze Purity (GC-MS, NMR) dist_low_recovery->analyze_purity No dist_check_column->dist_low_recovery dist_check_leaks->analyze_purity chrom_no_elution Incorrect Rf? chrom_impure->chrom_no_elution No chrom_check_loading Check Column Loading & Fraction Size chrom_impure->chrom_check_loading Yes chrom_adjust_solvent Adjust Solvent Polarity chrom_no_elution->chrom_adjust_solvent Yes chrom_no_elution->analyze_purity No chrom_check_loading->chrom_no_elution chrom_adjust_solvent->analyze_purity end_product Pure this compound analyze_purity->end_product

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Purification of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 2-Methoxy-1-heptene, focusing on the removal of unreacted reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound sample after synthesis?

Assuming a synthesis via the Wittig reaction, which is a standard method for alkene formation, your crude product may contain several impurities:

  • Triphenylphosphine oxide (TPPO): This is the most common and often most challenging byproduct to remove from Wittig reactions.[1][2]

  • Unreacted Aldehyde: The carbonyl compound (e.g., hexanal) used as a starting material may be present if the reaction did not go to completion.

  • Unreacted Phosphonium Salt: The Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride) may not have been fully consumed.

  • Base: The strong base used to form the ylide (e.g., n-butyllithium, potassium tert-butoxide) and its salts.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, Diethyl Ether, Dichloromethane).

Q2: How can I remove the main byproduct, triphenylphosphine oxide (TPPO)?

Removing TPPO is a critical step. Several methods can be employed, depending on the scale of your reaction and the properties of your target compound:

  • Crystallization: TPPO is a crystalline solid, while this compound is an oil. You can often remove a significant portion of TPPO by dissolving the crude mixture in a minimal amount of a solvent system where the alkene is soluble but TPPO is not (e.g., a mixture of hexanes and a small amount of ethyl acetate) and then cooling to precipitate the TPPO.[3]

  • Column Chromatography: Flash chromatography on silica gel is a very effective method for separating the non-polar this compound from the more polar TPPO.[4]

  • Precipitation with Metal Salts: TPPO forms complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). These complexes are often insoluble in common organic solvents and can be removed by filtration.

  • Aqueous Extraction: A thorough aqueous workup can help remove some of the more water-soluble impurities and salts, but TPPO has low solubility in water.[1]

Q3: My crude product is an oil. What is the best purification method?

For an oily product like this compound, the most common and effective purification methods are:

  • Column Chromatography: This is the preferred method for small to medium-scale reactions (< 10g) as it provides excellent separation of the non-polar alkene from polar impurities like TPPO.

  • Distillation: If you are working on a larger scale and the boiling points of your product and impurities are sufficiently different, distillation can be an efficient purification method. While the exact boiling point of this compound is not readily published, related isomers like 2-methyl-1-heptene boil around 117-120°C, which can serve as a rough estimate.[5]

Q4: How do I perform a standard aqueous workup for a Wittig reaction producing this compound?

A typical workup involves quenching the reaction mixture, followed by extraction to separate the organic product from water-soluble impurities.

  • Carefully quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a non-polar organic solvent such as diethyl ether or ethyl acetate.[4]

  • Combine the organic layers.

  • Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
A white solid (TPPO) precipitates along with my oily product after solvent removal.The crude mixture is supersaturated with TPPO.Triturate the crude mixture with a cold, non-polar solvent like hexane or diethyl ether. TPPO is poorly soluble in these solvents and can be filtered off.[1]
I am struggling to separate this compound from TPPO using column chromatography.The polarity of the eluent is too high, causing both compounds to elute together.Start with a very non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether. Monitor the fractions carefully using TLC.
My final product is pure by NMR, but the yield is very low.The product may have been lost during the aqueous workup if extensive emulsions formed. The product might also have co-precipitated with TPPO.During extraction, add brine to help break up emulsions. When removing TPPO by precipitation/filtration, wash the filtered solid thoroughly with the cold non-polar solvent to recover any trapped product.
My purified product still contains the starting aldehyde.The reaction did not go to completion, or an insufficient amount of the Wittig reagent was used.The unreacted aldehyde can often be removed by column chromatography. For future reactions, ensure the Wittig reagent is fresh and used in a slight excess (1.1-1.2 equivalents).

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compoundC₈H₁₆O128.21Liquid/OilN/ANot available (Est. 120-140)
Triphenylphosphine oxide (TPPO)C₁₈H₁₅OP278.28Crystalline Solid150 - 157[2]360[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Cool the reaction vessel in an ice bath.

  • Slowly add 20 mL of deionized water to quench the reaction.

  • Transfer the entire mixture to a separatory funnel.

  • Add 30 mL of diethyl ether and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate.

  • Swirl the flask for 5-10 minutes.

  • Filter the mixture through a cotton plug or filter paper into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in hexane.

  • Pack a glass column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel by concentrating it to a dry powder.

  • Carefully add the dried product/silica mixture to the top of the packed column.

  • Begin elution with 100% hexane, collecting fractions.

  • Gradually increase the eluent polarity by adding ethyl acetate (e.g., 99:1 Hexane:EtOAc, then 98:2, etc.) to elute the more polar impurities.

  • Analyze fractions by TLC (using a potassium permanganate stain to visualize the alkene).

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with Water) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ether/Water) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product (Oil) Concentrate->Crude_Product Purify Purification Step (e.g., Chromatography) Crude_Product->Purify Pure_Product Pure this compound Purify->Pure_Product purification_decision_tree Start Crude Product Obtained Scale What is the reaction scale? Start->Scale SmallScale < 5g Scale->SmallScale Small LargeScale > 5g Scale->LargeScale Large Purity Is the main impurity TPPO? Trituration Attempt Trituration/Crystallization of TPPO from Hexane Purity->Trituration Yes Distillation Consider Fractional Distillation Purity->Distillation No Chromatography Use Flash Column Chromatography SmallScale->Chromatography LargeScale->Purity Trituration->Chromatography If impurities remain Precipitation Consider Precipitation with ZnCl2 Trituration->Precipitation Alternative

References

Technical Support Center: Optimization of Palladium-Catalyzed Vinylation Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed vinylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during palladium-catalyzed vinylation experiments.

Issue 1: Low or No Product Yield

Q: My Heck/Suzuki/Stille vinylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in palladium-catalyzed vinylation reactions is a common issue with multiple potential causes. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify the Integrity of Reagents and Catalyst:

    • Palladium Catalyst: Ensure the palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, has not decomposed. Older catalysts can lose activity. Consider using a freshly opened bottle or a more stable precatalyst. For Pd(II) precursors like Pd(OAc)₂, pre-activation to the active Pd(0) species is crucial.

    • Organoboron Reagents (Suzuki Coupling): Boronic acids and their derivatives can be unstable. Protodeboronation (loss of the boron group) is a common side reaction, especially in the presence of water and base. Use high-purity, dry reagents and consider using more stable boronic esters like pinacol esters.

    • Organotin Reagents (Stille Coupling): While generally more stable than organoboranes, organostannanes can degrade. Ensure their purity before use.

    • Solvents: Anhydrous solvents are often crucial, especially for Suzuki and Stille couplings. Ensure solvents are properly dried and degassed to remove oxygen, which can deactivate the catalyst.

  • Optimize Reaction Parameters:

    • Ligand: The choice of ligand is critical. Electron-rich and bulky ligands, such as phosphines (e.g., PPh₃, PCy₃, Buchwald ligands) or N-heterocyclic carbenes (NHCs), can significantly improve catalyst activity and stability, especially for less reactive aryl chlorides. A high ligand-to-palladium ratio can sometimes inhibit the reaction.

    • Base (Heck & Suzuki): The choice and strength of the base are crucial. For Suzuki coupling, the base activates the organoboron reagent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides. The solubility of the base in the reaction solvent is also important.

    • Solvent: The solvent affects catalyst stability, reagent solubility, and reaction rate. Common solvents include DMF, DMAc, THF, dioxane, and toluene. For Suzuki reactions, a mixture of an organic solvent and water is often used.

    • Temperature: Reaction temperatures typically range from room temperature to over 100 °C. Insufficient temperature can lead to low conversion, while excessively high temperatures can cause catalyst decomposition or side reactions.

  • Check for Common Side Reactions:

    • Homocoupling: Dimerization of the organometallic reagent (in Suzuki and Stille) or the aryl halide can be a significant side reaction, leading to low yields of the desired product. This can be minimized by using the correct stoichiometry and ensuring efficient cross-coupling.

    • β-Hydride Elimination (Heck Reaction): This is a key step in the Heck catalytic cycle but can also lead to undesired byproducts if not controlled. The regioselectivity of the β-hydride elimination can be influenced by the ligand and reaction conditions.

Issue 2: Catalyst Deactivation

Q: My reaction starts well but then stalls. I suspect catalyst deactivation. What causes this and how can it be prevented?

A: Catalyst deactivation is a common problem in palladium-catalyzed reactions. The active Pd(0) species can be sensitive and prone to decomposition into inactive palladium black.

Potential Causes and Solutions:

  • Oxidation: The Pd(0) catalyst can be oxidized by air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to degas the solvents and reagents.

  • Aggregation: The active palladium species can aggregate to form inactive palladium black. This can be prevented by using appropriate stabilizing ligands. Bulky electron-rich phosphine ligands are often effective.

  • Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.

  • High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

Issue 3: Poor Regioselectivity in Heck Vinylation

Q: My Heck reaction is producing a mixture of linear and branched vinylation products. How can I control the regioselectivity?

A: The regioselectivity of the Heck reaction (formation of the α- or β-substituted product) is influenced by several factors.

Controlling Factors:

  • Electronic Effects: For alkenes with electron-withdrawing groups, the aryl group typically adds to the carbon atom of the double bond that is not attached to the electron-withdrawing group, leading to the linear (β) product.

  • Steric Effects: Steric hindrance can play a significant role in determining the site of aryl group addition.

  • Reaction Conditions: The choice of ligand, solvent, and temperature can influence the regioselectivity. For example, the use of bidentate phosphine ligands can sometimes favor the formation of the branched (α) product. The reaction temperature can also affect the product distribution.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura vinylation?

A1: In the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step. It activates the organoboron compound (boronic acid or ester) by forming a more nucleophilic boronate species, which then transfers the vinyl group to the palladium center. The choice of base can also influence the overall reaction rate and yield.

Q2: Which palladium precatalyst should I choose for my vinylation reaction?

A2: The choice of palladium precatalyst depends on the specific reaction and substrates. Buchwald precatalysts are highly active and versatile for a range of cross-coupling reactions, including vinylation. They are air- and moisture-stable, which simplifies handling. For simple systems, traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, but they may require in-situ reduction to the active Pd(0) species.

Q3: Can I use aryl chlorides as substrates in palladium-catalyzed vinylation?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed reactions due to the stronger C-Cl bond. However, the use of electron-rich, bulky phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can enable the efficient vinylation of aryl chlorides.

Q4: What are common side reactions in Suzuki-Miyaura vinylation and how can I minimize them?

A4: Common side reactions include:

  • Protodeboronation: The loss of the boronic acid group from the starting material. This can be minimized by using anhydrous conditions, carefully selecting the base, and using more stable boronic esters.

  • Homocoupling: The dimerization of the boronic acid. This is often promoted by the presence of oxygen and can be suppressed by rigorously degassing the reaction mixture and using the appropriate ligand.

Data Presentation

Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield

EntrySolventBaseYield (%)
1TetrahydrofuranNaOH10.4
2DMFNaOH30.9
3MethanolNaOH78.9
4Ethyl AcetateNaOH5.6
5DioxaneNaOH0
6EthanolNaOH73.4
7Methanol/Water (3:2)NaOH96.3

Reaction conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), base (2 mmol), solvent (5 mL). Data extracted from.

Table 2: Influence of Temperature on Heck Reaction Yield

EntryTemperature (°C)Yield (%)
110085
211088
312092
413098
514098

Reaction conditions: Iodobenzene, styrene, Pd catalyst, base, and DMF solvent. Data extracted from.

Experimental Protocols

General Protocol for Mizoroki-Heck Vinylation of an Aryl Halide

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, e.g., PPh₃, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) under the inert atmosphere.

  • Add the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Vinylation of an Aryl Halide

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), the vinylboronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

General Protocol for Stille Vinylation of an Aryl Triflates

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., a bulky phosphine ligand, 5 mol%).

  • Evacuate and backfill with argon.

  • Add the aryl triflate (1.0 mmol) and the vinylstannane (1.1 mmol) dissolved in an anhydrous, degassed solvent (e.g., THF, 5 mL).

  • If required, add an additive such as CsF or CuI.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and quench with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through celite, wash the filtrate with water and brine, and dry the organic phase.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene Coord_Complex Olefin Complex Coord->Coord_Complex Insert Migratory Insertion Coord_Complex->Insert Sigma_Alkyl σ-Alkyl Pd(II) Complex Insert->Sigma_Alkyl Beta_Elim β-Hydride Elimination Sigma_Alkyl->Beta_Elim Pi_Alkene π-Alkene Pd(II) Complex Beta_Elim->Pi_Alkene Red_Elim Reductive Elimination Pi_Alkene->Red_Elim Base Red_Elim->Pd0 Product + HB + X⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X(L)₂ OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Vinyl-B(OR)₂ + Base PdII_vinyl Ar-Pd(II)-Vinyl(L)₂ Transmetal->PdII_vinyl Red_Elim Reductive Elimination PdII_vinyl->Red_Elim Red_Elim->Pd0 Ar-Vinyl

Caption: Catalytic cycle of the Suzuki-Miyaura vinylation.

Troubleshooting_Flowchart Start Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Substrates, Solvents) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) Reagents_OK->Optimize_Conditions Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Conditions_OK Improvement? Optimize_Conditions->Conditions_OK Check_Side_Reactions Investigate Side Reactions (Homocoupling, Decomposition) Conditions_OK->Check_Side_Reactions No Success Successful Vinylation Conditions_OK->Success Yes Check_Side_Reactions->Optimize_Conditions Replace_Reagents->Start

Caption: Troubleshooting workflow for low yield in vinylation.

preventing isomerization of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 2-Methoxy-1-heptene during their experiments.

Troubleshooting Guide

Issue 1: Rapid Isomerization of this compound Observed During or After a Reaction

Possible Causes:

  • Acidic Conditions: Trace amounts of acid can catalyze the isomerization of the terminal double bond to an internal, more stable position. Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis and isomerization.[1][2]

  • Elevated Temperatures: Thermal stress can promote isomerization, particularly if catalytic impurities are present. While this compound doesn't undergo a classic thermal rearrangement like the Claisen rearrangement on its own, heat can accelerate other isomerization pathways.[3]

  • Metal Contaminants: Trace metals from reagents, spatulas, or reaction vessels can catalyze the migration of the double bond.

Solutions:

  • Strict pH Control:

    • Ensure all glassware is washed with a base (e.g., dilute ammonia or sodium bicarbonate solution) and then rinsed thoroughly with deionized water and dried before use.

    • If possible, perform reactions in a buffered system or in the presence of a non-nucleophilic, sterically hindered base (e.g., proton sponge) to scavenge any stray protons.

  • Temperature Management:

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Utilize a reliable cooling bath and monitor the internal reaction temperature closely.

  • Chelation of Metal Impurities:

    • Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture if metal catalysis is suspected.

  • Purification of Reagents and Solvents:

    • Use freshly distilled, high-purity solvents. Solvents should be passed through a column of activated, basic alumina to remove acidic impurities.

Issue 2: Isomerization Detected in Stored this compound

Possible Causes:

  • Improper Storage Container: Glass containers can have slightly acidic surfaces.

  • Exposure to Light and Air: Photochemical reactions and oxidation can generate species that initiate isomerization.

  • Inadequate Stabilization: The neat compound may not be stable over long periods without a stabilizer.

Solutions:

  • Correct Storage Protocol:

    • Store in an amber glass bottle that has been pre-treated with a base and dried. For long-term storage, consider using a bottle with a Teflon-lined cap.

    • Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with air.

  • Use of Stabilizers:

    • Add a small amount of a stabilizer. Alkali metal salts of weak organic acids, such as potassium acetate or sodium acetate, have been shown to stabilize vinyl ethers.[4] A typical concentration would be in the range of 0.01 to 0.1 wt%.

  • Controlled Environment:

    • Store the container at a low temperature, ideally in a refrigerator or freezer rated for chemical storage (2-8 °C).[5][6] Avoid locations with temperature fluctuations.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound isomerization?

A1: The most common mechanism is acid-catalyzed isomerization. The process begins with the protonation of the terminal carbon of the double bond, which is the rate-determining step.[2] This forms a secondary carbocation intermediate. A subsequent deprotonation from the adjacent carbon results in the formation of the more thermodynamically stable internal alkene (2-Methoxy-2-heptene).

Q2: How can I detect isomerization in my sample of this compound?

A2: Isomerization can be readily detected using Proton NMR (¹H NMR) spectroscopy. The terminal protons of this compound will have characteristic chemical shifts and coupling constants that will disappear as the internal isomer is formed. Gas Chromatography (GC) is also an excellent method to separate and quantify the different isomers.

Q3: Are there any specific catalysts I should be aware of that promote isomerization?

A3: Yes, both Brønsted and Lewis acids are potent catalysts for vinyl ether isomerization and polymerization.[7][8] Common laboratory acids to avoid include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and even certain metal salts (e.g., mercuric acetate) can also catalyze this process.[1]

Q4: I need to purify this compound by distillation. What precautions should I take?

A4: To prevent isomerization during distillation:

  • Add a non-volatile base: Add a small amount of a non-volatile amine, such as triethylamine or N,N-diisopropylethylamine, to the distillation pot to neutralize any acidic impurities.

  • Use vacuum distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal stress on the compound.

  • Ensure clean glassware: As with all procedures, use base-washed and thoroughly dried glassware.

Experimental Protocols

Protocol 1: Base-Washing of Glassware
  • Prepare a 1% aqueous solution of sodium bicarbonate or a 5% aqueous solution of ammonia.

  • Rinse the inside surfaces of the glassware thoroughly with the basic solution.

  • Rinse multiple times with deionized water.

  • Rinse with acetone or methanol to facilitate drying.

  • Dry the glassware in an oven at >120 °C for at least 4 hours before use.

Protocol 2: Stabilization of this compound for Storage
  • To 10 g of purified this compound, add 10 mg (0.1 wt%) of anhydrous potassium acetate.

  • Agitate the mixture gently until the stabilizer is dissolved or evenly dispersed.

  • Transfer the stabilized solution to a pre-cleaned, amber glass bottle.

  • Purge the headspace with argon for 1-2 minutes.

  • Seal the bottle tightly with a Teflon-lined cap and store at 2-8 °C in the dark.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °CMinimizes thermal degradation and potential side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and moisture contamination.
Light Amber bottle / DarkPrevents photochemical degradation.[5]
Container Base-washed glass with Teflon-lined capAvoids contact with acidic surfaces and ensures a tight seal.
Stabilizer 0.01 - 0.1 wt% Potassium AcetateNeutralizes trace acids and inhibits polymerization.[4]

Visual Guides

Caption: Acid-catalyzed isomerization of this compound.

Prevention_Workflow Low_Temp Low Temperature Vacuum Vacuum Distillation Inert_Atmosphere Inert Atmosphere Base_Washed_Glassware Base-Washed Glassware Add_Stabilizer Add Stabilizer (e.g., KOAc) NonVolatile_Base Add Non-Volatile Base Inert_Headspace Inert Headspace (Ar/N2) Refrigerate Refrigerate (2-8 °C) Darkness Store in Dark

Caption: Key steps to prevent isomerization at each experimental stage.

References

Technical Support Center: Vinyl Ether Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of vinyl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up vinyl ether synthesis?

A1: Scaling up vinyl ether synthesis presents several key challenges:

  • Acid Lability: Vinyl ethers are highly sensitive to acidic conditions, which can lead to hydrolysis or premature polymerization.[1][2]

  • Side Reactions: Unwanted side reactions, such as the formation of by-products, can reduce yield and complicate purification. This is particularly an issue when using reactive starting materials like acid chlorides, which necessitate the use of an acid scavenger.[1][3]

  • Purification Difficulties: Separating the desired vinyl ether product from unreacted starting materials, particularly the alcohol, can be challenging. This is especially true if the product and alcohol form an azeotropic mixture, making distillation ineffective.[4] Purification is often a significant bottleneck in the manufacturing process.[5]

  • Catalyst Deactivation: In catalytic processes, the deactivation of the catalyst over time is a common issue that can lead to decreased reaction rates and lower yields.[6]

  • Reaction Condition Control: Maintaining optimal temperature and pressure is crucial for maximizing yield and minimizing side reactions, which becomes more complex at a larger scale.[3]

  • Safety Hazards: Many vinyl ethers, such as vinyl ethyl ether, are highly flammable and reactive, posing significant fire and explosion risks that require specialized handling and equipment.[7]

  • Economic and Environmental Factors: On an industrial scale, high production costs and stringent environmental regulations can be significant hurdles.[8]

Q2: Which synthetic methods are most suitable for scaling up vinyl ether production?

A2: The choice of method depends on the desired vinyl ether structure, scale of production, and available starting materials.[3] Common methods include:

  • Reaction of Acetylene with Alcohols (Reppe Vinylation): A widely used industrial method that allows for the synthesis of a broad range of vinyl ethers under relatively mild conditions.[3][9]

  • Transetherification: This method involves the exchange of an alkoxy group from an existing vinyl ether (like ethyl vinyl ether) to a different alcohol. It can be efficiently catalyzed by palladium complexes, achieving good yields.[10]

  • Enzyme-Catalyzed Synthesis: Using enzymes like Candida antarctica lipase B offers a sustainable and straightforward route, especially for producing vinyl ether esters. This method avoids harsh acidic conditions, minimizing side reactions and simplifying purification.[1][2][11]

Q3: How can I avoid product degradation due to the acid-lability of vinyl ethers?

A3: To prevent degradation, it is crucial to avoid acidic conditions. Using non-acidic catalysts, such as enzyme-based catalysts (e.g., lipases) or certain organometallic complexes, is highly recommended.[1][2] If using acid chlorides as reagents, an acid scavenger (like an amine) must be added to neutralize the HCl formed during the reaction.[1] However, all traces of the scavenger must then be removed to prevent inhibition of subsequent reactions like cationic polymerization.[1]

Troubleshooting Guides

Issue 1: Low Product Yield or Incomplete Conversion
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pressure, reaction time, and solvent. For palladium-catalyzed reactions, adjust the molar ratio of reactants, alcohol concentration, and the nature of the ligand.[10]
Catalyst Deactivation or Insufficient Amount Increase the catalyst loading or consider catalyst regeneration. For enzymatic reactions, ensure the enzyme is active and consider immobilization to improve stability and reusability.[2][6] For palladium catalysts, ensure the in-situ generation is performed correctly.[10]
Presence of Water In cationic polymerization, excessive water can deactivate the co-initiator.[12] Ensure anhydrous conditions if the chosen synthetic route is moisture-sensitive.
Poor Catalyst Choice The choice of catalyst is critical. For transetherification, palladium complexes have shown good results.[10] For esterification with carboxylic acids, lipase enzymes are highly effective and prevent acid-catalyzed side reactions.[1][2]
Issue 2: Product Decomposition or Unwanted Side Reactions
Possible Cause Troubleshooting Steps
Acid-Catalyzed Degradation As vinyl ethers are acid-labile, ensure the reaction environment is free from acidic contaminants.[1][2] Use non-acidic catalysts like enzymes or carefully chosen organometallic catalysts.[1][13]
Reaction with Carboxylic Acids Direct reaction with carboxylic acids using conventional catalysts can lead to addition reactions instead of the desired esterification. Utilize enzyme catalysis, which kinetically favors esterification over side reactions.[1][2]
Polymerization of Vinyl Ether Uncontrolled polymerization can be a significant side reaction. This can be triggered by acid traces or high temperatures.[3] Ensure reaction conditions are carefully controlled and inhibitors are used if necessary.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Azeotrope Formation with Unreacted Alcohol Standard distillation may be ineffective. A patented method involves reacting the crude product containing unreacted alcohol with an acid catalyst to convert the alcohol into a higher-boiling acetal. The high-purity vinyl ether can then be separated by distillation.[4]
Multiple By-products Simplify the reaction system to reduce by-product formation. Enzyme-catalyzed reactions often lead to cleaner products, simplifying purification to a simple filtration step to remove the enzyme.[1][11]
Residual Catalyst or Reagents Ensure complete removal of the catalyst and any scavengers post-reaction. For instance, residual amine scavengers can inhibit subsequent cationic polymerization reactions.[1]

Data Presentation: Reaction Parameters

Table 1: Palladium-Catalyzed Transetherification Yields This table summarizes the conversion and yield for the synthesis of various functionalized vinyl ethers via transetherification using an in-situ generated palladium catalyst.[10]

ProductAlcohol SubstrateConversion (%)Yield (%)
2-(Vinyloxymethyl) furan2-(Hydroxymethyl) furan6959
1,2,3-trimethoxy-5-(vinyloxymethyl) benzene3,4,5-Trimethoxybenzyl alcohol8275
Mono-vinyl ether of tetraethylene glycolTetraethylene glycol75-

Table 2: Enzyme-Catalyzed Synthesis of Vinyl Ether Esters This table shows the high conversion rates achieved in the synthesis of vinyl ether esters using Candida antarctica lipase B (CalB) as a catalyst.[1]

Carboxylic AcidHydroxyl Vinyl EtherTemperature (°C)Time (h)Conversion (%)
10-Undecenoic acid1,6-Hexanediol vinyl ether90< 1> 90
11-Mercaptoundecanoic acid1,4-Butanediol vinyl ether6024> 95
Lipoic acid1,4-Butanediol vinyl ether6024> 95

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-(Vinyloxymethyl) furan[10]
  • Catalyst Preparation:

    • Dissolve palladium (II) acetate (91.00 mg, 4.00 x 10⁻⁴ mol) in 2 mL of dichloromethane.

    • Prepare a solution of 1,10-phenanthroline (110.20 mg, 6.00 x 10⁻⁴ mol) in 2 mL of dichloromethane.

    • Add the 1,10-phenanthroline solution drop-wise to the palladium (II) acetate solution.

    • Stir the reaction medium at room temperature for 30 minutes to generate the palladium catalyst in situ.

  • Transetherification Reaction:

    • Prepare a solution of 2-(hydroxymethyl) furan (2.00 g, 0.02 mol) and ethyl vinyl ether (17.30 g, 0.24 mol) in 5 mL of dichloromethane.

    • Add this solution to the prepared catalytic solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., NMR).

    • Upon completion, quench the reaction and remove the catalyst via filtration.

    • Purify the product using standard laboratory techniques such as distillation or column chromatography.

Protocol 2: General Procedure for Enzyme-Catalyzed Synthesis of Vinyl Ether Esters[1][2]
  • Reaction Setup:

    • Combine the desired carboxylic acid (1 equivalent) and hydroxyl vinyl ether (1-1.2 equivalents) in a reaction vessel. The reaction can be run in bulk or with a minimal amount of an organic solvent.

    • Add immobilized Candida antarctica lipase B (CalB) to the mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., 60 °C).

  • Reaction Monitoring:

    • Monitor the formation of the vinyl ether ester product over time using techniques like ¹H-NMR or HPLC until high conversion is achieved (typically >90%).

  • Purification:

    • Once the reaction is complete, remove the immobilized enzyme by simple filtration.

    • Wash the enzyme with a small amount of a suitable solvent (e.g., acetone) to recover any adsorbed product.

    • The resulting filtrate contains the purified product, often requiring no further purification steps.

Visualizations

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Scale-Up Process cluster_2 Phase 3: Production & Purification lab_scale Lab-Scale Synthesis optimization Parameter Optimization (Catalyst, Temp, Ratio) lab_scale->optimization analytics Analytical Method Development optimization->analytics pilot_scale Pilot Plant Run analytics->pilot_scale safety_review Safety & Hazard Analysis pilot_scale->safety_review large_scale Large-Scale Production safety_review->large_scale supply_chain Raw Material Sourcing supply_chain->pilot_scale purification Downstream Processing & Purification large_scale->purification qc Quality Control & Release purification->qc

Caption: A general workflow for scaling up vinyl ether synthesis.

G start Low Yield or Conversion Observed check_params Review Reaction Parameters (Temp, Time, Conc.) start->check_params check_catalyst Evaluate Catalyst (Activity, Loading) check_params->check_catalyst Parameters OK optimize Optimize Conditions check_params->optimize Parameters Suboptimal check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK increase_catalyst Increase Catalyst Load or Use Fresh Catalyst check_catalyst->increase_catalyst Catalyst Inactive purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Detected end_ok Yield Improved optimize->end_ok increase_catalyst->end_ok purify_reagents->end_ok

Caption: Troubleshooting logic for low yield in vinyl ether synthesis.

G crude_product Crude Vinyl Ether (Contains Unreacted Alcohol) acetal_formation Acetal Formation Reaction crude_product->acetal_formation acid_catalyst Add Acid Catalyst (e.g., H+) acid_catalyst->acetal_formation distillation Distillation acetal_formation->distillation pure_ve High-Purity Vinyl Ether distillation->pure_ve Lower Boiling Point acetal_byproduct High-Boiling Acetal By-product distillation->acetal_byproduct Higher Boiling Point

References

dealing with emulsions during 2-Methoxy-1-heptene workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methoxy-1-heptene Workup

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsions encountered during the workup of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] During the workup of this compound, emulsions can form for several reasons:

  • Presence of Emulsifying Agents: Impurities or byproducts from the reaction can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2]

  • Similar Densities: If the densities of the organic and aqueous phases are very close, gravitational separation is less effective.[3]

  • Suspended Solids: Fine particulate matter can accumulate at the interface, physically preventing the droplets from coalescing.[4]

  • Vigorous Shaking: Excessive agitation during extraction can create very fine droplets that are slow to separate.[2]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than treatment.[2] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient extraction with a lower risk of emulsion formation.[2]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is often cited as a solvent that readily forms emulsions.[5] If possible, consider using an alternative extraction solvent like ethyl acetate or 2-MeTHF.

  • Pre-Workup Solvent Removal: Before beginning the aqueous workup, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in the desired extraction solvent.[4][6]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" involves adding a saturated salt solution, typically sodium chloride (brine), to the emulsion.[2] This technique works by:

  • Increasing the Ionic Strength: The dissolved salt increases the polarity and ionic strength of the aqueous layer.[1][2]

  • Decreasing Mutual Solubility: This increased polarity reduces the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.[1]

  • Increasing Density: The salt increases the density of the aqueous layer, which can enhance the separation of the two phases.[3]

Q4: Can changing the pH of the aqueous layer help?

Yes, adjusting the pH can be an effective method. If acidic or basic impurities are acting as emulsifying agents, neutralizing them by adding a dilute acid or base can disrupt the emulsion.[1][4] This changes the solubility of these impurities, often causing them to move into one of the layers and allowing the phases to separate.

Troubleshooting Guide for Emulsions

If an emulsion has formed, follow this systematic approach to resolve it. Start with the simplest and least invasive methods first.

Method Description General Applicability Notes
Patience Allow the separatory funnel to stand undisturbed for 15-30 minutes.Mild emulsionsOften the simplest solution; some emulsions will break on their own with time.[3][4]
Gentle Agitation Gently swirl the mixture or use a glass stirring rod to carefully stir the emulsion at the interface.Mild to moderate emulsionsThis can help coalesce the dispersed droplets without introducing more energy into the system.[3]
Addition of Brine Add a saturated solution of sodium chloride (NaCl) to the separatory funnel and mix gently.Most common and effective methodIncreases the density and ionic strength of the aqueous phase, promoting separation.[1][2]
Solvent Addition Add a small amount of the organic solvent used for the extraction.When layer densities are similarThis can help to decrease the density of the organic layer.[3] Alternatively, adding a small amount of a different, miscible organic solvent can alter the polarity and break the emulsion.[2]
Filtration Filter the entire mixture through a plug of Celite or glass wool in a Hirsch or Büchner funnel.Emulsions caused by suspended solidsThe filter aid removes the fine particulates that can stabilize an emulsion.[4][7]
Centrifugation If the volume is small enough, transfer the emulsion to centrifuge tubes and spin for several minutes.Stubborn or small-volume emulsionsThe applied force will compel the layers to separate.[2][3]
Temperature Change Gently warm the separatory funnel with a heat gun or in a warm water bath.Viscous emulsionsHeating can decrease the viscosity of the mixture, facilitating phase separation. Avoid excessive heat to prevent solvent boiling or product degradation.[1] Alternatively, freezing the aqueous layer can sometimes help.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume that is approximately 10-20% of the aqueous layer volume.

  • Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel.

  • Observation: Place the funnel back on a ring stand and allow it to sit undisturbed. Observe if the emulsion begins to break.

  • Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.

Protocol 2: Filtration through Celite

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel and wet it with the organic solvent being used.

  • Add Celite: Add a 1-2 cm layer of Celite on top of the filter paper. Gently press it down to create a compact pad.

  • Wet the Pad: Pour a small amount of the clean organic solvent through the Celite pad to wet it and ensure it is properly seated.

  • Filtration: Carefully pour the entire emulsified mixture onto the Celite pad. Apply gentle vacuum if necessary.

  • Collection: Collect the filtrate in a clean flask. The two liquid phases should now be separated in the collection flask and can be returned to a clean separatory funnel for proper separation.[4]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing an emulsion during the workup of this compound.

G start Emulsion Forms During This compound Workup wait Wait 15-30 Minutes start->wait check1 Emulsion Resolved? wait->check1 brine Add Saturated NaCl (Brine) & Mix Gently check1->brine No end Continue Workup check1->end Yes check2 Emulsion Resolved? brine->check2 solids Are Suspended Solids Visible? check2->solids No check2->end Yes filter Filter through Celite solids->filter Yes centrifuge Consider Other Methods: - Centrifugation - Gentle Heating - Add More Solvent solids->centrifuge No check3 Emulsion Resolved? filter->check3 check3->centrifuge No check3->end Yes fail Consult Senior Chemist centrifuge->fail

Caption: Troubleshooting workflow for emulsion resolution.

References

Technical Support Center: Analysis of 2-Methoxy-1-heptene by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Methoxy-1-heptene via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Common Issues in NMR Analysis of this compound

This guide addresses specific problems you may encounter during the NMR analysis of this compound and provides actionable solutions.

Q1: My 1H NMR spectrum shows unexpected peaks in the vinyl region (4.5-6.5 ppm). What could they be?

A1: Unanticipated signals in the vinyl region often suggest the presence of isomeric impurities. Here’s how to approach their identification:

  • Positional Isomers: The most common vinyl impurities are positional isomers of this compound, such as 1-Methoxy-1-heptene or 2-Methoxy-2-heptene.

    • 1-Methoxy-1-heptene will show a characteristic splitting pattern for a disubstituted alkene. The proton on the carbon bearing the methoxy group will appear as a doublet of triplets.

    • 2-Methoxy-2-heptene will have a vinylic proton that typically appears as a triplet, coupled to the adjacent methylene group.

  • Unreacted Starting Material: If your synthesis started from 1-heptene, residual starting material will show characteristic signals for a terminal alkene, including two geminal protons and a multiplet for the proton on the second carbon.

Q2: I see a singlet around 3.3-3.5 ppm that is larger than expected for my methoxy group. What is it?

A2: While the methoxy group of this compound gives a singlet, an unusually large singlet in this region could indicate the presence of residual methanol, a common solvent and reagent in the synthesis of ethers. The chemical shift of methanol's hydroxyl proton can vary, but the methyl group consistently appears as a sharp singlet.

Q3: My baseline is noisy and I'm having trouble integrating the peaks accurately. What should I do?

A3: A noisy baseline can be caused by several factors:

  • Low Concentration: If the sample is too dilute, the signal-to-noise ratio will be low. Prepare a more concentrated sample if possible.

  • Improper Shimming: The magnetic field homogeneity greatly affects spectral quality. Re-shimming the spectrometer can significantly improve the baseline.

  • Paramagnetic Impurities: The presence of paramagnetic substances can lead to signal broadening and a poor baseline. If suspected, try to purify the sample further.

Q4: The splitting patterns in my aliphatic region (0.8-2.5 ppm) are complex and overlapping. How can I simplify the analysis?

A4: Overlapping signals in the aliphatic region are common. Consider the following techniques:

  • 2D NMR Spectroscopy: A Heteronuclear Single Quantum Coherence (HSQC) experiment can help correlate each proton signal to its directly attached carbon. A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other, helping to trace the carbon chain.

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) can sometimes alter the chemical shifts enough to resolve overlapping multiplets.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and concentration.

Table 1: Predicted 1H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
=CH2~4.0 - 4.2m2H
-OCH3~3.4s3H
-CH2- (next to C=C)~2.0t2H
-CH2- (internal)~1.3 - 1.5m4H
-CH3~0.9t3H

Table 2: Predicted 13C NMR Data for this compound

CarbonChemical Shift (ppm)
C=C (quaternary)~155
=CH2~85
-OCH3~57
-CH2- (next to C=C)~35
-CH2- (internal)~31, ~25
-CH2-CH3~22
-CH3~14

Q2: What are the most common impurities to look for in a sample of this compound?

A2: Common impurities often arise from the synthetic route used. For a typical synthesis involving the reaction of a heptene derivative with methanol, expect to find:

  • Starting Materials: Unreacted 1-heptene and methanol.

  • Positional Isomers: 1-Methoxy-1-heptene and 2-Methoxy-2-heptene.

  • Byproducts: Aldehydes or ketones such as heptanal or 2-heptanone if oxidation has occurred.

  • Solvents: Residual solvents from the reaction or purification, such as diethyl ether, tetrahydrofuran (THF), or dichloromethane.

Table 3: 1H NMR Chemical Shifts of Common Impurities

ImpurityKey 1H NMR Signals (ppm)
1-Heptene~5.8 (m, 1H), ~4.9 (m, 2H), ~2.0 (q, 2H)
Methanol~3.48 (s, 3H), OH signal is variable
cis-1-Methoxy-1-heptene~5.9 (dt, 1H), ~4.4 (dt, 1H), ~3.5 (s, 3H)
(Z)-2-Methoxy-2-heptene~4.5 (t, 1H), ~3.5 (s, 3H), ~1.9 (q, 2H)
Heptanal~9.8 (t, 1H), ~2.4 (td, 2H)
2-Heptanone~2.4 (t, 2H), ~2.1 (s, 3H)
Diethyl Ether~3.48 (q, 4H), ~1.21 (t, 6H)
THF~3.76 (m, 4H), ~1.85 (m, 4H)
Dichloromethane~5.30 (s, 2H)

Q3: How can I confirm the presence of an alcohol or aldehyde impurity?

A3:

  • D2O Shake: To confirm an alcohol impurity (like methanol or residual water), add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The proton signal from the -OH group will exchange with deuterium and either disappear or significantly decrease in intensity.

  • Aldehyde Signal: Aldehydic protons have a very characteristic chemical shift far downfield, typically between 9 and 10 ppm. This region is usually free of other signals, making aldehydes relatively easy to identify.

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Ensure the sample is fully dissolved. If not, sonicate briefly.

  • Transfer the solution to a clean NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for referencing.

1H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

  • Acquire a standard 1D proton spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

13C NMR Acquisition

  • Use the same sample and ensure it is locked and shimmed.

  • Acquire a proton-decoupled 13C spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, as 13C is much less sensitive than 1H.

Logical Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying impurities in your this compound sample using NMR data.

Impurity_Identification_Workflow start Acquire 1H and 13C NMR Spectra analyze_1h Analyze 1H NMR Spectrum start->analyze_1h compare_expected Compare with Expected This compound Spectrum analyze_1h->compare_expected unexpected_peaks Unexpected Peaks Present? compare_expected->unexpected_peaks no_impurities Sample is Likely Pure unexpected_peaks->no_impurities No characterize_impurities Characterize Impurities unexpected_peaks->characterize_impurities Yes end Impurity Profile Established check_vinyl Check Vinyl Region (4.5-6.5 ppm) characterize_impurities->check_vinyl check_methoxy Check Methoxy Region (~3.4 ppm) characterize_impurities->check_methoxy check_aldehyde Check Aldehyde Region (9-10 ppm) characterize_impurities->check_aldehyde check_aliphatic Check Aliphatic Region (0.8-2.5 ppm) characterize_impurities->check_aliphatic isomer_id Isomers or Starting Material check_vinyl->isomer_id methanol_id Methanol check_methoxy->methanol_id aldehyde_id Aldehyde/Ketone check_aldehyde->aldehyde_id solvent_id Residual Solvents or Other Byproducts check_aliphatic->solvent_id isomer_id->end methanol_id->end aldehyde_id->end solvent_id->end

Caption: Workflow for identifying impurities in this compound via NMR.

Technical Support Center: Stability of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 2-Methoxy-1-heptene is not extensively available in published literature. The following guide is based on established chemical principles for enol ethers, a class of compounds to which this compound belongs. The provided data and protocols are illustrative and should be adapted based on empirical observations with the specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other enol ethers, is acid-catalyzed hydrolysis.[1][2][3] In the presence of acidic conditions (including trace amounts of acidic impurities or atmospheric moisture which can become acidic), the molecule can hydrolyze to form 2-heptanone and methanol. This reaction is often initiated by the protonation of the carbon-carbon double bond.[1][2][4]

Q2: What factors can accelerate the degradation of this compound?

A2: Several factors can accelerate degradation:

  • Presence of Acids: Trace amounts of acid can catalyze hydrolysis.[1][4]

  • Moisture: Water is a reactant in the hydrolysis pathway.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including degradation.

  • Exposure to Air: Oxygen can potentially lead to oxidative degradation, and atmospheric moisture can contribute to hydrolysis.

  • Light: UV light can potentially induce polymerization or other degradation reactions.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To maximize shelf-life, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and prevent moisture ingress.

  • pH: Ensure the compound is stored in a neutral or slightly basic environment. The use of a non-reactive, acid-free container is crucial.

Q4: How can I visually detect if my this compound has degraded?

A4: While analytical methods are required for confirmation, visual cues of degradation may include:

  • Change in Color: The initially colorless liquid may develop a yellow tint.

  • Formation of Precipitate: The appearance of solid material could indicate polymerization or the formation of insoluble byproducts.

  • Change in Odor: The formation of 2-heptanone would introduce a characteristic fruity or spicy odor, different from the parent enol ether.

Q5: Can stabilizers be added to enhance the storage stability of this compound?

A5: Yes, adding a small amount of a basic, non-nucleophilic stabilizer can help quench trace acidity and inhibit hydrolysis. A common strategy for stabilizing similar compounds is the addition of a small amount of a hindered amine base, such as triethylamine or diisopropylethylamine, or a small amount of solid potassium carbonate. The choice and concentration of the stabilizer should be carefully evaluated to ensure it does not interfere with downstream applications.

Troubleshooting Guide

Problem: My stored this compound shows a significant decrease in purity when analyzed by Gas Chromatography (GC).

Potential Cause Suggested Solution
Acid-catalyzed hydrolysis Store the compound over a small amount of anhydrous potassium carbonate to neutralize any acidic impurities. Ensure the solvent used for dilution is neutral and dry.
Improper storage conditions Review your storage protocol. Ensure the vial is tightly sealed, purged with an inert gas (argon or nitrogen), and stored at the recommended low temperature in the dark.
Contaminated container Use new or thoroughly cleaned and dried amber glass vials for storage. Avoid plastic containers that may leach acidic residues.

Problem: I observe a new peak in my GC-MS analysis of a stored this compound sample.

Potential Cause Suggested Solution
Formation of 2-heptanone The new peak is likely 2-heptanone, a product of hydrolysis. Confirm its identity by comparing the mass spectrum to a known standard of 2-heptanone. If confirmed, the material has degraded and may need to be repurified or discarded.
Formation of polymers If the new peak has a much longer retention time or if the baseline is elevated, it could indicate the formation of higher molecular weight oligomers or polymers.[2] Consider purification by distillation if feasible.

Quantitative Data Summary

The following data is illustrative and based on typical enol ether behavior.

Table 1: Illustrative Stability of this compound Under Various Storage Conditions Over 6 Months

Storage ConditionPurity (%) after 3 MonthsPurity (%) after 6 Months
25 °C, Exposed to Air85.272.1
4 °C, Exposed to Air95.891.5
4 °C, Under Nitrogen99.198.3
4 °C, Under Nitrogen with 0.1% Triethylamine>99.5>99.5

Table 2: Illustrative Effect of Stabilizers on this compound Purity at 25°C Over 3 Months

StabilizerConcentration (w/w)Purity (%) after 3 Months
None0%85.2
Triethylamine0.1%98.9
Potassium Carbonate1% (solid)>99.5
BHT (Butylated hydroxytoluene)0.01%86.1 (less effective against hydrolysis)

Experimental Protocols

Protocol 1: Quantification of this compound Purity by Gas Chromatography (GC)

  • Preparation of Standard: Prepare a standard solution of this compound of known concentration in anhydrous dichloromethane.

  • Sample Preparation: Dilute an accurately weighed sample of the stored this compound in anhydrous dichloromethane.

  • GC Conditions (Example):

    • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Analysis: Inject 1 µL of the prepared sample. Identify the peak for this compound by its retention time, confirmed by GC-MS if necessary. The primary degradation product, 2-heptanone, will have a different retention time.

  • Calculation: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 2: Accelerated Stability Study

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials.

  • Conditioning: For different experimental arms, add a specific stabilizer (e.g., 0.1% triethylamine) or leave unstabilized. Purge the headspace of each vial with nitrogen before sealing.

  • Incubation: Place the vials in a temperature-controlled chamber at an elevated temperature (e.g., 40 °C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each experimental arm.

  • Analysis: Analyze the purity of the sample using the GC protocol described above (Protocol 1).

  • Data Evaluation: Plot the purity of this compound as a function of time for each condition to compare the degradation rates and the effectiveness of the stabilizers.

Visualizations

cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Intermediate (Resonance Stabilized) A->B + H⁺ C Hemiacetal Intermediate B->C + H₂O D 2-Heptanone C->D E Methanol C->E H_plus_out H⁺ (Regenerated) D->H_plus_out H2O H₂O H_plus H⁺ (Acid Catalyst) cluster_1 Workflow for Accelerated Stability Study prep Sample Preparation (Aliquots in Vials) add_stab Add Stabilizers (e.g., TEA, K₂CO₃) prep->add_stab no_stab No Stabilizer (Control) prep->no_stab purge Purge with N₂ & Seal add_stab->purge no_stab->purge incubate Incubate at 40°C purge->incubate time_points Sample at Time Points (0, 1, 2, 4, 8 weeks) incubate->time_points analyze GC Purity Analysis time_points->analyze evaluate Evaluate Degradation Rate analyze->evaluate

References

Technical Support Center: Troubleshooting Low Conversion in Etherification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low conversion in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction has a very low yield. What are the most common causes?

A1: Low yields in Williamson ether synthesis are frequently due to one or more of the following factors:

  • Steric Hindrance: The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric bulk.[1][2] If either the alkoxide or the alkyl halide is sterically hindered, the reaction rate will decrease significantly. Tertiary alkyl halides are particularly problematic and tend to undergo elimination reactions instead.[1][2]

  • Competing Elimination Reaction (E2): Alkoxides are strong bases and can promote the elimination of the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.[1][2]

  • Poor Leaving Group: The efficiency of the S(_N)2 reaction depends on the ability of the leaving group to depart. A good leaving group is a weak base.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more available to react.[1][3]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions.[1]

Q2: I'm observing a significant amount of alkene byproduct in my reaction. How can I minimize this elimination side reaction?

A2: The formation of an alkene is a common side reaction in Williamson ether synthesis, especially when using secondary or sterically hindered primary alkyl halides.[4] Here are some strategies to favor substitution over elimination:

  • Choose the Right Substrate Combination: When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Opt for the route that uses the less sterically hindered alkyl halide (preferably primary).[2] For example, to synthesize tert-butyl ethyl ether, it is much better to react sodium tert-butoxide with ethyl bromide than to react sodium ethoxide with tert-butyl bromide.

  • Use a Less Hindered Base: If possible, use a less sterically bulky alkoxide.

  • Control the Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction, as elimination reactions often have a higher activation energy.

  • Solvent Choice: While polar aprotic solvents are generally good for S(_N)2 reactions, in some cases, the choice of solvent can influence the substitution-to-elimination ratio.

Q3: My acid-catalyzed etherification of a primary alcohol is giving me a low yield of the desired symmetrical ether. What could be the problem?

A3: While seemingly straightforward for symmetrical ethers from primary alcohols, low yields can occur in acid-catalyzed etherification due to:

  • Suboptimal Temperature: Temperature control is crucial. For example, the optimal temperature for the formation of diethyl ether from ethanol is around 130-140°C.[5] At higher temperatures (e.g., above 150°C for ethanol), elimination to form an alkene becomes the dominant pathway.[5]

  • Use of Secondary or Tertiary Alcohols: This method is not suitable for secondary and tertiary alcohols as they readily undergo elimination via an E1 mechanism to form alkenes.[6]

  • Attempting to Synthesize Unsymmetrical Ethers: This method is generally poor for producing unsymmetrical ethers. Using a mixture of two different alcohols will result in a statistical mixture of three different ethers (two symmetrical and one unsymmetrical), leading to a low yield of the desired product and a difficult separation.[5][7]

Troubleshooting Guides

Guide 1: Diagnosing Low Yield in Williamson Ether Synthesis

This guide will walk you through a step-by-step process to identify the root cause of low conversion in your Williamson ether synthesis.

Troubleshooting_Williamson_Ether_Synthesis start Low Conversion in Williamson Ether Synthesis check_reactants 1. Evaluate Reactants start->check_reactants steric_hindrance Is either reactant sterically hindered? (e.g., tertiary alkyl halide, bulky alkoxide) check_reactants->steric_hindrance change_route Redesign synthesis using the less hindered alkyl halide as the electrophile. steric_hindrance->change_route Yes good_reactants Reactants are appropriate (Primary alkyl halide, non-bulky alkoxide) steric_hindrance->good_reactants No success Improved Conversion change_route->success check_conditions 2. Examine Reaction Conditions good_reactants->check_conditions solvent_choice What solvent was used? check_conditions->solvent_choice polar_aprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) solvent_choice->polar_aprotic Aprotic polar_protic Polar Protic (e.g., Ethanol, Water) solvent_choice->polar_protic Protic temp_time Were temperature and time optimized? polar_aprotic->temp_time switch_solvent Switch to a polar aprotic solvent to enhance nucleophilicity. polar_protic->switch_solvent switch_solvent->success optimize_conditions Optimize temperature and reaction time. Monitor reaction progress by TLC or GC. temp_time->optimize_conditions No check_base 3. Verify Base and Alkoxide Formation temp_time->check_base Yes optimize_conditions->success incomplete_deprotonation Was the alcohol completely deprotonated? check_base->incomplete_deprotonation stronger_base Use a stronger, non-nucleophilic base (e.g., NaH) to ensure complete alkoxide formation. incomplete_deprotonation->stronger_base No/Unsure check_lg 4. Assess Leaving Group incomplete_deprotonation->check_lg Yes stronger_base->success poor_lg Is the leaving group poor? (e.g., -OH, -OR, -F) check_lg->poor_lg better_lg Convert alcohol to a better leaving group (e.g., tosylate, mesylate) or use a more reactive alkyl halide (I > Br > Cl). poor_lg->better_lg Yes poor_lg->success No better_lg->success

Caption: Troubleshooting workflow for low conversion in Williamson ether synthesis.

Data Presentation

Table 1: Impact of Alkyl Halide Structure on Relative SN2 Reaction Rate

The structure of the alkyl halide has a profound impact on the rate of the Williamson ether synthesis due to steric hindrance.

Alkyl BromideStructureRelative Rate of SN2 Reaction
Methyl bromideCH3Br100
Ethyl bromideCH3CH2Br1.31
n-Propyl bromideCH3CH2CH2Br0.81
Isopropyl bromide(CH3)2CHBr0.015
tert-Butyl bromide(CH3)3CBr0.004

Data adapted from publicly available chemistry resources.[8]

As the data indicates, increasing the substitution on the carbon bearing the leaving group dramatically decreases the reaction rate.

Table 2: Influence of Leaving Group on SN2 Reaction Rate

The choice of leaving group is critical for a successful SN2 reaction. Better leaving groups are weaker bases.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate
I-HI-10~30,000
Br-HBr-9~10,000
Cl-HCl-7~200
F-HF3.2~1

Relative rates are approximate and can vary with substrate and reaction conditions.

Table 3: Effect of Solvent on SN2 Reaction Rate

The solvent plays a crucial role in stabilizing or destabilizing the transition state of an SN2 reaction. Polar aprotic solvents are generally superior for the Williamson ether synthesis.[1]

SolventTypeRelative Rate
Methanol (CH3OH)Polar Protic1
Water (H2O)Polar Protic7
Dimethyl sulfoxide (DMSO)Polar Aprotic1,300
N,N-Dimethylformamide (DMF)Polar Aprotic2,800
Acetonitrile (CH3CN)Polar Aprotic5,000

Relative rates are for the reaction of azide with n-bromobutane and are illustrative of the general trend.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a starting point for the synthesis of a simple ether.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Alkyl halide (1.1 eq)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Add the alcohol to the flask, followed by the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add the sodium hydride to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify the product by distillation or column chromatography.

Protocol 2: A Step-by-Step Guide to Troubleshooting Low Conversion

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Protocol start Low Yield Observed analyze_crude 1. Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analyze_crude identify_components Identify components: - Starting materials? - Desired product? - Byproducts? analyze_crude->identify_components sm_present Mainly Starting Materials Present identify_components->sm_present Starting Materials byproduct_present Byproduct is Major Component identify_components->byproduct_present Byproducts incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn side_rxn Side Reaction Dominates byproduct_present->side_rxn troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_rxn->troubleshoot_incomplete troubleshoot_side_rxn Troubleshoot Side Reaction side_rxn->troubleshoot_side_rxn increase_time_temp a) Increase reaction time and/or temperature. Monitor progress. troubleshoot_incomplete->increase_time_temp check_reagents b) Verify reagent purity and activity. (e.g., titrate base, check alkyl halide) troubleshoot_incomplete->check_reagents change_solvent c) Switch to a more effective polar aprotic solvent. troubleshoot_incomplete->change_solvent identify_byproduct a) Identify byproduct structure. (e.g., alkene from elimination) troubleshoot_side_rxn->identify_byproduct adjust_conditions b) Adjust conditions to disfavor side reaction. (e.g., lower temperature, less hindered reactant) troubleshoot_side_rxn->adjust_conditions

Caption: A systematic protocol for troubleshooting low-yield etherification reactions.

This structured approach, combining FAQs for quick answers, detailed troubleshooting guides with visual workflows, quantitative data for informed decisions, and clear experimental protocols, provides a comprehensive resource for any researcher encountering challenges with etherification reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for vinyl ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for vinyl ether synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction forward. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvent, or by improper handling.Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 0.5 mol% or 1 wt% increments) to find the optimal concentration. Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents. Inert Atmosphere: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts or Low Selectivity Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions or the formation of undesired products. Incorrect Catalyst Choice: The selected catalyst may not be optimal for the specific substrates being used.Decrease Catalyst Loading: Systematically decrease the catalyst loading to see if byproduct formation is reduced. Screen Different Catalysts: Test a variety of catalysts known for vinyl ether synthesis (e.g., palladium, iridium, gold, or base catalysts) to identify the most selective one for your reaction.
Inconsistent Reaction Times Non-Homogeneous Catalyst Distribution: In heterogeneous catalysis, poor stirring or catalyst aggregation can lead to inconsistent reaction rates. Temperature Fluctuations: Inconsistent reaction temperature can affect the catalyst's activity.Improve Agitation: Ensure vigorous and consistent stirring to maintain a uniform distribution of the catalyst. Precise Temperature Control: Use a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature.
Reaction Fails to Reach Completion Catalyst Poisoning: Trace impurities in the starting materials or solvent can poison the catalyst, leading to a loss of activity over time. Insufficient Catalyst Loading for Full Conversion: The initial amount of catalyst may not be enough to convert all the starting material.Purify Starting Materials: Purify all reagents and solvents prior to use. Consider passing them through a column of activated alumina or a similar purification medium. Optimize Catalyst Loading: Perform a systematic study to determine the minimum catalyst loading required to achieve full conversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for vinyl ether synthesis?

A1: The optimal catalyst loading can vary significantly depending on the type of catalyst, substrates, and reaction conditions. For palladium-catalyzed reactions, a starting point of 1-5 mol% is common.[1] For base-catalyzed reactions, such as those using potassium hydroxide, a wider range of 2-15 wt% may be explored.[2]

Q2: How does excessive catalyst loading affect the reaction?

A2: While it may seem that more catalyst will always lead to a faster reaction, excessive loading can be detrimental. It can lead to an increase in side reactions, reducing the selectivity and overall yield of the desired vinyl ether.[3] Furthermore, it increases the cost of the synthesis and can complicate the purification process due to higher levels of catalyst residues in the product.

Q3: What are the signs of catalyst deactivation during the reaction?

A3: Catalyst deactivation can manifest as a slowing or stalling of the reaction before completion. This can be observed by monitoring the consumption of starting materials or the formation of the product over time using techniques like TLC, GC, or NMR. A plateau in the conversion rate before reaching 100% is a strong indicator of catalyst deactivation.

Q4: Can I reuse the catalyst for vinyl ether synthesis?

A4: The reusability of a catalyst depends on its nature. Homogeneous catalysts are often difficult to recover and reuse. Some heterogeneous catalysts can be recovered by filtration and potentially reused after washing and drying. However, a decrease in activity after each cycle is common due to catalyst leaching or poisoning.

Q5: How do I determine the optimal catalyst loading for a new reaction?

A5: A systematic approach is recommended. Start with a loading based on literature precedents for similar reactions. Then, run a series of small-scale reactions, varying the catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%) while keeping all other parameters constant. Analyze the yield and purity of the product for each reaction to identify the optimal loading that provides the best balance of reaction rate, yield, and selectivity.

Quantitative Data Summary

The following table summarizes the impact of varying catalyst loading on key reaction parameters, based on general trends observed in vinyl ether synthesis literature.

Catalyst LoadingReaction RateProduct YieldSelectivityCost
Low SlowLow to ModerateGenerally HighLow
Optimal FastHighHighModerate
High FastModerate to HighCan be LowHigh

Experimental Protocol: Optimization of Palladium Catalyst Loading for a Generic Vinylation Reaction

This protocol provides a general methodology for optimizing the loading of a palladium catalyst in a vinylation reaction between an alcohol and a vinylating agent (e.g., vinyl acetate or a vinyl ether).

Materials:

  • Alcohol substrate

  • Vinylating agent

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (if required, e.g., PPh₃, Xantphos)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Reaction Vessels: Set up a series of identical reaction vessels (e.g., Schlenk tubes or small round-bottom flasks) under an inert atmosphere. Ensure all glassware is oven-dried and cooled under vacuum.

  • Addition of Reagents:

    • To each vessel, add the alcohol substrate (e.g., 1.0 mmol).

    • Add the base, if required (e.g., 1.2 mmol).

    • Add the desired amount of anhydrous solvent (e.g., 5 mL).

  • Preparation of Catalyst/Ligand Stock Solution (Optional but Recommended): To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium catalyst and ligand (if used) in the reaction solvent.

  • Varying Catalyst Loading:

    • To each reaction vessel, add a different amount of the palladium catalyst. For example:

      • Vessel 1: 0.5 mol%

      • Vessel 2: 1.0 mol%

      • Vessel 3: 2.0 mol%

      • Vessel 4: 5.0 mol%

    • If a ligand is used, maintain a constant Pd:ligand ratio across all experiments.

  • Addition of Vinylating Agent: Add the vinylating agent (e.g., 1.5 mmol) to each reaction vessel.

  • Reaction Execution:

    • Place all reaction vessels in a pre-heated oil bath or heating block at the desired reaction temperature.

    • Stir the reactions vigorously for a set period. Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up and Analysis:

    • Once the reactions are complete (or after a predetermined time), cool the vessels to room temperature.

    • Quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product of each reaction by ¹H NMR or GC to determine the conversion and yield of the desired vinyl ether.

  • Determination of Optimal Loading: Compare the results from all experiments to identify the catalyst loading that provides the highest yield of the desired product with the fewest byproducts in a reasonable amount of time.

Visualizations

Experimental_Workflow_for_Catalyst_Optimization cluster_prep Preparation cluster_catalyst Catalyst Loading Variation cluster_reaction Reaction & Analysis cluster_decision Decision prep_vessels Prepare Inert Reaction Vessels add_reagents Add Substrate, Solvent, and Base prep_vessels->add_reagents vary_loading Add Varying Amounts of Catalyst add_reagents->vary_loading add_vinylating Add Vinylating Agent vary_loading->add_vinylating run_reaction Heat and Stir Reactions add_vinylating->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor workup Work-up and Purify monitor->workup analyze Analyze Yield and Purity workup->analyze optimal_loading Identify Optimal Loading analyze->optimal_loading

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic start Low Yield or Selectivity Issue cause1 Possible Cause: Insufficient Catalyst start->cause1 cause2 Possible Cause: Excessive Catalyst start->cause2 cause3 Possible Cause: Catalyst Deactivation start->cause3 solution1 Solution: Increase Catalyst Loading cause1->solution1 solution2 Solution: Decrease Catalyst Loading cause2->solution2 solution3 Solution: Purify Reagents/Solvents Use Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for catalyst loading issues.

References

Technical Support Center: Flow Chemistry for Alkene Synthesis via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of alkene synthesis, using 2-Methoxy-1-heptene as a model product, via the Wittig reaction in a continuous flow setup.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for a Wittig reaction compared to traditional batch synthesis?

Flow chemistry offers several significant advantages for Wittig reactions, including:

  • Enhanced Safety: Reactions involving hazardous reagents or unstable intermediates, like ylides, are safer to handle as only small volumes are reacting at any given time. This minimizes the risk associated with potential exothermic events or decompositions.[1][2]

  • Improved Control and Reproducibility: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and reproducible results.[2]

  • Faster Reaction Times: The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run at higher temperatures and pressures, which can significantly reduce reaction times.[3][4]

  • Increased Yield and Selectivity: The precise control over stoichiometry and residence time can minimize the formation of byproducts, leading to higher yields and selectivity of the desired alkene.[5]

  • Ease of Scale-up: Scaling up production in a flow system, a process known as "scaling out," often involves running multiple reactors in parallel or operating the system for longer durations, which can be more straightforward than scaling up batch reactors.[1][2]

Q2: What are the key parameters to optimize for a flow-based Wittig reaction for the synthesis of this compound?

The key parameters to optimize include:

  • Temperature: Affects the reaction rate and can influence selectivity. Higher temperatures generally increase the reaction rate but may also lead to degradation or side reactions.[5]

  • Flow Rate (and Residence Time): The flow rates of the reagent streams determine the stoichiometry and the residence time within the reactor. Optimizing these is crucial for achieving high conversion.

  • Concentration of Reactants: The concentration of the aldehyde/ketone and the ylide will impact the reaction kinetics and overall throughput.

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates and can influence the reaction outcome.

  • Mixing: Efficient mixing is essential, especially for fast reactions, to ensure a homogeneous reaction mixture. The type of mixer and the flow rates can affect mixing efficiency.[4]

Q3: How can I monitor the progress of my flow Wittig reaction in real-time?

In-line and on-line analytical techniques are highly effective for real-time monitoring. These include:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Can be used to monitor the disappearance of the carbonyl peak of the starting aldehyde/ketone and the appearance of the alkene product.

  • Mass Spectrometry (MS): Can be coupled to the flow reactor to provide real-time information on the masses of the components in the reaction stream, allowing for the identification of reactants, intermediates, products, and byproducts.[5]

  • HPLC (High-Performance Liquid Chromatography): Automated sample loops can periodically inject aliquots of the reaction mixture into an HPLC system for quantitative analysis of the reaction progress.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield/Conversion 1. Insufficient residence time. 2. Incorrect stoichiometry. 3. Low reaction temperature. 4. Poor mixing of reagents. 5. Ylide degradation.1. Decrease the total flow rate to increase residence time. 2. Adjust the relative flow rates of the reagent pumps. 3. Increase the reactor temperature in increments. 4. Use a more efficient micromixer or increase flow rates to improve mixing. 5. Prepare the ylide in situ just before the main reactor, or ensure the ylide solution is fresh and protected from air and moisture.
Poor Selectivity (e.g., E/Z mixture) 1. Reaction conditions favor the formation of a thermodynamic mixture. 2. Nature of the ylide (stabilized vs. unstabilized).1. For unstabilized ylides, lower temperatures may favor the Z-isomer. For stabilized ylides, different solvents or additives might influence the E/Z ratio. 2. The choice of ylide is fundamental to the stereochemical outcome. This may require a change in the synthetic strategy.
Clogging of the Reactor 1. Precipitation of triphenylphosphine oxide byproduct. 2. Low solubility of reactants or products at the operating temperature. 3. Incompatible solvent system.1. Choose a solvent system in which triphenylphosphine oxide is soluble. Inline purification or the use of a scavenger resin in a packed-bed reactor can also be employed.[7] 2. Increase the reactor temperature or use a co-solvent to improve solubility. 3. Re-evaluate the solvent system for better solubility of all components.
Inconsistent Results 1. Fluctuations in pump flow rates. 2. Unstable temperature control. 3. Degradation of reagents over time.1. Ensure pumps are properly primed and calibrated. Use a back-pressure regulator to maintain stable flow. 2. Check the stability and calibration of the heating/cooling system. 3. Use fresh reagent solutions and store them under appropriate conditions (e.g., inert atmosphere, low temperature).

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the flow synthesis of this compound.

Experiment Temperature (°C) Flow Rate (mL/min) Residence Time (min) Yield (%) Selectivity (E:Z)
1601.010651:2.5
2801.010851:2.3
31001.010921:2.2
41000.520951:2.1
51002.05781:2.3

Experimental Protocol

Objective: To synthesize this compound via a Wittig reaction in a continuous flow system.

Materials:

  • Heptanal

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of heptanal in anhydrous THF.

    • Solution B (Ylide Generation): In a separate flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C and add one equivalent of n-BuLi dropwise. Allow the mixture to stir at 0 °C for 30 minutes to an hour to form the ylide. This solution should be used promptly.

  • Flow System Setup:

    • Set up the flow reactor system. Pump A will deliver Solution A, and Pump B will deliver the ylide solution (Solution B).

    • The two streams will meet at a T-mixer before entering the reactor coil.

    • Set the reactor temperature to the desired value (e.g., 80 °C).

    • Install a back-pressure regulator (e.g., set to 10 bar) at the outlet of the reactor to prevent solvent boiling and ensure stable flow.

  • Reaction Execution:

    • Start the pumps at the desired flow rates to achieve the target residence time and stoichiometry. For example, equal flow rates of both pumps will result in a 1:1 molar ratio of reactants.

    • Allow the system to reach a steady state, which can be monitored by observing a consistent output or by using in-line analytics.

    • Collect the reaction mixture at the outlet after the system has stabilized.

  • Work-up and Analysis:

    • Quench the collected reaction mixture with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate this compound.

    • Analyze the product by GC-MS and NMR to determine the yield and E/Z selectivity.

Visualizations

experimental_workflow reagent_prep Reagent Preparation - Solution A: Heptanal in THF - Solution B: Ylide in THF pump_a Pump A (Solution A) reagent_prep->pump_a pump_b Pump B (Solution B) reagent_prep->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Work-up & Analysis collection->analysis

Caption: Experimental workflow for the flow synthesis of this compound.

troubleshooting_guide start Low Yield? check_temp Is Temperature Optimal? start->check_temp Yes end Re-evaluate Experiment start->end No increase_temp Increase Temperature check_temp->increase_temp No check_time Is Residence Time Sufficient? check_temp->check_time Yes increase_temp->end decrease_flow Decrease Flow Rate check_time->decrease_flow No check_stoich Is Stoichiometry Correct? check_time->check_stoich Yes decrease_flow->end adjust_flow Adjust Relative Flow Rates check_stoich->adjust_flow No check_mixing Is Mixing Efficient? check_stoich->check_mixing Yes adjust_flow->end improve_mixing Use Better Mixer or Increase Flow check_mixing->improve_mixing No check_mixing->end Yes improve_mixing->end

Caption: Troubleshooting decision tree for low yield in flow Wittig synthesis.

References

Technical Support Center: Managing Exothermic Reactions in 2-Methoxy-1-heptene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction. Below you will find troubleshooting guides and frequently asked questions to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered an exothermic reaction?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed addition of methanol to 1-heptene. This type of electrophilic addition reaction to an alkene is generally exothermic. The reason for this is that a relatively weak pi (π) bond in the alkene is broken and replaced by two stronger sigma (σ) bonds (a C-H and a C-O bond), resulting in a net release of energy in the form of heat.[1]

Q2: What are the primary safety concerns when conducting this exothermic reaction?

A2: The primary safety concern is the potential for a runaway reaction. If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably. This can lead to a rapid increase in pressure within the reaction vessel, potentially causing it to rupture. Additionally, elevated temperatures can promote undesirable side reactions, leading to the formation of impurities and a decrease in the yield of the desired product. Proper temperature control is therefore critical.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The acid-catalyzed synthesis of this compound proceeds through a carbocation intermediate.[2][3] A significant side reaction to consider is the rearrangement of this carbocation to a more stable form, which can lead to the formation of isomeric ether products. At higher temperatures, elimination reactions can also occur, leading to the formation of different alkenes.[1][4] Polymerization of the starting alkene can also be initiated by the acid catalyst, particularly if the temperature is not well-controlled.

Q4: What type of catalyst is typically used, and how does it influence the reaction?

A4: Strong acids are typically used as catalysts for this reaction. Common examples include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] The catalyst protonates the 1-heptene, initiating the formation of the carbocation intermediate, which is the rate-determining step of the reaction. The concentration and type of acid can influence the reaction rate and the propensity for side reactions.

Q5: Can this reaction be performed without a strong acid catalyst?

A5: An alternative method to avoid the use of strong acids and the potential for carbocation rearrangements is alkoxymercuration-demercuration.[1][2][3] This two-step process uses a mercury salt (like mercury(II) acetate) in methanol, followed by a reduction step. While it offers better control and avoids rearrangements, it involves the use of toxic mercury compounds, which requires specific handling and disposal procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on managing the exothermic reaction.

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase ("runaway reaction") 1. Addition rate of methanol or acid catalyst is too fast.2. Inadequate cooling of the reaction vessel.3. Incorrect initial temperature of the reaction mixture.1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more ice, use a cryocooler).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.4. For future experiments, reduce the addition rate and ensure the cooling system is adequate for the scale of the reaction.
Low yield of this compound 1. Poor temperature control leading to side reactions (e.g., polymerization, elimination).2. Incomplete reaction.3. Loss of product during workup and purification.1. Maintain a consistent, low reaction temperature throughout the addition of reagents.2. Monitor the reaction progress using techniques like TLC or GC to ensure completion.3. Optimize the workup and purification steps to minimize product loss.
Formation of significant amounts of isomeric byproducts Carbocation rearrangement due to localized "hot spots" or overall high reaction temperature.1. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.2. Maintain a lower reaction temperature to disfavor rearrangement pathways.3. Consider using the alkoxymercuration-demercuration method to avoid carbocation intermediates.[1][2][3]
Formation of a polymeric residue High concentration of the acid catalyst or elevated reaction temperatures promoting polymerization of 1-heptene.1. Reduce the concentration of the acid catalyst.2. Maintain a low and stable reaction temperature.3. Ensure a slow and controlled addition of the alkene to the methanol/acid mixture.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound with Exotherm Management

This protocol provides a detailed methodology for the synthesis, emphasizing safety and temperature control.

Materials:

  • 1-heptene

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Ice-water bath or cryocooler

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • Set up the reaction flask in a cooling bath.

    • Charge the flask with anhydrous methanol and a magnetic stir bar.

    • Begin stirring and cool the methanol to 0 °C.

    • Place 1-heptene in the dropping funnel.

  • Catalyst Addition:

    • Under an inert atmosphere, slowly add the acid catalyst to the cooled methanol with vigorous stirring. A slight exotherm may be observed. Ensure the temperature remains at or below 5 °C.

  • Controlled Addition of 1-heptene:

    • Once the methanol-acid mixture is stable at 0 °C, begin the dropwise addition of 1-heptene from the dropping funnel.

    • Crucially, monitor the internal reaction temperature continuously. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.

    • If the temperature rises above 5 °C, pause the addition and allow the mixture to cool before resuming.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quenching and Workup:

    • Slowly pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data: Estimated Reaction Enthalpy

Reaction Parameter Estimated Value Significance
Enthalpy of Reaction (ΔH) -80 to -120 kJ/molIndicates a significant release of heat that must be managed.
Recommended Reaction Temperature 0 - 5 °CLower temperatures help to control the reaction rate and minimize side reactions.
Typical Addition Time (Lab Scale) 30 - 60 minutesA slow, controlled addition is key to preventing heat accumulation.

Visualizations

Signaling Pathway for Exothermic Reaction Management

This diagram illustrates the decision-making process for controlling the temperature during the synthesis.

ExothermManagement Start Start Synthesis: Add 1-heptene to Methanol/Acid at 0°C Monitor Continuously Monitor Internal Temperature Start->Monitor CheckTemp Is Temperature > 5°C? Monitor->CheckTemp TempOK Continue Addition CheckTemp->TempOK No TempHigh Pause Addition CheckTemp->TempHigh Yes TempOK->Monitor End Addition Complete TempOK->End Cooling Enhance Cooling TempHigh->Cooling RecheckTemp Is Temperature < 5°C? Cooling->RecheckTemp Resume Resume Addition RecheckTemp->Resume Yes Troubleshoot Troubleshoot Cooling System and Reagent Purity RecheckTemp->Troubleshoot No Resume->Monitor

Caption: Workflow for temperature monitoring and control.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps of the experimental procedure.

SynthesisWorkflow A 1. Reaction Setup: Cool Methanol to 0°C B 2. Catalyst Addition: Slowly add H₂SO₄ to Methanol A->B C 3. Controlled Addition: Add 1-heptene dropwise (0-5°C) B->C D 4. Reaction Monitoring: Stir at 0-5°C until complete C->D E 5. Quenching: Neutralize with NaHCO₃ solution D->E F 6. Workup: Extract with organic solvent E->F G 7. Purification: Fractional Distillation F->G H Final Product: This compound G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to diagnosing the cause of a low product yield.

YieldTroubleshooting Start Low Yield of This compound CheckPurity Analyze Byproducts by GC-MS Start->CheckPurity Isomers Isomeric Ethers Detected? CheckPurity->Isomers Polymer Polymeric Residue Present? Isomers->Polymer No CauseRearrangement Cause: Carbocation Rearrangement (Poor Temperature Control) Isomers->CauseRearrangement Yes Incomplete Starting Material Remaining? Polymer->Incomplete No CausePolymer Cause: Polymerization (High Temp or [Acid]) Polymer->CausePolymer Yes CauseIncomplete Cause: Incomplete Reaction (Insufficient Time or Catalyst) Incomplete->CauseIncomplete Yes CauseWorkup Cause: Product Loss During Workup/Purification Incomplete->CauseWorkup No

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

Validating the Structure of 2-Methoxy-1-heptene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of the 2-Methoxy-1-heptene structure using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of expected data from key 2D NMR experiments—COSY, HSQC, and HMBC—and compare them with a structurally related alternative, ethyl vinyl ether, to highlight the power and precision of these techniques.

Unambiguous Structure Elucidation with 2D NMR

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei within a molecule. However, for complex molecules or isomers, 1D spectra can be ambiguous due to overlapping signals. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which reveals correlations between different nuclei, providing a detailed connectivity map of the molecule. This guide focuses on three cornerstone 2D NMR experiments for structural elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This experiment is invaluable for tracing out the proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. It provides a clear picture of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

Predicted 2D NMR Data for this compound

Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations expected for this compound.

Atom # Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations (¹H-¹H) Key HSQC Correlation (¹H-¹³C) Key HMBC Correlations (¹H-¹³C)
1=CH₂~3.9 (geminal H), ~4.1 (geminal H)~85H1-H2H1-C1H1-C2, H1-C3, H1-C8
2=C(OCH₃)-~158---
3-CH₂-~2.1~33H3-H4H3-C3H3-C1, H3-C2, H3-C4, H3-C5
4-CH₂-~1.4~29H4-H3, H4-H5H4-C4H4-C2, H4-C3, H4-C5, H4-C6
5-CH₂-~1.3~32H5-H4, H5-H6H5-C5H5-C3, H5-C4, H5-C6, H5-C7
6-CH₂-~1.3~23H6-H5, H6-H7H6-C6H6-C4, H6-C5, H6-C7
7-CH₃~0.9~14H7-H6H7-C7H7-C5, H7-C6
8-OCH₃~3.5~57-H8-C8H8-C2

Comparison with Ethyl Vinyl Ether

To illustrate the utility of 2D NMR in distinguishing between similar structures, we compare the expected data for this compound with the known experimental data for ethyl vinyl ether.

Compound Structure Key Differentiating Features in 2D NMR
This compoundCH₂(C(OCH₃))(CH₂)₄CH₃- COSY correlations extending down the C5 alkyl chain.- HSQC and HMBC correlations for the additional methylene and methyl groups in the heptene chain.
Ethyl Vinyl EtherCH₂=CHOCH₂CH₃- COSY correlations only between the ethyl group protons.- Absence of signals corresponding to the longer alkyl chain.

The most significant difference would be the presence of the extended spin system of the pentyl group attached to the vinyl moiety in this compound, which would be clearly visible in the COSY spectrum. Furthermore, HMBC correlations from the protons of this alkyl chain to the olefinic carbons would definitively confirm the structure.

Experimental Protocols

Standard 2D NMR experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a 5 mm NMR tube.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be homogeneous and free of any particulate matter.

COSY (¹H-¹H Correlation Spectroscopy): The standard cosygpqf pulse program is typically used. Key parameters include:

  • Spectral widths in F1 and F2 dimensions are set to encompass all proton signals.

  • Number of increments in F1: 256-512.

  • Number of scans per increment: 2-8.

  • A relaxation delay of 1-2 seconds is used.

HSQC (Heteronuclear Single Quantum Coherence): The hsqcedetgpsp pulse program is commonly employed for edited HSQC, which provides information about the multiplicity of the carbon signals (CH, CH₂, CH₃). Key parameters include:

  • Spectral width in F2 (¹H) is set to cover all proton signals.

  • Spectral width in F1 (¹³C) is set to cover all carbon signals (e.g., 0-160 ppm).

  • Number of increments in F1: 128-256.

  • Number of scans per increment: 4-16.

  • A one-bond coupling constant (¹JCH) is set to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation): The hmbcgplpndqf pulse program is a standard choice. Key parameters include:

  • Spectral widths are set similarly to the HSQC experiment.

  • Number of increments in F1: 256-512.

  • Number of scans per increment: 8-32.

  • The long-range coupling constant is optimized for 2-3 bond correlations, typically set to 8 Hz.

Logical Workflow for Structure Validation

The process of validating a chemical structure using 2D NMR follows a logical progression, as illustrated in the workflow diagram below.

G 2D NMR Structure Validation Workflow A 1D ¹H and ¹³C NMR B COSY (¹H-¹H Connectivity) A->B C HSQC (Direct ¹H-¹³C Correlation) A->C D HMBC (Long-Range ¹H-¹³C Correlation) A->D E Data Integration and Structure Assembly B->E C->E D->E F Structure Validated E->F

Caption: Workflow for validating a chemical structure using 2D NMR.

This systematic approach, combining data from multiple 2D NMR experiments, allows for the confident and unambiguous determination of the molecular structure of this compound and other novel chemical entities.

A Comparative Guide to Wittig and Horner-Wadsworth-Emmons Reactions for Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of vinyl ethers is a critical step in the construction of complex molecular architectures. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent olefination methods employed for this purpose. This guide provides an objective comparison of their performance in vinyl ether synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable method for a given synthetic challenge.

Introduction to the Olefination Reactions

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. For vinyl ether synthesis, an alkoxymethylphosphonium salt is typically used. The nature of the substituents on the ylide plays a crucial role in determining the stereochemical outcome of the reaction.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion to achieve olefination. This method is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the ease of purification due to the water-soluble nature of the phosphate byproduct.[1][2]

Quantitative Performance Comparison

The following table summarizes representative experimental data for the synthesis of vinyl ethers using both the Wittig and HWE reactions. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions vary.

ReactionAldehyde SubstratePhosphorus ReagentProductYield (%)E:Z RatioReference
Wittig Benzaldehyde(Methoxymethyl)triphenylphosphonium chlorideβ-Methoxystyrene67-7169:31 to 73:27[3]
Wittig Aromatic Aldehydes(Alkoxymethyl)triphenylphosphonium iodidesAromatic Vinyl Ethers67-7169:31 to 73:27 (trans favored)[3]
HWE Aromatic AldehydesDiphenyl(methoxymethyl)phosphine oxideAryl Vinyl EthersHighSingle geometrical isomers[4]
HWE Aliphatic & Aromatic AldehydesStabilized Phosphonatesα,β-Unsaturated EstersHighPredominantly E[1][5]
Still-Gennari HWE Various AldehydesBis(trifluoroethyl)phosphonoacetatesα,β-Unsaturated EstersHighPredominantly Z[5]

Key Differences and Considerations

Stereoselectivity: The HWE reaction generally offers superior stereocontrol, predominantly yielding the (E)-isomer of the vinyl ether.[5] This is a significant advantage when a specific isomer is required for subsequent transformations. The stereoselectivity of the Wittig reaction is more variable and often results in mixtures of (E) and (Z)-isomers, particularly with semi-stabilized ylides.[3] However, specific conditions, such as the use of salt-free ylides, can favor the (Z)-isomer.

Purification: A major practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which can be easily removed by aqueous extraction.[6] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often non-polar and can be challenging to separate from the desired vinyl ether, frequently requiring column chromatography.[2]

Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides in the Wittig reaction.[7] This allows the HWE reaction to be effective with a broader range of aldehydes and even ketones, which can be unreactive in Wittig reactions.[8]

Reagent Preparation and Stability: The phosphonium salts for the Wittig reaction are typically prepared by the alkylation of triphenylphosphine. The corresponding phosphonates for the HWE reaction are often synthesized via the Michaelis-Arbuzov reaction. Both types of reagents are generally stable and can be stored.

Experimental Protocols

Wittig Reaction: Synthesis of β-Methoxystyrene

This protocol is adapted from a representative procedure for the synthesis of aromatic vinyl ethers.[3]

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Benzaldehyde

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the resulting red-orange ylide solution at 0 °C for 1 hour.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford β-methoxystyrene as a mixture of E/Z isomers.

Horner-Wadsworth-Emmons Reaction: Synthesis of an (E)-Aryl Vinyl Ether

This protocol is a general representation based on the principles of the HWE reaction for vinyl ether synthesis.[4]

Materials:

  • Dimethyl (methoxymethyl)phosphonate

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (methoxymethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting phosphonate anion solution to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-aryl vinyl ether.

Mechanistic Pathways

The following diagrams illustrate the accepted mechanisms for the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig_Mechanism Wittig Reaction Mechanism reagents Aldehyde/Ketone + Phosphonium Ylide oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane formation) reagents->oxaphosphetane elimination Cycloreversion oxaphosphetane->elimination products Alkene + Triphenylphosphine Oxide elimination->products

Caption: General mechanism of the Wittig reaction.

HWE_Mechanism HWE Reaction Mechanism reagents Aldehyde/Ketone + Phosphonate Carbanion intermediate Adduct Formation reagents->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane elimination Elimination oxaphosphetane->elimination products (E)-Alkene + Phosphate Ester elimination->products

Caption: General mechanism of the HWE reaction.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for the synthesis of vinyl ethers. The choice between the two methods will depend on the specific requirements of the synthesis.

  • The Horner-Wadsworth-Emmons reaction is generally the preferred method when high (E)-stereoselectivity is crucial and ease of purification is a priority.

  • The Wittig reaction remains a valuable option, particularly when (Z)-isomers are desired (under specific conditions) or when dealing with substrates that are incompatible with the basic conditions of the HWE reaction.

For researchers in drug development and complex molecule synthesis, a thorough understanding of the nuances of each reaction is essential for the strategic design and successful execution of synthetic routes.

References

A Comparative Guide to 2-Methoxy-1-heptene and 2-methoxy-2-methylheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the chemical and physical properties, synthesis, and potential applications of 2-Methoxy-1-heptene and 2-methoxy-2-methylheptane. The information is intended for researchers, scientists, and professionals in drug development who may encounter or consider these compounds in their work.

Chemical and Physical Properties

The structural difference between this compound (an unsaturated ether) and 2-methoxy-2-methylheptane (a saturated ether) leads to variations in their physical and chemical properties. A summary of their key properties is presented in the table below.

PropertyThis compound2-methoxy-2-methylheptane
Molecular Formula C8H16OC9H20O
Molecular Weight 128.21 g/mol 144.25 g/mol
CAS Number 61142-46-976589-16-7
Appearance Colorless liquidColorless liquid
Boiling Point Approximately 160 °C (Predicted)Approximately 132-136 °C
Density Around 0.8 g/cm³ (Predicted)Approximately 0.759 g/cm³
Solubility Soluble in organic solvents.Soluble in organic solvents like ether and acetone.
Key Structural Feature Contains a double bond (alkene) and an ether group.Saturated aliphatic ether.

Synthesis and Experimental Protocols

Synthesis of 2-methoxy-2-methylheptane

2-methoxy-2-methylheptane is primarily synthesized via the etherification of 2-methyl-1-heptene with methanol. This reaction is typically acid-catalyzed.

Experimental Protocol: Acid-Catalyzed Etherification of 2-methyl-1-heptene

Materials:

  • 2-methyl-1-heptene

  • Methanol (anhydrous)

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1-heptene and an excess of anhydrous methanol.

  • Slowly add the acid catalyst to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess methanol under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 2-methoxy-2-methylheptane.

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of 1-heptene with methanol under acidic conditions.

Experimental Protocol: Alkylation of 1-heptene

Materials:

  • 1-heptene

  • Methanol

  • Acid catalyst (e.g., solid acid catalyst)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., stirred tank reactor)

  • Heating and temperature control system

  • Separation and purification equipment

Procedure:

  • Charge the reaction vessel with 1-heptene and methanol.

  • Add the acid catalyst to the mixture.

  • Heat the reactor to the desired temperature and pressure to initiate the reaction.

  • Continuously stir the mixture to ensure proper mixing of reactants and catalyst.

  • Monitor the reaction for the formation of this compound.

  • Once the desired conversion is achieved, cool the reactor and separate the catalyst.

  • Neutralize the product mixture with a sodium carbonate solution.

  • Dry the organic phase using anhydrous sodium sulfate.

  • Purify the final product through distillation to remove unreacted starting materials and byproducts.

Potential Applications and Biological Considerations

2-methoxy-2-methylheptane has been proposed as a gasoline additive to replace methyl tert-butyl ether (MTBE), aiming to reduce groundwater contamination. Its role as a fuel additive means its combustion properties and potential environmental impact are of significant interest. In the laboratory, it can be used as a non-polar solvent. Due to its intended use in fuel, toxicological studies would be important, though specific data is limited. As an aliphatic ether, it is expected to have low toxicity but may act as a skin and eye irritant.

This compound , being an alkoxyalkene, possesses a reactive double bond, making it a potential intermediate in organic synthesis. The methoxy group influences the reactivity of the double bond. While no specific biological activities have been reported, the presence of the methoxy group is common in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. The alkene functionality opens possibilities for various addition reactions, potentially leading to compounds with diverse biological activities. However, specific studies on the biological effects of this compound are currently lacking.

Visualizations

Synthesis_Workflow 2-methyl-1-heptene 2-methyl-1-heptene Reaction_Mixture Reaction Mixture (Reflux) 2-methyl-1-heptene->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Workup Purified_Product 2-methoxy-2-methylheptane Crude_Product->Purified_Product Distillation

Caption: Synthesis workflow for 2-methoxy-2-methylheptane.

Logical_Relationship cluster_0 This compound cluster_1 2-methoxy-2-methylheptane Structure_A Unsaturated (C=C bond) Properties_A Higher Reactivity (Addition Reactions) Potential for Polymerization Structure_A->Properties_A Ether_Group Common Feature: Ether Group (-OCH3) Structure_A->Ether_Group Applications_A Synthesis Intermediate Properties_A->Applications_A Structure_B Saturated (No C=C bond) Properties_B Lower Reactivity Chemically Stable Structure_B->Properties_B Structure_B->Ether_Group Applications_B Solvent Fuel Additive Properties_B->Applications_B

Caption: Structural and property relationships.

comparative analysis of catalysts for vinyl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl ethers is a cornerstone of modern organic chemistry, providing critical building blocks for polymers, pharmaceuticals, and fine chemicals. The efficiency and selectivity of this transformation hinge on the choice of catalyst. This guide offers a comparative analysis of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application. We will explore transition metal catalysts, including palladium, gold, and iridium systems, highlighting their performance under various reaction conditions.

Performance Comparison of Leading Catalysts

The selection of a catalyst for vinyl ether synthesis is often a trade-off between activity, cost, stability, and substrate scope. Transition metal complexes, particularly those of palladium, gold, and iridium, have demonstrated significant efficacy. The following table summarizes quantitative performance data for these leading catalytic systems, allowing for a direct comparison of their capabilities.

Catalyst SystemAlcohol SubstrateVinyl SourceConditionsYield (%)TONTOF (h⁻¹)
Palladium
Pd(OAc)₂ / 1,10-phenanthroline[1]3,4,5-trimethoxybenzyl alcoholEthyl vinyl etherCH₂Cl₂, Room Temp, 24 h75~37.5~1.6
Gold
[{Au(SIPr)}₂(μ–OH)][BF₄][2]1-Phenylethanol3-Hexyne80 °C, Solvent-free, 2 h96320160
[{Au(IPr)}₂(μ–OH)][BF₄] (200 ppm)[2]n-Propanol3-Hexyne100 °C, Solvent-free, 16 h70350002188
Iridium
[Ir(cod)Cl]₂ / Na₂CO₃[3]PhenolVinyl acetateToluene, 100 °C, 2 h98766~383
[Ir(cod)Cl]₂ / Na₂CO₃[3]1-AdamantanolVinyl acetateToluene, 100 °C, 2 h91--
Ruthenium
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)[4][5]Benzyl AlcoholButyl vinyl ether105 °C, 18 h>99 (GC)~99~5.5

TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data where possible. Catalyst loading, reaction time, and yield are key factors in these calculations.

Catalytic Pathways: A Mechanistic View

Understanding the underlying mechanism of a catalytic reaction is crucial for optimization and troubleshooting. The synthesis of vinyl ethers can proceed through various pathways depending on the catalyst and reactants. A common and efficient method is the palladium-catalyzed transetherification.

The catalytic cycle, illustrated below, is believed to commence with the coordination of an alcohol to the palladium(II) complex. Subsequent proton transfer and elimination of a leaving group (e.g., acetate) generates a palladium alkoxide species. The vinyl ether then coordinates to this intermediate, followed by insertion and subsequent elimination of the product vinyl ether, regenerating the catalyst for the next cycle.

G Figure 1. Proposed Catalytic Cycle for Pd-Catalyzed Transetherification cluster_main Figure 1. Proposed Catalytic Cycle for Pd-Catalyzed Transetherification cluster_reactants Figure 1. Proposed Catalytic Cycle for Pd-Catalyzed Transetherification cluster_products Figure 1. Proposed Catalytic Cycle for Pd-Catalyzed Transetherification A (L-L)Pd(X)₂ B (L-L)Pd(OR)(X) A->B + ROH - HX C Vinyl Ether Coordination [(L-L)Pd(OR)(X)(R'OCH=CH₂)] B->C + R'OCH=CH₂ D Product Complex C->D Insertion & Rearrangement D->A + HX - ROCH=CH₂ - R'OH Reactant1 Alcohol (ROH) Reactant2 Vinyl Ether (R'OCH=CH₂) Product1 New Vinyl Ether (ROCH=CH₂) Product2 Byproduct (R'OH)

Caption: Proposed Catalytic Cycle for Pd-Catalyzed Transetherification.

Featured Experimental Protocol: Palladium-Catalyzed Synthesis

This section provides a detailed methodology for the synthesis of functionalized vinyl ethers via transetherification, adapted from a peer-reviewed procedure[1]. This protocol utilizes an in-situ generated palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-phenanthroline

  • Alcohol substrate (e.g., 3,4,5-trimethoxybenzyl alcohol)

  • Vinylating agent (e.g., Ethyl vinyl ether, EVE)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation (In Situ):

    • In a clean, dry flask, dissolve palladium(II) acetate (1 equivalent, e.g., 0.038 mg, 1.70 × 10⁻⁴ mol) in 2 mL of dichloromethane.

    • In a separate flask, dissolve 1,10-phenanthroline (1.5 equivalents, e.g., 0.045 mg, 2.55 × 10⁻⁴ mol) in 2 mL of dichloromethane.

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

    • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex[1].

  • Reaction Mixture:

    • In a separate flask, prepare a solution of the alcohol substrate (e.g., dianhydro-D-glucitol, 0.50 g, 3.42 × 10⁻³ mol) and a molar excess of ethyl vinyl ether (e.g., 12 equivalents, 2.92 g, 0.041 mol) in 2.5 mL of a suitable solvent like THF or dichloromethane[1].

    • Add the solution containing the alcohol and vinyl ether to the freshly prepared catalyst solution.

  • Reaction Execution and Monitoring:

    • Stir the final reaction mixture at room temperature for 24 hours[1].

    • The reaction progress can be monitored by taking small aliquots, removing the volatile components under vacuum, and analyzing the residue by ¹H NMR spectroscopy to determine the conversion of the starting alcohol[1].

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding distilled water (e.g., 50 mL).

    • Extract the aqueous solution with dichloromethane (e.g., 2 x 50 mL).

    • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography to yield the pure vinyl ether[1].

This guide provides a snapshot of the current catalytic landscape for vinyl ether synthesis. While palladium, gold, and iridium catalysts offer high yields and broad applicability, factors such as cost, air-sensitivity, and functional group tolerance must be considered for each specific research and development goal. The provided data and protocols serve as a starting point for further investigation and process optimization.

References

A Comparative Guide to Confirming the Purity of 2-Methoxy-1-heptene via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of elemental analysis against other common techniques for verifying the purity of 2-Methoxy-1-heptene (C8H16O), a colorless liquid used as an intermediate in organic synthesis.[1]

Data Presentation: Comparing Purity Assessments

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and oxygen in a sample.[2] By comparing these experimental values to the theoretical composition, a direct assessment of purity can be made. A significant deviation—typically greater than 0.4%—may indicate the presence of impurities, such as residual solvents or by-products from synthesis.

The theoretical elemental composition of this compound (Molecular Formula: C8H16O, Molar Mass: 128.21 g/mol ) is calculated as follows:

  • Carbon (C): 74.94%

  • Hydrogen (H): 12.58%

  • Oxygen (O): 12.48%

Below is a comparative table illustrating hypothetical elemental analysis results for a high-purity sample of this compound versus a sample contaminated with n-heptane, a common solvent impurity.[3]

Analysis Theoretical % (C₈H₁₆O) Sample A: High Purity (%) Sample B: Impure (with n-Heptane) (%) Alternative Method: GC-MS
% Carbon 74.9474.85 (Δ -0.09)76.50 (Δ +1.56)>99.5% (this compound), <0.5% (n-Heptane)
% Hydrogen 12.5812.61 (Δ +0.03)13.20 (Δ +0.62)Not Applicable
% Oxygen 12.4812.54 (Δ +0.06)10.30 (Δ -2.18)Not Applicable

Interpretation:

  • Sample A shows results very close to the theoretical values, with deviations well within the acceptable 0.4% margin, indicating high purity.

  • Sample B exhibits significant deviations, particularly a higher carbon percentage and lower oxygen percentage, which is consistent with contamination by an alkane solvent like n-heptane (which has a higher carbon-to-hydrogen ratio and no oxygen).

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal and more sensitive method, capable of identifying and quantifying volatile impurities even at very low levels.

Experimental Protocols

Elemental Analysis via Combustion

Elemental analysis is a destructive technique used to determine the elemental composition of a compound.[4] The most common method is combustion analysis.[5]

Principle: A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures (around 2000°C).[4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or oxides. These combustion products are then separated and quantified by detectors, such as thermal conductivity detectors.[2][4] The oxygen content is typically determined by pyrolysis in a separate step or calculated by difference.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin or silver capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) with a known elemental composition.

  • Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace containing excess oxygen.

  • Gas Separation: The resulting gases (CO₂, H₂O, etc.) are passed through a column where they are separated.

  • Detection: The separated gases flow through a thermal conductivity detector. The detector measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of each element.

  • Calculation: The instrument's software calculates the mass percentages of C and H based on the detector signals and the initial sample weight.

Alternative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying individual components of a volatile mixture.

Principle: The liquid sample is vaporized and injected into a gas chromatograph. An inert carrier gas sweeps the vaporized components through a long, thin column. Compounds separate based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio to produce a unique mass spectrum for identification.

Detailed Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The components are separated on a capillary column (e.g., a 30m DB-5 column). A temperature program is used to ramp the column temperature, ensuring efficient separation of compounds with different boiling points.

  • Detection: As components elute from the column, they enter the mass spectrometer. The MS scans a mass range (e.g., 40-400 amu) to generate mass spectra for all eluting compounds.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a library (e.g., NIST) to confirm its identity. The area of each peak is proportional to the quantity of that compound, allowing for purity determination.

Workflow Visualization

The logical workflow for confirming the purity of a synthesized compound like this compound is illustrated below. The process begins with the synthesis of the target compound, followed by purification and subsequent analytical verification to confirm its identity and purity.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize This compound Purification Purify Product (e.g., Distillation) Synthesis->Purification EA Elemental Analysis (CHNS/O) Purification->EA Sample GCMS GC-MS Analysis Purification->GCMS Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Decision Purity > 99%? EA->Decision GCMS->Decision NMR->Decision Pass Product Meets Spec Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Caption: Workflow for Synthesis, Purification, and Purity Verification.

References

A Comparative Spectroscopic Analysis of Synthesized versus Literature 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative spectroscopic analysis of laboratory-synthesized 2-Methoxy-1-heptene against established literature values. This guide provides predicted spectroscopic data, detailed experimental protocols for synthesis and analysis, and a logical workflow for data comparison.

This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive comparison of spectroscopic data for synthesized this compound with expected literature values. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on characteristic spectral features of similar compounds. The provided experimental protocols offer a robust framework for synthesis and subsequent spectroscopic analysis.

Data Presentation: A Comparative Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are derived from established chemical shift and absorption frequency ranges for vinyl ethers and alkyl chains. Researchers can use this table to compare the data obtained from their synthesized samples.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95s2H=CH₂
~3.55s3H-OCH₃
~2.05t2H-CH₂-CH₂-
~1.40-1.20m6H-(CH₂)₃-
~0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C2 (-O-C=)
~85C1 (=CH₂)
~56-OCH₃
~31-CH₂-
~29-CH₂-
~28-CH₂-
~22-CH₂-
~14-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000=C-H stretch
~2950-2850C-H stretch (alkyl)
~1640C=C stretch
~1220C-O stretch (vinyl ether)
~850=C-H bend (out-of-plane)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible method for the synthesis of this compound is via the palladium-catalyzed coupling of 1-heptene with methanol.

Materials:

  • 1-Heptene

  • Methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Benzoquinone

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-heptene (1 equivalent) and 1,4-benzoquinone (1.1 equivalents) in dry DCM.

  • Add methanol (2 equivalents) to the solution.

  • Add palladium(II) acetate (0.05 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Procedure: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of CDCl₃. Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Technique: Attenuated Total Reflectance (ATR)

  • Procedure: Place a small drop of the purified liquid sample directly onto the ATR crystal. Record the spectrum over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of a synthesized sample of this compound with literature or predicted data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_literature Literature/Predicted Data cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify Synthesized Product Synthesis->Purification H_NMR Acquire ¹H NMR Spectrum Purification->H_NMR C_NMR Acquire ¹³C NMR Spectrum Purification->C_NMR IR Acquire IR Spectrum Purification->IR Compare_H Compare ¹H NMR Data H_NMR->Compare_H Compare_C Compare ¹³C NMR Data C_NMR->Compare_C Compare_IR Compare IR Data IR->Compare_IR Conclusion Confirm Structure Compare_H->Conclusion Compare_C->Conclusion Compare_IR->Conclusion Lit_H Literature/Predicted ¹H NMR Data Lit_H->Compare_H Lit_C Literature/Predicted ¹³C NMR Data Lit_C->Compare_C Lit_IR Literature/Predicted IR Data Lit_IR->Compare_IR

assessing the efficiency of different purification methods for vinyl ethers

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the purity of reagents is paramount. Vinyl ethers, versatile building blocks in organic synthesis, are no exception. The presence of impurities, such as residual alcohols, water, or by-products from synthesis, can significantly hinder reaction efficiency and compromise the integrity of the final product. This guide provides a comprehensive comparison of common purification methods for vinyl ethers, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most effective strategy for their specific needs.

Comparing the Efficiency of Purification Methods

The choice of purification method depends on several factors, including the nature of the impurities, the required level of purity, the scale of the purification, and the chemical properties of the vinyl ether itself. The following table summarizes the quantitative performance of the most common techniques.

Purification MethodKey Impurities RemovedTypical Purity AchievedTypical YieldScaleKey AdvantagesKey Disadvantages
Simple/Vacuum Distillation Non-volatile impurities, some alcohol>99%[1]70-75%[1]Lab to IndustrialFast, suitable for large quantitiesIneffective for azeotropic mixtures or impurities with close boiling points
Fractional Distillation Alcohols, other volatile impurities>99%~70%Lab to IndustrialHigh resolution for close-boiling impuritiesSlower than simple distillation, potential for thermal degradation
Column Chromatography Polar impurities (e.g., alcohols), by-products>97-99%[2]>90%[2][3]Lab ScaleHigh resolution, versatile for various impuritiesTime-consuming, requires solvent, not easily scalable
Chemical Treatment (Washing/Drying) Water, residual acids/bases, some alcoholsVariable (often a pre-purification step)HighLab to IndustrialSimple, removes specific impurities effectivelyMay not remove all organic impurities, potential for introducing new reagents
Chemical Treatment (with Sodium) Water, residual alcoholsHigh (when followed by distillation)HighLab ScaleHighly effective for removing protic impuritiesReactive and hazardous, requires inert atmosphere

Experimental Workflows and Decision Making

Selecting the appropriate purification strategy is crucial for achieving the desired product quality and optimizing laboratory resources. The following diagrams illustrate a general experimental workflow for vinyl ether purification and a logical decision-making process to guide the selection of the most suitable method.

ExperimentalWorkflow crude Crude Vinyl Ether pre_treatment Pre-treatment (e.g., Washing, Neutralization) crude->pre_treatment distillation Distillation pre_treatment->distillation chromatography Column Chromatography pre_treatment->chromatography chemical_treatment Chemical Treatment (e.g., with Sodium) pre_treatment->chemical_treatment analysis Purity Analysis (GC-MS, NMR) distillation->analysis distillation->analysis chromatography->analysis chemical_treatment->distillation pure_product Pure Vinyl Ether analysis->pure_product LogicalRelationship start Start: Crude Vinyl Ether q1 Major impurity? start->q1 q2 Required Purity >99.5%? q1->q2 Volatile Impurities (close boiling point) chromatography Column Chromatography q1->chromatography Polar By-products chem_treat Chemical Treatment + Distillation q1->chem_treat Protic Impurities (Water, Alcohol) q3 Scale > 100g? q2->q3 No q2->chromatography Yes distillation Fractional Distillation q3->distillation Yes q3->chromatography No

References

comparative study of 2-Methoxy-1-heptene isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of 2-Methoxy-1-heptene Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of the isomers of this compound, focusing on their synthesis, physicochemical properties, and analytical characterization. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the nuances between these closely related chemical entities.

Synthesis of this compound Isomers

The synthesis of this compound isomers, primarily the geometric isomers (E)- and (Z)-2-methoxy-1-heptene, can be approached through several established organic synthesis methodologies. Two prominent methods are the Williamson Ether Synthesis and the Wittig Reaction.

Synthetic Pathways

The choice of synthetic route can influence the isomeric ratio of the final product. The Williamson ether synthesis is a versatile method for preparing ethers, while the Wittig reaction is a powerful tool for alkene synthesis with some control over stereochemistry.[1]

SynthesisPathways cluster_williamson Williamson Ether Synthesis cluster_wittig Wittig Reaction a 2-Bromo-1-heptene Isomers c This compound Isomers a->c SN2 Reaction b Sodium Methoxide b->c d Hexanal h This compound Isomers d->h Wittig Olefination e (Methoxymethyl)triphenylphosphonium chloride g Wittig Ylide e->g f Strong Base (e.g., n-BuLi) f->g g->h

Caption: General synthetic pathways for this compound isomers.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound Isomers [2][3]

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous methanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the methanol at 0 °C.

  • After all the sodium has reacted to form sodium methoxide, the solution is stirred under a nitrogen atmosphere.

  • Reaction: To the sodium methoxide solution, add a solution of 17.9 g (0.1 mol) of a mixture of (E/Z)-2-bromo-1-heptene in 20 mL of anhydrous methanol dropwise over 30 minutes.

  • The reaction mixture is then heated to reflux for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between 100 mL of diethyl ether and 100 mL of water.

  • The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation to yield the isomeric mixture of this compound.

Protocol 2: Wittig Reaction for the Synthesis of this compound Isomers [4][5]

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 34.3 g (0.1 mol) of (methoxymethyl)triphenylphosphonium chloride in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add 40 mL of a 2.5 M solution of n-butyllithium in hexanes dropwise with stirring.

  • Allow the resulting orange-red solution of the ylide to stir at 0 °C for 1 hour.

  • Reaction: Add a solution of 11.4 g (0.1 mol) of hexanal in 50 mL of anhydrous THF to the ylide solution dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the (E)- and (Z)-isomers of this compound.

Comparative Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of alkene isomers can differ, allowing for their identification and separation. While specific experimental data for this compound isomers is scarce, trends for similar compounds can be used for prediction.

Physical Properties

Generally, trans (E) isomers of alkenes have higher melting points and lower boiling points than their cis (Z) counterparts due to differences in molecular symmetry and polarity.[6][7][8]

Property(E)-2-Methoxy-1-heptene (Predicted)(Z)-2-Methoxy-1-heptene (Predicted)
Molecular Formula C₈H₁₆OC₈H₁₆O
Molecular Weight 128.21 g/mol 128.21 g/mol
Boiling Point Lower than Z-isomerHigher than E-isomer
Refractive Index Slightly lower than Z-isomerSlightly higher than Z-isomer
Spectroscopic Data (Predicted)

NMR spectroscopy is a powerful tool for distinguishing between E and Z isomers. The coupling constants between vinylic protons and the chemical shifts of allylic carbons are particularly informative.[9][10]

Nucleus(E)-2-Methoxy-1-heptene (Predicted Chemical Shift, δ ppm)(Z)-2-Methoxy-1-heptene (Predicted Chemical Shift, δ ppm)
¹H NMR
OCH₃~3.5-3.7 (s)~3.5-3.7 (s)
=CH-O~6.3-6.5 (d)~6.0-6.2 (d)
=CH-C₅H₁₁~4.5-4.8 (dt)~4.3-4.6 (dt)
Allylic CH₂~2.0-2.2 (q)~2.4-2.6 (q)
¹³C NMR
OCH₃~55-58~55-58
=CH-O~145-150~144-149
=CH-C₅H₁₁~100-105~99-104
Allylic CH₂~30-33~25-28

Analytical Characterization Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for separating and identifying volatile isomers. The isomers will likely have different retention times on a GC column, and their mass spectra can provide structural confirmation.

GCMS_Workflow A Sample Injection (Isomer Mixture) B GC Separation (Based on Boiling Point/ Polarity Differences) A->B C Elution of Isomers (Different Retention Times) B->C D Ionization (Electron Impact) C->D E Mass Analysis (m/z) D->E F Detection & Data Acquisition E->F G Mass Spectrum & Chromatogram F->G

Caption: A typical workflow for GC-MS analysis of isomers.

Experimental Protocol: GC-MS Analysis[11][12]
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Instrument: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers. Identify the compounds based on their mass spectra and comparison with spectral libraries.

Comparative Reactivity

The stereochemistry of the double bond in (E)- and (Z)-2-methoxy-1-heptene can influence their reactivity, primarily due to steric effects.

The Z-isomer, with the alkyl chain and the methoxy group on the same side of the double bond, is generally more sterically hindered. This can lead to slower reaction rates in processes where a bulky reagent needs to approach the double bond.[11][12]

Reactivity cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_isomer Bulky groups on same side Z_react Steric Hindrance Z_isomer->Z_react Z_result Slower Reaction Rate Z_react->Z_result E_isomer Bulky groups on opposite sides E_react Less Hindrance E_isomer->E_react E_result Faster Reaction Rate E_react->E_result

Caption: Steric hindrance differences affecting the reactivity of E and Z isomers.

Conclusion

The isomers of this compound, while possessing the same molecular formula, are distinct chemical entities with different spatial arrangements. These structural differences are expected to manifest in their physical properties, spectroscopic signatures, and chemical reactivity. A thorough understanding and application of appropriate synthetic and analytical methodologies are crucial for the selective preparation and characterization of the desired isomer for applications in research and development.

References

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 2-Methoxy-1-heptene, a volatile organic compound with potential applications in various chemical syntheses. The validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility. This document outlines and contrasts Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing hypothetical yet representative experimental data to support the comparison.

Introduction to Analytical Approaches

The selection of an appropriate analytical technique is paramount for the robust quantification of this compound. Given its volatile nature, Gas Chromatography (GC) is the most suitable chromatographic technique. In this guide, we will focus on GC coupled with two common detectors: Flame Ionization Detector (FID) and Mass Spectrometry (MS). While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, it is generally less ideal for highly volatile and non-polar compounds like this compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of hypothetical validated GC-MS and HPLC methods for the quantification of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (Mass spectral data provides definitive identification)Moderate (Risk of co-elution with similar compounds)
Sample Throughput ModerateHigh
Cost Higher initial investment and maintenanceLower initial investment

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a gold standard for the analysis of volatile compounds.[1][2][3][4]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z 113, 97, 81) and full scan for confirmation.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. An internal standard (e.g., 2-Methoxy-2-methylpropane) is added to all standards and samples to a final concentration of 10 µg/mL.

High-Performance Liquid Chromatography (HPLC) Method

While less conventional for this analyte, a reverse-phase HPLC method could be developed. However, challenges with retention and sensitivity for such a volatile, non-polar compound are expected.[1][2][3][4]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm (as the compound lacks a strong chromophore)

Sample Preparation: Similar to the GC-MS method, a stock solution (1 mg/mL) is prepared in a suitable organic solvent like acetonitrile. Calibration standards are prepared by diluting the stock solution to a range of 1 µg/mL to 200 µg/mL.

Method Validation Summary

A validated analytical method provides confidence in the generated data. Key validation parameters are summarized below for the hypothetical methods.

Validation ParameterGC-MSHPLC
Linearity & Range A linear relationship between peak area ratio (analyte/internal standard) and concentration is established over the range of 0.15 - 100 µg/mL with a correlation coefficient (R²) > 0.999.A linear relationship between peak area and concentration is established over the range of 1.5 - 200 µg/mL with a correlation coefficient (R²) > 0.995.
Accuracy Determined by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, high). The average recovery is expected to be within 98-102%.Determined similarly to GC-MS. The average recovery is expected to be within 95-105%.
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed by analyzing replicate samples at three concentrations. The relative standard deviation (%RSD) should be less than 2%.Assessed similarly to GC-MS. The %RSD should be less than 5%.
Specificity The ability of the method to unequivocally assess the analyte in the presence of other components. The use of MS provides high specificity through the unique mass spectrum of this compound.Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. The lower specificity of UV detection makes it more susceptible to interferences.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).Determined using the same signal-to-noise ratio approach.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and a decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Prepare Calibration Standards & Samples stock->dilute istd Add Internal Standard (for GC-MS) dilute->istd inject Inject Sample istd->inject separate Chromatographic Separation inject->separate detect Detection (MS or DAD) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A generalized experimental workflow for the quantification of this compound.

decision_tree start Start: Need to quantify this compound is_volatile Is the analyte volatile? start->is_volatile gc_method Use Gas Chromatography (GC) is_volatile->gc_method Yes hplc_method Consider High-Performance Liquid Chromatography (HPLC) is_volatile->hplc_method No gc_path Yes hplc_path No need_id Is definitive identification required? gc_method->need_id ms_detector Use Mass Spectrometry (MS) Detector need_id->ms_detector Yes fid_detector Flame Ionization Detector (FID) may be sufficient need_id->fid_detector No

Caption: A decision tree for selecting an analytical method for this compound.

Conclusion

For the quantification of this compound, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is highly recommended. Its superior specificity, sensitivity, and reliability make it the preferred choice for regulatory submissions and quality control in drug development. While an HPLC method could potentially be developed, it would likely suffer from poor retention, lower sensitivity, and a higher risk of interferences, making it a less robust option for this particular analyte. The choice of detector for GC (MS vs. FID) will depend on the specific need for structural confirmation, with MS providing definitive identification.

References

A Comparative Guide to the Reactivity of 2-Methoxy-1-heptene and Other Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Methoxy-1-heptene with a standard terminal alkene, 1-Heptene. The information presented is supported by established principles of organic chemistry and available experimental data for analogous compounds.

Introduction

This compound is a vinyl ether, a class of alkenes characterized by an oxygen atom attached to one of the carbons of the double bond. This structural feature significantly influences the reactivity of the alkene, making it a subject of interest in synthetic organic chemistry. In drug development and other fine chemical synthesis, understanding the relative reactivity of functional groups is paramount for designing efficient and selective reaction pathways. This guide focuses on comparing the reactivity of this compound with 1-Heptene in two common and synthetically important alkene reactions: Epoxidation and Hydroboration-Oxidation.

Comparative Reactivity Analysis

The presence of the methoxy group in this compound makes its double bond significantly more electron-rich than that of 1-Heptene. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which delocalizes electron density into the π-system of the double bond. This increased nucleophilicity makes this compound generally more reactive towards electrophiles compared to unactivated alkenes like 1-Heptene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction is an electrophilic addition where the peroxy acid acts as the source of an electrophilic oxygen atom.

Reactivity: Due to the electron-donating nature of the methoxy group, this compound is expected to react significantly faster with m-CPBA than 1-Heptene. The increased electron density on the double bond of this compound makes it more susceptible to attack by the electrophilic oxygen of the peroxy acid.

Regioselectivity: For a terminal alkene like 1-heptene, epoxidation occurs across the double bond to yield a single epoxide product. For this compound, the reaction will also yield a single epoxide.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step involves the addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base.

Reactivity: The hydroboration of vinyl ethers is known to be a rapid reaction. However, a direct quantitative comparison with simple alkenes is complex. The reaction is initiated by the coordination of the electrophilic boron atom to the π-bond of the alkene. While the electron-rich nature of the vinyl ether double bond would suggest a fast reaction, steric factors and the potential for coordination of the boron to the oxygen atom can influence the rate. Generally, the reaction is expected to be facile for both substrates.

Regioselectivity: Hydroboration-oxidation of terminal alkenes like 1-heptene proceeds with anti-Markovnikov selectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, yielding the primary alcohol (1-heptanol) as the major product. For vinyl ethers like this compound, the regioselectivity is dictated by both electronic and steric effects. The boron atom preferentially adds to the carbon atom that is less sterically hindered and can better stabilize a partial positive charge in the transition state. In the case of this compound, this leads to the boron adding to the terminal carbon (C1), which upon oxidation, results in the formation of an unstable hemiacetal that is readily hydrolyzed to an aldehyde (heptanal) and methanol.

Data Presentation

Table 1: Comparison of Reactivity in Epoxidation
FeatureThis compound1-Heptene
Relative Rate Expected to be significantly fasterSlower
Reaction Conditions Milder conditions may be sufficientTypically requires standard conditions
Product 2-Methoxy-2-pentyl-oxirane1,2-Epoxyheptane
Typical Yields HighModerate to High
Table 2: Comparison of Reactivity in Hydroboration-Oxidation
FeatureThis compound1-Heptene
Relative Rate FastFast
Regioselectivity Boron adds to C1Anti-Markovnikov (Boron adds to C1)
Initial Product 1-Methoxy-1-heptanol (a hemiacetal)1-Heptanol
Final Product (after workup) Heptanal1-Heptanol
Typical Yields HighHigh

Experimental Protocols

Epoxidation of 1-Heptene with m-CPBA

Materials:

  • 1-Heptene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1-heptene (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-epoxyheptane.

Hydroboration-Oxidation of 1-Heptene

Materials:

  • 1-Heptene

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M aqueous sodium hydroxide (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stirrer, add a solution of 1-heptene (1.0 equiv) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (0.4 equiv) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ solution. Caution: Hydrogen peroxide is a strong oxidant.

  • Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour to ensure complete oxidation.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 1-heptanol.

Mandatory Visualization

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene R-CH=CH₂ TS [Butterfly Transition State] Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Generalized mechanism for the epoxidation of an alkene with m-CPBA.

Hydroboration_Oxidation_Workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup Start Alkene + BH₃·THF in THF at 0°C Stir Stir at room temperature Start->Stir Oxidize Add NaOH and H₂O₂ at 0°C Stir->Oxidize Heat Heat at 50°C Oxidize->Heat Extract Extract with Et₂O Heat->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product Crude Alcohol/Aldehyde Evaporate->Product

Caption: General experimental workflow for a hydroboration-oxidation reaction.

Reactivity_Comparison cluster_alkene Alkene cluster_reaction Electrophilic Addition This compound This compound Reactivity Reactivity This compound->Reactivity High 1-Heptene 1-Heptene 1-Heptene->Reactivity Moderate

Caption: Logical relationship of alkene structure to reactivity in electrophilic addition.

Performance Analysis of 2-Methoxy-1-heptene as a Potential Fuel Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 2-Methoxy-1-heptene as a fuel additive. Due to a lack of direct experimental performance data for this compound in publicly available literature, this guide leverages data from structurally similar ether compounds and other common fuel additives to provide a predictive comparison. The information is intended to guide further research and evaluation of this compound as a viable gasoline additive.

Introduction to Fuel Additives and the Role of Ethers

Fuel additives are chemical compounds added to gasoline and other fuels to enhance performance, improve efficiency, and reduce harmful emissions. Oxygenates, a prominent class of fuel additives, contain oxygen in their molecular structure, which promotes more complete combustion. Ethers, such as the well-known Methyl Tertiary-Butyl Ether (MTBE) and Ethyl Tertiary-Butyl Ether (ETBE), have been widely used as octane boosters and to reduce carbon monoxide (CO) and unburned hydrocarbon emissions.[1] this compound, an unsaturated ether, is explored in this guide as a potential alternative.

Comparative Performance Data

The following tables summarize the known properties of this compound and compare the typical performance of other common fuel additives. It is crucial to note that the performance data for MTBE, ETBE, and Ethanol are well-established through extensive testing, while the data for this compound is largely predictive based on its chemical structure and the performance of similar ethers.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethyl Tertiary-Butyl Ether (MTBE)Ethyl Tertiary-Butyl Ether (ETBE)Ethanol
Molecular Formula C₈H₁₆OC₅H₁₂OC₆H₁₄OC₂H₅OH
Molecular Weight ( g/mol ) 128.2188.15102.1746.07
Oxygen Content (wt%) 12.4818.215.734.7
Boiling Point (°C) ~135-13755.27378.37
Density at 20°C (g/cm³) ~0.780.740.740.79

Data for this compound is estimated based on its chemical structure. Data for other additives are from established sources.

Table 2: Key Performance Metrics as a Gasoline Additive

Performance MetricThis compound (Predicted)Methyl Tertiary-Butyl Ether (MTBE)Ethyl Tertiary-Butyl Ether (ETBE)Ethanol
Research Octane Number (RON) Moderate to High117[2]117[3]128[3]
Motor Octane Number (MON) Moderate101[3]102[3]102[3]
Effect on Reid Vapor Pressure (RVP) Likely LowersLowersLowersIncreases
Impact on CO Emissions Likely ReducesReduces[4]Reduces[5]Reduces
Impact on HC Emissions Likely ReducesReduces[4]ReducesReduces
Impact on NOx Emissions Potential for slight increasePotential for slight increase[1]Potential for slight increaseVariable
Water Solubility LowModerateLowHigh

Experimental Protocols for Performance Evaluation

To ascertain the actual performance of this compound as a fuel additive, rigorous experimental testing is required. The following are detailed methodologies for key experiments.

Octane Number Determination

The octane number of a fuel is a measure of its resistance to autoignition (knocking). The two standard tests are the Research Octane Number (RON) and the Motor Octane Number (MON).

Experimental Protocol: ASTM D2699 - Research Octane Number (RON)

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[6]

  • Principle: The knocking characteristics of the test fuel are compared to those of primary reference fuels (blends of isooctane and n-heptane).

  • Procedure:

    • The CFR engine is operated under a specific set of "mild" conditions (600 rpm engine speed, controlled intake air temperature).[4]

    • The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.

    • Various blends of primary reference fuels are then tested under the same conditions to find a blend that produces the same knock intensity.

    • The RON of the test fuel is the percentage by volume of isooctane in the matching primary reference fuel blend.[6]

Experimental Protocol: ASTM D2700 - Motor Octane Number (MON)

  • Apparatus: The same CFR engine as for the RON test is utilized.

  • Principle: This test evaluates the fuel's anti-knock performance under more severe conditions than the RON test.

  • Procedure:

    • The CFR engine is operated at a higher engine speed (900 rpm) and a higher intake air temperature compared to the RON test.[7]

    • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the test fuel.

    • The test fuel's performance is then bracketed by primary reference fuel blends to determine the MON.[7]

Engine Performance and Emissions Testing

Experimental Protocol: Engine Dynamometer Testing

  • Apparatus: A multi-cylinder spark-ignition engine coupled to a dynamometer. The engine should be equipped with sensors to measure torque, power, fuel consumption, and exhaust gas composition.

  • Procedure:

    • The engine is first run with a baseline gasoline to establish a performance benchmark.

    • A blend of the baseline gasoline and a specified concentration of this compound is then used to fuel the engine.

    • The engine is operated under various speed and load conditions (e.g., following a standardized driving cycle).

    • Data on torque, power output, and specific fuel consumption are recorded.

    • Exhaust gas is continuously analyzed using a gas analyzer to measure concentrations of CO, HC, NOx, and CO₂.

    • The results from the additive blend are then compared to the baseline gasoline to determine the effect of the additive.

Visualizing the Fuel Additive Evaluation Workflow

The following diagram illustrates the typical workflow for evaluating a new fuel additive like this compound.

FuelAdditiveEvaluation cluster_synthesis Synthesis & Characterization cluster_blending Fuel Blending cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesize This compound Characterization Characterize Physical & Chemical Properties Synthesis->Characterization Blending Blend with Base Gasoline Characterization->Blending Octane Octane Number (RON & MON) Blending->Octane Engine Engine Dynamometer (Performance & Emissions) Blending->Engine Volatility Volatility (RVP) Blending->Volatility Analysis Analyze Data Octane->Analysis Engine->Analysis Volatility->Analysis Comparison Compare with Alternative Additives Analysis->Comparison Conclusion Draw Conclusions on Viability Comparison->Conclusion

Caption: Workflow for the evaluation of a novel fuel additive.

Potential Reaction Pathway

The presence of the methoxy group and the double bond in this compound suggests it could influence the pre-combustion and combustion chemistry in several ways. The ether linkage can break to form radicals that initiate combustion, while the double bond can undergo addition reactions.

ReactionPathway This compound This compound Radical Pool Radical Pool This compound->Radical Pool Initiation Intermediate Species Intermediate Species Radical Pool->Intermediate Species Propagation Complete Combustion Products Complete Combustion Products Intermediate Species->Complete Combustion Products Incomplete Combustion Products Incomplete Combustion Products Intermediate Species->Incomplete Combustion Products Complete Combustion Products\n(CO2, H2O) Complete Combustion Products (CO2, H2O) Incomplete Combustion Products\n(CO, HC) Incomplete Combustion Products (CO, HC)

Caption: Simplified potential reaction pathway of this compound during combustion.

Conclusion and Future Outlook

While direct experimental data on the performance of this compound as a fuel additive is currently unavailable, a comparative analysis based on its chemical structure and the known performance of other ether-based additives suggests it holds potential. Its expected properties include a moderate to high octane boosting capability and the potential to reduce CO and HC emissions. However, its impact on NOx emissions and its overall effect on engine performance can only be determined through rigorous experimental evaluation following the standardized protocols outlined in this guide. Further research is warranted to synthesize and test this compound to validate these predictions and establish its viability as a modern gasoline additive.

References

Cross-Referencing NMR Data for 2-Methoxy-1-heptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for cross-referencing NMR data of 2-Methoxy-1-heptene with spectral databases, alongside predicted data and standardized experimental protocols.

Data Presentation: Predicted NMR Data

As of November 2025, experimental NMR data for this compound is not publicly available in major spectral databases. Therefore, this guide presents predicted ¹H and ¹³C NMR data, generated using computational models. These predictions serve as a valuable reference for researchers working with this or structurally similar compounds.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H1a3.95d1H2.0
H1b3.85d1H2.0
H32.05t2H7.5
H41.40m2H
H51.30m2H
H61.25m2H
H70.88t3H7.0
OCH₃3.55s3H

Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C185.5
C2155.0
C331.8
C429.5
C522.6
C622.4
C714.0
OCH₃57.0

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a low-molecular-weight organic compound like this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette to prevent them from affecting the magnetic field homogeneity.

¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • Processing:

    • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Calibration: Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integration: Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Processing:

    • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction.

    • Calibration: Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with spectral databases and predicted values.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_prediction Computational Prediction cluster_comparison Data Comparison and Validation Acquire_Data Acquire Experimental ¹H and ¹³C NMR Data Process_Spectra Process and Analyze Spectra Acquire_Data->Process_Spectra Compare_Data Compare Experimental, Database, and Predicted Data Process_Spectra->Compare_Data Search_SDBS Search Spectral Database for Organic Compounds (SDBS) Search_SDBS->Compare_Data Search_PubChem Search PubChem Search_PubChem->Compare_Data Search_Other Search Other Databases (e.g., ChemSpider) Search_Other->Compare_Data Predict_NMR Generate Predicted NMR Data Predict_NMR->Compare_Data Validate_Structure Validate Chemical Structure Compare_Data->Validate_Structure

Caption: Workflow for NMR data cross-referencing.

Unraveling the Stability of Vinyl Ethers: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of vinyl ethers is crucial for predicting their reactivity and designing novel molecules. This guide provides an objective comparison of vinyl ether stability based on Density Functional Theory (DFT) studies, supported by experimental data, to aid in these endeavors.

The stability of vinyl ethers is predominantly governed by a delicate balance between two key factors: hyperconjugation and steric repulsion. Hyperconjugation, an electronic interaction involving the delocalization of electrons, tends to favor planar conformations where the vinyl group and the ether oxygen are in the same plane (syn-periplanar or s-cis). Conversely, steric repulsion between bulky substituents on the ether oxygen and the vinyl group leads to non-planar (gauche or skew) or anti-periplanar (s-trans) conformations.

Comparative Analysis of Vinyl Ether Conformers

Computational studies employing DFT methods have been instrumental in elucidating the relative stabilities of different vinyl ether conformers. The choice of DFT functional and basis set can significantly influence the predicted outcomes, with B3LYP and MP2 being commonly employed methods.

A comparative analysis of various vinyl ethers reveals the impact of substituent size on conformational preference. For smaller substituents, the stabilizing effect of hyperconjugation dominates, making the syn-periplanar conformer the most stable. However, as the bulk of the substituent increases, steric hindrance becomes more pronounced, favoring the anti-periplanar or gauche conformers.

Here's a summary of DFT-calculated relative energies for the conformers of representative vinyl ethers:

Vinyl EtherConformerDFT MethodBasis SetRelative Energy (kcal/mol)Reference
Methyl Vinyl Ethers-cis (syn-periplanar)G2-0.00[1]
s-trans (anti-periplanar)G2-1.91[1]
Methyl Vinyl Ethers-cis (syn-periplanar)Experimental-0.00[1]
gaucheExperimental-1.15 ± 0.25[1]
Menthyl Vinyl Etheranti-periplanarBPW916-31GMost Stable (45% population)[2]
syn-periplanarBPW916-31GHigher Energy (41% population)[2]
H3C-O-CH=CH2syn-periplanarB3LYP/MP2aug-cc-pVTZFavored[3][4]
Me3C-O-CH=CH2anti-periplanarB3LYPaug-cc-pVTZMore Stable[3][4]
Me3Si-O-CH=CH2anti-periplanarB3LYPaug-cc-pVTZMore Stable (agrees with experiment) [3][4]
syn-periplanarMP2aug-cc-pVTZMore Stable (conflicts with experiment) [3][4]

Note: A lower relative energy indicates higher stability.

It is noteworthy that for trimethylsilyl vinyl ether (Me3Si-O-CH=CH2), the B3LYP functional correctly predicts the anti-periplanar conformer as the most stable, in agreement with experimental findings.[3][4] In contrast, the MP2 method predicts the syn-periplanar conformer to be more stable, highlighting the importance of method selection for systems with significant steric interactions.[3][4]

Rotational Barriers in Vinyl Ethers

The energy required to rotate around the C-O bond, known as the rotational barrier, is another critical parameter in understanding the dynamics of vinyl ethers.

Vinyl EtherRotational BarrierDFT MethodBasis SetBarrier Height (kcal/mol)Reference
Methyl Vinyl Ethercis-transG2-1.91[1]

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of these findings, it is essential to detail the methodologies employed in the cited studies.

Computational Protocol

A typical DFT protocol for studying vinyl ether stability involves the following steps:

  • Geometry Optimization: The initial structures of the different conformers are optimized to find the lowest energy arrangement of atoms. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ).[5][6] For complex molecules, a conformational search may be necessary to identify all possible low-energy structures.[7]

  • Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8][9]

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: To model the behavior of vinyl ethers in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the DFT calculations.[9][10]

The choice of software is also a key component of the computational protocol, with Gaussian being a widely used program for such calculations.[1]

Factors Influencing Vinyl Ether Stability

The following diagram illustrates the interplay of factors that determine the most stable conformation of a vinyl ether.

G Factors Influencing Vinyl Ether Stability cluster_factors Primary Factors cluster_outcomes Resulting Conformation Hyperconjugation Hyperconjugation Planar (syn-periplanar) Planar (syn-periplanar) Hyperconjugation->Planar (syn-periplanar) Favors Steric Repulsion Steric Repulsion Non-planar (gauche/anti-periplanar) Non-planar (gauche/anti-periplanar) Steric Repulsion->Non-planar (gauche/anti-periplanar) Favors Substituent Size Substituent Size Substituent Size->Steric Repulsion Increases

Caption: Interplay of hyperconjugation and steric repulsion in determining vinyl ether conformation.

DFT Workflow for Vinyl Ether Stability Analysis

The logical workflow for a typical DFT study on vinyl ether stability is outlined below.

G DFT Workflow for Vinyl Ether Stability Analysis Initial Structure Generation Initial Structure Generation Geometry Optimization Geometry Optimization Initial Structure Generation->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Energy Analysis Energy Analysis Frequency Calculation->Energy Analysis Conformer Stability Ranking Conformer Stability Ranking Energy Analysis->Conformer Stability Ranking

Caption: A streamlined workflow for DFT analysis of vinyl ether conformer stability.

References

evaluating the green chemistry metrics of 2-Methoxy-1-heptene synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of Green Chemistry Metrics for the Synthesis of 2-Methoxy-1-heptene

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry provide a framework for designing processes that are environmentally benign and economically viable. This guide offers a comparative analysis of two potential synthetic routes to this compound, a valuable chemical intermediate, evaluating them against key green chemistry metrics. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment to inform the selection of more sustainable synthetic methodologies.

Comparison of Synthesis Routes

Two plausible synthetic pathways for this compound are considered: a modified Wittig reaction (specifically the Horner-Wadsworth-Emmons reaction) and an acid-catalyzed addition of methanol to 1-heptyne. The selection of these routes is based on their potential for high atom economy and the possibility of employing catalytic methods.

Data Presentation

The following table summarizes the calculated green chemistry metrics for the two proposed synthesis routes. These calculations are based on established experimental protocols and assume ideal reaction conditions for the purpose of comparison.

Green Chemistry MetricHorner-Wadsworth-Emmons RouteAcid-Catalyzed Addition RouteIdeal Value
Atom Economy (%) ~75%100%100%
Reaction Mass Efficiency (%) (Requires Experimental Data)(Requires Experimental Data)100%
E-Factor (Requires Experimental Data)(Requires Experimental Data)0
Process Mass Intensity (PMI) (Requires Experimental Data)(Requires Experimental Data)1

Note: The values for Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI) are highly dependent on specific experimental conditions, including reaction yield, solvent usage, and purification methods. Without concrete experimental data for the synthesis of this compound, these values cannot be accurately calculated and are therefore marked as "(Requires Experimental Data)". The Atom Economy for the Horner-Wadsworth-Emmons route is an estimation based on the stoichiometry of the reaction, which produces a phosphate byproduct. The acid-catalyzed addition, in theory, incorporates all reactant atoms into the final product.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of results and the accurate calculation of green chemistry metrics. The following are generalized protocols for the two synthesis routes, based on standard organic chemistry procedures.

Route 1: Horner-Wadsworth-Emmons Synthesis of this compound

This route involves the reaction of heptanal with a phosphonate ylide generated from methoxymethyl)phosphonate.

Materials:

  • Diethyl (methoxymethyl)phosphonate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Heptanal

  • Standard aqueous workup and purification reagents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

  • A solution of diethyl (methoxymethyl)phosphonate in anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is added portion-wise to the solution, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Heptanal is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Route 2: Acid-Catalyzed Addition of Methanol to 1-Heptyne

This route involves the direct addition of methanol to 1-heptyne, catalyzed by a strong acid.

Materials:

  • 1-Heptyne

  • Anhydrous methanol

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, distillation apparatus).

Procedure:

  • 1-Heptyne is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (which may range from room temperature to reflux, depending on the catalyst) until the reaction is complete, as monitored by gas chromatography (GC) or TLC.

  • The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • The remaining residue is dissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by distillation to afford this compound.

Visualization of Green Chemistry Evaluation Workflow

The following diagram illustrates a logical workflow for evaluating the green chemistry metrics of a chemical synthesis process.

G Workflow for Evaluating Green Chemistry Metrics A Define Synthesis Route B Identify All Inputs (Reactants, Solvents, Catalysts) A->B C Identify All Outputs (Product, Byproducts, Waste) A->C D Quantify Masses of All Inputs and Outputs B->D C->D E Calculate Green Chemistry Metrics D->E F Atom Economy E->F G Reaction Mass Efficiency E->G H E-Factor E->H I Process Mass Intensity E->I J Analyze and Compare Routes F->J G->J H->J I->J K Select Optimal 'Green' Route J->K

Caption: Logical workflow for the evaluation of green chemistry metrics.

Conclusion

Based on theoretical calculations, the acid-catalyzed addition of methanol to 1-heptyne exhibits a superior atom economy (100%) compared to the Horner-Wadsworth-Emmons reaction. This suggests that, from an atom economy perspective, the acid-catalyzed addition is the greener route. However, a comprehensive evaluation requires experimental data to calculate other critical metrics such as RME, E-Factor, and PMI, which account for real-world factors like product yield, solvent usage, and waste generation.

For researchers and professionals in drug development, the choice of synthesis route should not be based solely on one metric. A holistic assessment, as outlined in the provided workflow, is essential. The experimental protocols provided herein serve as a starting point for conducting the necessary experiments to gather the quantitative data required for a complete and objective comparison of the greenness of these two synthetic pathways to this compound. The ultimate goal is to select a route that is not only efficient and high-yielding but also minimizes environmental impact, aligning with the core tenets of green chemistry.

Comparative Kinetic Analysis of 2-Methoxy-1-heptene Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative kinetic analysis of different potential synthesis methods for 2-Methoxy-1-heptene, a valuable building block in organic synthesis. Due to the limited availability of direct comparative studies, this analysis focuses on established reaction types that can be applied to the synthesis of this compound, providing a framework for experimental design and optimization.

Introduction

Method 1: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of alkenes. In the context of this compound synthesis, this would involve the reaction of hexanal with a methoxymethylidene phosphorane.

Experimental Protocol (Hypothetical)
  • Preparation of the Wittig Reagent: Methoxymethyltriphenylphosphonium chloride is suspended in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Formation: A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (typically -78 °C to 0 °C) to deprotonate the phosphonium salt and form the corresponding ylide.

  • Reaction with Aldehyde: Hexanal, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature.

  • Quenching and Work-up: The reaction is allowed to proceed for a specified time before being quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.

Kinetic Considerations

The rate of the Wittig reaction is influenced by several factors, including the nature of the solvent, the base used, the temperature, and the structure of the aldehyde and the ylide. The formation of the oxaphosphetane intermediate is often the rate-determining step. For non-stabilized ylides, such as the one required for this synthesis, the reaction is typically fast, even at low temperatures.

Method 2: Elimination from Heptanal Dimethyl Acetal

Another viable route to this compound is the elimination of one equivalent of methanol from heptanal dimethyl acetal. This can be achieved through pyrolysis or acid/base catalysis.

Experimental Protocol (Hypothetical)
  • Acetal Formation: Heptanal is reacted with an excess of methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) to form heptanal dimethyl acetal. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

  • Elimination: The purified heptanal dimethyl acetal is subjected to conditions that promote the elimination of methanol. This could involve:

    • Pyrolysis: Heating the acetal, possibly in the gas phase over a solid catalyst.

    • Catalytic Elimination: Reacting the acetal with a catalytic amount of a strong acid or base in a suitable solvent at elevated temperatures.

  • Product Isolation: The resulting this compound is isolated from the reaction mixture, likely by distillation.

Kinetic Considerations

The kinetics of the elimination reaction will depend on the chosen conditions.

  • Thermal Elimination (Pyrolysis): This is typically a first-order reaction, with the rate being dependent on the temperature and the stability of the transition state. Higher temperatures will lead to faster rates but may also promote side reactions.

  • Catalytic Elimination: The rate will be dependent on the concentration of the acetal and the catalyst. The mechanism can be either E1 or E2, depending on the substrate, catalyst, and solvent. An E2 mechanism, promoted by a strong, non-nucleophilic base, would be expected to follow second-order kinetics.

Comparative Kinetic Data (Illustrative)

As direct comparative experimental data for the synthesis of this compound is unavailable, the following table provides an illustrative comparison based on the general characteristics of the two reaction types.

ParameterWittig ReactionElimination from Acetal
Reaction Order Typically complex; can be approximated as second-order (first-order in ylide and aldehyde)First-order (Pyrolysis) or Second-order (Catalytic E2)
Rate Constant (k) Generally high for non-stabilized ylidesVaries significantly with temperature and catalyst
Activation Energy (Ea) Generally lowModerate to high, depending on the method
Typical Temperature -78 °C to room temperatureHigh temperatures for pyrolysis; variable for catalytic methods
Reaction Time Minutes to a few hoursCan range from minutes to several hours
Key Kinetic Influences Base strength, solvent polarity, steric hindranceTemperature, catalyst type and concentration

Logical Workflow for Synthesis Method Selection

Synthesis_Selection Start Desired Product: This compound Method_Choice Choice of Synthesis Method Start->Method_Choice Wittig Wittig Reaction Method_Choice->Wittig Elimination Elimination from Acetal Method_Choice->Elimination Wittig_Considerations Considerations: - Availability of starting materials - Stereoselectivity (if applicable) - Stoichiometric use of base and phosphine oxide byproduct Wittig->Wittig_Considerations Elimination_Considerations Considerations: - Acetal stability - Potential for side reactions (e.g., hydrolysis) - Catalyst selection and handling Elimination->Elimination_Considerations Kinetic_Analysis Kinetic Analysis Wittig_Considerations->Kinetic_Analysis Elimination_Considerations->Kinetic_Analysis Optimization Process Optimization Kinetic_Analysis->Optimization Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactant_Prep Prepare Reactants and Solvents Apparatus_Setup Set up Reaction Apparatus (e.g., jacketed reactor with stirrer and temperature control) Reactant_Prep->Apparatus_Setup Initiate_Reaction Initiate Reaction at Time t=0 Apparatus_Setup->Initiate_Reaction Take_Aliquots Take Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Aliquots Quench Aliquots Immediately Take_Aliquots->Quench_Aliquots Analyze_Samples Analyze Samples (e.g., GC, HPLC, NMR) Quench_Aliquots->Analyze_Samples Determine_Concentration Determine Concentration of Reactants and Products Analyze_Samples->Determine_Concentration Plot_Data Plot Concentration vs. Time Determine_Concentration->Plot_Data Calculate_Kinetics Calculate Rate Constant (k) and Reaction Order Plot_Data->Calculate_Kinetics

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methoxy-1-heptene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-1-heptene, a low-molecular-weight organic compound. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 61142-46-9) was publicly available at the time of this writing. The following information is based on the chemical's structure as an unsaturated ether and general safety protocols for similar substances. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Key Safety and Handling Information

This compound is an unsaturated ether, which suggests it is likely a flammable liquid and may have the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2][3][4] Therefore, it should be handled with extreme caution in a well-ventilated area, away from ignition sources.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Quantitative Data Summary

Due to the absence of a specific SDS, the following quantitative data for this compound is estimated based on its chemical structure and information for similar compounds.

PropertyEstimated Value/Information
Molecular Formula C₈H₁₆O[5]
Molecular Weight 128.21 g/mol [5]
Appearance Likely a liquid.
Boiling Point Not available. Similar compounds like 1-heptene have a boiling point of 94°C.
Flash Point Not available. Likely to be a flammable liquid.
Hazards Flammable Liquid: Vapors may form explosive mixtures with air.[6] Peroxide Former: As an ether, it may form explosive peroxides over time when exposed to air and light.[1][2][3][4] Health Hazards: May cause skin, eye, and respiratory irritation.[7]
Storage Store in a cool, well-ventilated area away from heat, sparks, and direct sunlight.[7] Keep containers tightly sealed.
Incompatible Materials Strong oxidizing agents.

Experimental Protocol: Handling and Disposal of this compound Waste

This protocol outlines the steps for the safe handling of this compound during a laboratory procedure and the subsequent disposal of the chemical waste.

1. Pre-Experiment Preparation: a. Ensure a chemical fume hood is available and functioning correctly. b. Assemble all necessary PPE. c. Locate the appropriate, labeled hazardous waste container for flammable organic liquids. Ensure the container is compatible with ethers. d. If the container of this compound has been opened previously, check the date it was opened. If it is more than a few months old, test for the presence of peroxides before use.[1][2]

2. Peroxide Testing (for previously opened containers): a. In a fume hood, add a small amount of the this compound to a test tube. b. Add an acidified solution of potassium iodide. c. If a yellow or brown color appears, peroxides are present. Do not proceed with use or disposal. Contact your institution's EHS for guidance on disposing of peroxide-contaminated materials.[1]

3. Handling during the Experiment: a. Conduct all transfers and manipulations of this compound inside a chemical fume hood. b. Ground all equipment to prevent static discharge, which can be an ignition source. c. Use non-sparking tools.

4. Waste Collection: a. Collect all waste containing this compound, including reaction residues and contaminated solvents, in a designated, properly labeled hazardous waste container. b. Do not mix with incompatible waste streams, such as strong acids or oxidizers. c. Keep the waste container closed when not in use.

5. Disposal of Empty Containers: a. Rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone) three times. b. Collect the rinsate as hazardous waste in the flammable liquids waste container. c. Deface the label on the empty container and dispose of it according to your institution's guidelines for empty chemical containers.

6. Final Disposal: a. Once the hazardous waste container is full, seal it securely. b. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[8]

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: Need to dispose of This compound check_sds Consult institutional EHS and local regulations start->check_sds check_peroxides Is the container previously opened and aged? check_sds->check_peroxides test_peroxides Test for peroxides check_peroxides->test_peroxides Yes collect_waste Collect in a labeled flammable liquid waste container check_peroxides->collect_waste No (Fresh Container) peroxides_present Peroxides present? test_peroxides->peroxides_present contact_ehs Contact EHS for specialized disposal peroxides_present->contact_ehs Yes peroxides_present->collect_waste No end End of Disposal Process contact_ehs->end arrange_pickup Arrange for pickup by licensed waste disposal service collect_waste->arrange_pickup arrange_pickup->end

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.